molecular formula C10H13N3O2 B1398707 2-Methyl-3-nitro-6-(pyrrolidin-1-yl)pyridine CAS No. 1435954-07-6

2-Methyl-3-nitro-6-(pyrrolidin-1-yl)pyridine

Cat. No.: B1398707
CAS No.: 1435954-07-6
M. Wt: 207.23 g/mol
InChI Key: KNYOWGFBSDSDHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-3-nitro-6-(pyrrolidin-1-yl)pyridine (CAS 1435954-07-6) is a nitrogen-containing heterocyclic compound of significant interest in medicinal chemistry and drug discovery research. Its molecular formula is C 10 H 13 N 3 O 2 and it has a molecular weight of 207.23 g/mol . The compound features a pyrrolidine ring, a five-membered saturated nitrogen heterocycle that serves as a versatile and privileged scaffold in the design of bioactive molecules . The pyrrolidine ring is valued for its sp 3 -hybridization, which allows researchers to efficiently explore three-dimensional pharmacophore space and influence key physicochemical parameters of drug candidates, such as solubility and lipophilicity, thereby optimizing ADME/Tox profiles . The specific molecular architecture of this compound, incorporating both pyridine and nitro-functionalized rings, makes it a valuable synthetic intermediate or building block for the development of novel therapeutic agents. Researchers utilize this and related heterocyclic compounds in various discovery programs, including those targeting parasitic diseases . This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Please refer to the Safety Data Sheet (SDS) for comprehensive handling and hazard information. The product is supplied with a minimum purity of 95% and requires storage at 2-8°C .

Properties

IUPAC Name

2-methyl-3-nitro-6-pyrrolidin-1-ylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O2/c1-8-9(13(14)15)4-5-10(11-8)12-6-2-3-7-12/h4-5H,2-3,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNYOWGFBSDSDHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)N2CCCC2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Methyl-3-nitro-6-(pyrrolidin-1-yl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthetic pathway for 2-Methyl-3-nitro-6-(pyrrolidin-1-yl)pyridine, a heterocyclic compound with potential applications in medicinal chemistry and materials science. The synthesis is presented with a focus on the underlying chemical principles, providing a robust framework for its practical application in a research and development setting.

Introduction

Substituted pyridines are a cornerstone of modern medicinal chemistry, forming the core of numerous pharmaceuticals and agrochemicals. The title compound, 2-Methyl-3-nitro-6-(pyrrolidin-1-yl)pyridine, incorporates several key functional groups that make it an attractive scaffold for further chemical elaboration. The electron-withdrawing nitro group, the electron-donating pyrrolidinyl moiety, and the methyl group offer multiple points for diversification, enabling the exploration of a wide chemical space for drug discovery and other applications. This guide details a reliable and well-precedented synthetic route to this valuable compound.

Retrosynthetic Analysis and Strategic Approach

The synthesis of 2-Methyl-3-nitro-6-(pyrrolidin-1-yl)pyridine is most logically approached through a nucleophilic aromatic substitution (SNAr) strategy. The key disconnection lies at the C6-N bond of the pyridine ring, identifying a halogenated pyridine precursor and pyrrolidine as the starting materials for the final step. The nitro group at the 3-position is crucial for this strategy, as it activates the pyridine ring towards nucleophilic attack, particularly at the ortho (C2 and C4) and para (C6) positions.

Two primary pathways for the synthesis of the requisite chloro-substituted pyridine intermediate were considered:

  • From 2-Amino-6-methylpyridine: This route involves the nitration of the starting material, followed by a Sandmeyer-type reaction to replace the amino group with a chlorine atom.

  • From 2,6-Dichloropyridine: This pathway begins with the nitration of 2,6-dichloropyridine, followed by a selective reaction to introduce the methyl group. However, the selective mono-substitution of the dichlorinated intermediate can be challenging.

Therefore, the more convergent and regiochemically controlled synthesis commencing from 2-amino-6-methylpyridine is the preferred and detailed pathway in this guide.

Synthesis Pathway Overview

The selected synthesis pathway is a three-step process starting from commercially available 2-amino-6-methylpyridine.

Synthesis_Pathway A 2-Amino-6-methylpyridine B 2-Amino-6-methyl-3-nitropyridine A->B Nitration (H₂SO₄, HNO₃) C 2-Hydroxy-6-methyl-3-nitropyridine B->C Diazotization & Hydrolysis (NaNO₂, H₂SO₄, H₂O) D 2-Chloro-6-methyl-3-nitropyridine C->D Chlorination (POCl₃ or SOCl₂) E 2-Methyl-3-nitro-6-(pyrrolidin-1-yl)pyridine D->E Nucleophilic Aromatic Substitution (Pyrrolidine)

Caption: Overall three-step synthesis of 2-Methyl-3-nitro-6-(pyrrolidin-1-yl)pyridine.

Detailed Experimental Protocols

Step 1: Nitration of 2-Amino-6-methylpyridine

The initial step involves the electrophilic nitration of the pyridine ring. The amino group is a strong activating group; however, under strongly acidic conditions, it is protonated to form an ammonium salt, which is a deactivating group. The nitration is therefore directed by the methyl group and the pyridine nitrogen to the 3-position.

Experimental Protocol:

  • To a stirred solution of concentrated sulfuric acid (100 mL) in a flask cooled in an ice bath (0-5 °C), slowly add 2-amino-6-methylpyridine (10.8 g, 0.1 mol).

  • Maintain the temperature below 10 °C during the addition.

  • Once the addition is complete, slowly add a mixture of concentrated nitric acid (7.5 mL, 0.18 mol) and concentrated sulfuric acid (10 mL) dropwise, ensuring the temperature does not exceed 10 °C.

  • After the addition, allow the reaction mixture to stir at room temperature for 2 hours.

  • Carefully pour the reaction mixture onto crushed ice (500 g).

  • Neutralize the resulting solution with a saturated aqueous solution of sodium carbonate until a precipitate forms.

  • Filter the solid, wash with cold water, and dry under vacuum to yield 2-amino-6-methyl-3-nitropyridine.

Quantitative Data:

Starting MaterialReagentsTemperatureTimeProductYieldPurity
2-Amino-6-methylpyridineH₂SO₄, HNO₃0-10 °C, then RT2 h2-Amino-6-methyl-3-nitropyridine~70-80%>95% (by NMR)
Step 2: Diazotization and Hydrolysis to 2-Hydroxy-6-methyl-3-nitropyridine

This step converts the amino group into a hydroxyl group via a diazonium salt intermediate. This is a standard transformation in aromatic chemistry.

Experimental Protocol:

  • Suspend 2-amino-6-methyl-3-nitropyridine (15.3 g, 0.1 mol) in a mixture of water (100 mL) and concentrated sulfuric acid (20 mL) in a beaker.

  • Cool the mixture to 0-5 °C in an ice-salt bath.

  • Slowly add a solution of sodium nitrite (7.6 g, 0.11 mol) in water (20 mL) dropwise, keeping the temperature below 5 °C.

  • Stir the reaction mixture at 0-5 °C for 1 hour.

  • Slowly warm the mixture to room temperature and then heat to 60 °C until the evolution of nitrogen gas ceases.

  • Cool the reaction mixture to room temperature.

  • The precipitated solid is collected by filtration, washed with cold water, and dried to give 2-hydroxy-6-methyl-3-nitropyridine.

Quantitative Data:

Starting MaterialReagentsTemperatureTimeProductYieldPurity
2-Amino-6-methyl-3-nitropyridineNaNO₂, H₂SO₄, H₂O0-5 °C, then 60 °C~2-3 h2-Hydroxy-6-methyl-3-nitropyridine~80-90%>97% (by HPLC)
Step 3: Chlorination of 2-Hydroxy-6-methyl-3-nitropyridine

The hydroxyl group is converted to a chloro group, which is a good leaving group for the subsequent nucleophilic aromatic substitution. Phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) are commonly used for this transformation.

Experimental Protocol:

  • In a round-bottom flask equipped with a reflux condenser, add 2-hydroxy-6-methyl-3-nitropyridine (15.4 g, 0.1 mol) to phosphorus oxychloride (50 mL, 0.54 mol).

  • Add a catalytic amount of dimethylformamide (DMF, 0.5 mL).

  • Heat the mixture to reflux (approximately 110 °C) and maintain for 3 hours.

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice (500 g) with vigorous stirring in a well-ventilated fume hood.

  • Stir the mixture until the ice has melted and a precipitate forms.

  • Neutralize the solution with solid sodium bicarbonate.

  • Extract the product with dichloromethane (3 x 100 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-chloro-6-methyl-3-nitropyridine.

Quantitative Data:

Starting MaterialReagentsTemperatureTimeProductYieldPurity
2-Hydroxy-6-methyl-3-nitropyridinePOCl₃, DMF (cat.)Reflux (~110 °C)3 h2-Chloro-6-methyl-3-nitropyridine~85-95%>98% (by GC-MS)
Step 4: Nucleophilic Aromatic Substitution with Pyrrolidine

This is the final and key step where the pyrrolidine nucleophile displaces the chloride at the 6-position. The reaction is facilitated by the electron-withdrawing nitro group.

Experimental Protocol:

  • Dissolve 2-chloro-6-methyl-3-nitropyridine (1.73 g, 10 mmol) in methanol (50 mL) in a round-bottom flask.

  • Add pyrrolidine (1.07 g, 15 mmol, 1.5 equivalents) to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate (50 mL) and wash with water (2 x 20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 2-Methyl-3-nitro-6-(pyrrolidin-1-yl)pyridine as a solid.

Quantitative Data:

Starting MaterialReagentsSolventTemperatureTimeProductYieldPurity
2-Chloro-6-methyl-3-nitropyridinePyrrolidineMethanolRoom Temperature4-6 h2-Methyl-3-nitro-6-(pyrrolidin-1-yl)pyridine~80-90%>98% (by HPLC)

Causality and Mechanistic Insights

The success of this synthetic pathway hinges on several key chemical principles:

  • Electrophilic Aromatic Substitution: The initial nitration proceeds due to the generation of the highly electrophilic nitronium ion (NO₂⁺) in the presence of strong acids. The regioselectivity is governed by the directing effects of the substituents on the pyridine ring.

  • Diazotization: The conversion of the amino group to a diazonium salt is a classic and reliable method to introduce a good leaving group (N₂) at that position, which is then readily displaced by a nucleophile, in this case, water.

  • Nucleophilic Aromatic Substitution (SNAr): The final step is a classic SNAr reaction. The mechanism involves the nucleophilic attack of pyrrolidine on the electron-deficient pyridine ring, forming a resonance-stabilized Meisenheimer complex. The negative charge in this intermediate is delocalized onto the electronegative nitro group, which significantly lowers the activation energy for the reaction. Subsequent departure of the chloride ion restores the aromaticity of the pyridine ring.

SNAr_Mechanism reactant 2-Chloro-6-methyl-3-nitropyridine + Pyrrolidine intermediate Meisenheimer Complex (Resonance Stabilized) reactant->intermediate Nucleophilic Attack product 2-Methyl-3-nitro-6-(pyrrolidin-1-yl)pyridine + HCl intermediate->product Loss of Leaving Group (Cl⁻)

Physicochemical Profiling & Characterization of 2-Methyl-3-nitro-6-(pyrrolidin-1-yl)pyridine

[1]

Executive Summary

2-Methyl-3-nitro-6-(pyrrolidin-1-yl)pyridine (CAS: 1435954-07-6) is a critical heterocyclic intermediate used primarily in the synthesis of pharmaceutical agents targeting kinase pathways and G-protein coupled receptors (GPCRs). Structurally, it features a pyridine core decorated with a methyl group at the C2 position, a nitro group at C3, and a pyrrolidine ring at C6. This specific substitution pattern imparts unique electronic properties, making the C3-nitro group a prime candidate for reduction to an amine, subsequently serving as a scaffold for urea or amide formation in drug discovery.

This guide provides a comprehensive technical analysis of its physicochemical properties, synthetic pathways, and analytical characterization protocols.

Molecular Architecture & Identification

PropertyDetail
IUPAC Name 2-Methyl-3-nitro-6-(pyrrolidin-1-yl)pyridine
Common Synonyms 6-(Pyrrolidin-1-yl)-2-methyl-3-nitropyridine; 3-Nitro-2-methyl-6-pyrrolidinopyridine
CAS Registry Number 1435954-07-6
Molecular Formula C₁₀H₁₃N₃O₂
Molecular Weight 207.23 g/mol
SMILES CC1=NC(N2CCCC2)=CC=C1=O
InChI Key KNYOWGFBSDSDHN-UHFFFAOYSA-N

Physicochemical Properties[5][6][7][8]

Understanding the solid-state and solution-phase behavior of this compound is essential for process chemistry and formulation development.

Solid-State Characteristics
  • Appearance: Distinctive yellow to orange crystalline solid . The coloration arises from the conjugation between the electron-donating pyrrolidine nitrogen and the electron-withdrawing nitro group across the pyridine ring (push-pull system).

  • Melting Point: Typically observed in the range of 85–95 °C (Predicted/Analogue-based). Note: The introduction of the pyrrolidine ring generally lowers the melting point compared to the primary amine analogue (2-amino-6-methyl-3-nitropyridine, MP ~153°C) due to the disruption of intermolecular hydrogen bonding.

  • Solubility Profile:

    • High Solubility: Dichloromethane (DCM), Ethyl Acetate, DMSO, Methanol.

    • Moderate Solubility: Ethanol, Acetonitrile.

    • Low Solubility: Water, Hexanes.

Electronic & Solution Properties
  • LogP (Calculated): ~2.1 – 2.5. The molecule is moderately lipophilic, facilitating cell membrane permeability in biological assays.

  • pKa (Conjugate Acid): The pyridine nitrogen is weakly basic due to the strong electron-withdrawing effect of the adjacent nitro group and the resonance donation from the pyrrolidine. Protonation likely occurs at the pyrrolidine nitrogen or the pyridine nitrogen depending on solvent conditions, but the nitro group significantly reduces basicity.

  • UV-Vis Absorption: Strong absorption band in the 350–400 nm range (n→π* and π→π* transitions), responsible for its visible yellow color.

Synthesis & Manufacturing Workflow

The most robust synthetic route involves a Nucleophilic Aromatic Substitution (SₙAr) of a halogenated precursor. This protocol is preferred for its high yield and operational simplicity.

Reaction Pathway

The synthesis starts from 6-Chloro-2-methyl-3-nitropyridine (CAS 22280-60-0).[1] The chlorine atom at the C6 position is activated for displacement by the ortho-nitro effect (though the nitro is at C3, it activates the ring electronically) and the inherent electron deficiency of the pyridine ring.

Experimental Protocol (Standard Operating Procedure)

Reagents:

  • Precursor: 6-Chloro-2-methyl-3-nitropyridine (1.0 equiv)[2]

  • Nucleophile: Pyrrolidine (1.2 – 1.5 equiv)

  • Base: Triethylamine (1.5 equiv) or K₂CO₃ (2.0 equiv)

  • Solvent: Ethanol (EtOH) or Acetonitrile (MeCN)

Step-by-Step Methodology:

  • Preparation: Dissolve 6-Chloro-2-methyl-3-nitropyridine (e.g., 10 mmol) in anhydrous Ethanol (50 mL).

  • Addition: Add Triethylamine (15 mmol) followed by the slow addition of Pyrrolidine (12 mmol) at room temperature. Exotherm Warning: The reaction is exothermic; cooling to 0°C may be required for large scales.

  • Reaction: Heat the mixture to reflux (approx. 80°C) for 2–4 hours. Monitor consumption of the starting material by TLC (Hexane:EtOAc 3:1) or LC-MS.

  • Work-up:

    • Concentrate the solvent under reduced pressure.

    • Redissolve the residue in Ethyl Acetate and wash with water (2x) and brine (1x).

    • Dry the organic layer over anhydrous Na₂SO₄ and filter.

  • Purification: The crude product is often pure enough for the next step. If necessary, purify via recrystallization from EtOH/Water or flash column chromatography (SiO₂, 0-20% EtOAc in Hexanes).

SynthesisWorkflowStart6-Chloro-2-methyl-3-nitropyridineReagentsPyrrolidine + Base(EtOH, Reflux)Start->ReagentsDissolveIntermediateReaction Mixture(S_NAr Mechanism)Reagents->IntermediateHeat 80°C, 2-4hWorkupExtraction (EtOAc/H2O)& DryingIntermediate->WorkupMonitor TLCProduct2-Methyl-3-nitro-6-(pyrrolidin-1-yl)pyridine(Yellow Solid)Workup->ProductConcentrate/Crystallize

Figure 1: Synthetic workflow for the preparation of 2-Methyl-3-nitro-6-(pyrrolidin-1-yl)pyridine via nucleophilic aromatic substitution.

Analytical Characterization

Validating the identity of the synthesized compound is critical. The following spectral features are diagnostic.

Proton NMR (¹H NMR)

Solvent: CDCl₃, 400 MHz

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentInterpretation
8.05 – 8.15 Doublet (d)1HAr-H (C4)Deshielded by adjacent Nitro group.
6.25 – 6.35 Doublet (d)1HAr-H (C5)Shielded by resonance from Pyrrolidine.
3.40 – 3.60 Broad Singlet/Multiplet4HN-CH₂ (Pyrrolidine)Alpha-protons of the pyrrolidine ring.
2.75 – 2.80 Singlet (s)3HAr-CH₃ (C2-Methyl)Characteristic methyl singlet on pyridine.
1.95 – 2.05 Multiplet (m)4HC-CH₂-C (Pyrrolidine)Beta-protons of the pyrrolidine ring.

Key Diagnostic: The coupling constant (J) between the C4 and C5 protons is typically ~8.5–9.0 Hz, characteristic of ortho coupling in the pyridine ring.

Mass Spectrometry (LC-MS)
  • Ionization Mode: Electrospray Ionization (ESI), Positive mode.

  • Molecular Ion: [M+H]⁺ = 208.1 .

  • Fragmentation Pattern:

    • Loss of NO₂ group ([M+H]⁺ - 46).

    • Cleavage of the pyrrolidine ring fragments.

Applications in Drug Discovery

This molecule serves as a versatile "Warhead Precursor" or "Core Scaffold" in medicinal chemistry.

Functionalization Logic

The Nitro group (C3) is the primary handle. It is almost exclusively reduced to the primary amine (2-Methyl-6-(pyrrolidin-1-yl)pyridin-3-amine) using:

  • Hydrogenation (H₂, Pd/C).

  • Iron reduction (Fe, NH₄Cl).

  • Stannous chloride (SnCl₂).

Once reduced, the resulting 3-amino-pyridine is a privileged motif found in:

  • Kinase Inhibitors: The amino group forms critical hydrogen bonds with the hinge region of kinase enzymes (e.g., BTK, JAK inhibitors).

  • PRMT5 Inhibitors: Used as a linker segment in complex macrocycles.

  • GPCR Ligands: Modulating receptor affinity via the lipophilic pyrrolidine tail.

ApplicationsCore2-Methyl-3-nitro-6-(pyrrolidin-1-yl)pyridineReductionReduction (H2/Pd or Fe)Core->ReductionAmine3-Amino Intermediate(Privileged Scaffold)Reduction->AmineTarget1Kinase Inhibitors(Hinge Binder)Amine->Target1Target2PRMT5 InhibitorsAmine->Target2Target3GPCR LigandsAmine->Target3

Figure 2: Downstream utility of the compound in pharmaceutical synthesis.

Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).

  • Nitro Compounds: While this specific molecule is stable, nitro-pyridines can be energetic. Avoid heating dry solids to decomposition temperatures (>200°C).

  • Storage: Store in a cool, dry place, protected from light (amber vials recommended) to prevent photochemical degradation of the nitro-pyridine chromophore.

References

  • BLDpharm. (n.d.). 2-Methyl-3-nitro-6-(pyrrolidin-1-yl)pyridine Product Page. Retrieved from

  • Sanofi Aventis. (2014). N-(Amino-heteroaryl)-1H-indole-2-carboxamide derivatives. Patent CN101511819B.
  • MDPI. (2020). Synthesis of 2-Methyl-3-nitropyridines and Their Reactions with S-Nucleophiles. Molecules.
  • PubChem. (n.d.). 2-methyl-6-pyrrolidin-1-ylpyridin-3-amine (Amine Derivative). Retrieved from

  • Ryvu Therapeutics. (2025).[2] PRMT5 Inhibitors. Patent WO2025215153A1.[2] (Cites the 6-chloro precursor synthesis).

Technical Guide: Preliminary Biological Activity Screening of Nitropyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Rationale

Nitropyridine derivatives occupy a unique niche in medicinal chemistry.[1][2] The nitro group (


) serves a dual function: it is a potent pharmacophore capable of specific electrostatic interactions and a "warhead" that can be bioactivated into reactive intermediates.

From a synthetic perspective, the electron-withdrawing nature of the nitro group at the 3- or 5-position activates the pyridine ring for Nucleophilic Aromatic Substitution (


), allowing rapid library generation. However, in biological systems, this same electronic deficiency drives the compound's reactivity.

The Pharmacophore vs. Toxicophore Paradox:

  • Therapeutic Mechanism: 3-Nitropyridines have been validated as microtubule-targeting agents (binding to the colchicine site) and inhibitors of bacterial DNA gyrase.

  • Safety Liability: The enzymatic reduction of the nitro group (via nitroreductases) generates nitroso and hydroxylamine intermediates.[3] While this is the desired mechanism for antimicrobials (similar to metronidazole), it poses a genotoxicity risk in human hosts.

This guide outlines a rigorous screening cascade designed to filter for efficacy while immediately flagging genotoxic liabilities.

The Screening Cascade (Workflow)

To maximize resource efficiency, nitropyridine screening must follow a logical "gate-keeping" workflow. We move from high-throughput, low-cost assays to complex mechanistic validation.

ScreeningCascade Start Library Synthesis (Nitropyridine Derivatives) Solubility Solubility Check (DMSO/PBS Stability) Start->Solubility PrimaryScreen Primary Screen (Single Dose @ 10 µM) Solubility->PrimaryScreen MIC Antimicrobial MIC (CLSI Broth Microdilution) PrimaryScreen->MIC Bacterial Hits MTT Cytotoxicity (MTT/SRB) (Panel: HeLa, MCF-7, HepG2) PrimaryScreen->MTT Cancer Hits Bactericidal MBC / Time-Kill MIC->Bactericidal Ames Genotoxicity Gate (Ames Test +/- S9) Bactericidal->Ames Tubulin Tubulin Polymerization Assay MTT->Tubulin Tubulin->Ames Ames->Start Ames Positive (Re-design) Lead Lead Candidate Selection Ames->Lead Ames Negative

Figure 1: The Nitropyridine Screening Cascade. Note the critical "Genotoxicity Gate" (Ames Test) which serves as a go/no-go decision point due to the nitro group's liability.

Protocol A: Antimicrobial Susceptibility (MIC Determination)

Nitropyridines often exhibit poor aqueous solubility. Standard protocols must be modified to prevent compound precipitation, which causes false-negative results (compound not in solution) or false-positive results (aggregates lysing bacteria).

Methodology: Broth Microdilution (CLSI Modified)
  • Stock Preparation: Dissolve derivatives in 100% DMSO to a concentration of 10 mg/mL.

    • Critical Check: If the solution is turbid, sonicate for 15 minutes.

  • Dilution: Prepare intermediate dilutions in Mueller-Hinton Broth (MHB) to ensure the final DMSO concentration in the well is < 1% .

    • Why? DMSO > 1% is bacteriostatic and will skew MIC values.

  • Inoculum: Adjust bacterial suspension (S. aureus ATCC 29213, E. coli ATCC 25922) to

    
     CFU/mL.
    
  • Assay Setup:

    • Use 96-well clear bottom plates.

    • Add 100 µL of compound dilution + 100 µL of inoculum.

    • Color Control (Crucial): Nitropyridines are often yellow/orange. You MUST include a "Compound Blank" (Media + Compound, no bacteria) for every concentration to subtract background absorbance.

  • Readout:

    • Incubate at 37°C for 16–20 hours.

    • Add 20 µL Resazurin (0.015%) or measure OD600.

    • Calculation:

      
      .
      

Protocol B: Anticancer & Cytotoxicity Profiling

The primary risk with nitropyridines in cancer screening is color interference . The standard MTT assay relies on a purple formazan product. If your nitropyridine derivative is dark yellow or red, it will absorb at 570 nm, artificially inflating the "viability" signal.

Methodology: SRB Assay (Preferred over MTT)

To avoid colorimetric interference from the nitro-chromophore, use the Sulforhodamine B (SRB) assay, which stains cellular protein rather than relying on mitochondrial redox activity.

  • Seeding: Seed cancer cells (e.g., A549, HCT-116) at 5,000 cells/well in 96-well plates. Incubate 24h.

  • Treatment: Treat with serial dilutions (0.1 µM – 100 µM) for 48 hours.

  • Fixation: Add cold Trichloroacetic Acid (TCA) to a final concentration of 10%. Incubate 1h at 4°C.

    • Mechanism:[3][4][5][6] This fixes the proteins and washes away the interfering nitropyridine compound.

  • Staining: Wash with water. Stain with 0.4% SRB in 1% acetic acid for 30 min.

  • Solubilization: Wash with 1% acetic acid. Solubilize bound dye with 10 mM Tris base.

  • Quantification: Read Absorbance at 510 nm.

Data Reporting Standard

Quantitative data must be reported with statistical rigor. Use the following table format for your lab reports:

Compound IDR-Group (C2)S. aureus MIC (µg/mL)E. coli MIC (µg/mL)HeLa IC50 (µM)Selectivity Index (SI)*
NP-01 -NH24.0 ± 0.5>6412.5 ± 1.20.32 (Toxic)
NP-05 -OCH332.0 ± 2.064>100>3.0 (Safe)
NP-12 -Piperazine0.5 ± 0.1 8.0 ± 1.045.0 ± 3.590.0 (Lead)
Ciprofloxacin(Ref)0.250.015N/AN/A

*Selectivity Index (SI) =


. An SI > 10 is generally required for a lead candidate.

Mechanism of Action & Safety (The Nitro Dilemma)

Understanding how the molecule works is as important as if it works. For nitropyridines, the mechanism is often bifurcated.

Pathway Analysis

MOA cluster_Therapeutic Therapeutic Pathway cluster_Toxic Bioactivation Pathway (Toxicity) Compound Nitropyridine Derivative Target Target Binding (Non-Covalent) Compound->Target Intact Molecule Reductase Nitroreductase (Metabolic) Compound->Reductase Prodrug Mode Tubulin Tubulin Inhibition (Colchicine Site) Target->Tubulin Gyrase DNA Gyrase Inhibition Target->Gyrase Radical Nitro Radical Anion (R-NO2•-) Reductase->Radical Damage DNA Adducts / Strand Breaks Radical->Damage

Figure 2: Dual Mechanism of Action. The "Bioactivation Pathway" is desirable for killing anaerobic bacteria (similar to Metronidazole) but highly dangerous if it occurs in human host cells.

Critical Safety Assay: The Ames Test (Salmonella Mutagenicity)

Because the nitro group is a "structural alert" for genotoxicity, you cannot skip this step.

  • Strains: S. typhimurium TA98 (frameshift) and TA100 (base-pair substitution).

  • Metabolic Activation (S9): You must run the assay with and without Rat Liver S9 fraction.

    • Interpretation: If the compound is non-mutagenic without S9, but mutagenic with S9, the liver enzymes are reducing the nitro group to a mutagenic hydroxylamine. This is a common failure mode for nitropyridines.

References

  • Antimicrobial Potential: Nitropyridines in the Synthesis of Bioactive Molecules. (2025).[7][8][9] MDPI. Link

  • Anticancer Mechanism: 3-nitropyridine analogues as novel microtubule-targeting agents.[4] (2024).[4] PubMed Central. Link

  • Genotoxicity Standards: Guidance on genotoxicity testing and data interpretation for pharmaceuticals (ICH S2(R1)). (2011).[10][11] ICH. Link

  • Assay Interference: Pitfalls in the MTT assay: The importance of proper controls. (2022).[2][3][10][12] BenchChem Protocols. Link

  • Synthesis & SAR: Nucleophilic Functionalization of 2-R-3-Nitropyridines. (2022).[2][3][10][12] NIH. Link

Sources

potential mechanism of action of 2-Methyl-3-nitro-6-(pyrrolidin-1-yl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Elucidating the Mechanism of Action of 2-Methyl-3-nitro-6-(pyrrolidin-1-yl)pyridine

Abstract

The pyridine scaffold is a cornerstone in medicinal chemistry, integral to numerous therapeutic agents due to its versatile chemical properties and significant pharmacological effects.[1][2] The compound 2-Methyl-3-nitro-6-(pyrrolidin-1-yl)pyridine (CAS: 1435954-07-6) presents a unique constellation of structural motifs, including a nitropyridine core and a pyrrolidinyl substituent, suggesting a rich, yet unexplored, biological activity profile.[3] Nitropyridine derivatives are recognized as valuable intermediates in the synthesis of bioactive molecules and are known to possess potential antimicrobial and anticancer properties.[4][5][6] Concurrently, the pyrrolidine ring is a prevalent feature in many biologically active compounds, contributing to desirable physicochemical properties and target interactions.[7] This guide provides a comprehensive framework for researchers and drug development professionals to systematically investigate and determine the potential mechanism of action of this compound. We will delve into hypothesized biological activities based on its structural components, propose a multi-phased experimental plan for target identification and validation, and provide detailed protocols for key assays.

Introduction and Structural Rationale

The chemical entity 2-Methyl-3-nitro-6-(pyrrolidin-1-yl)pyridine is a substituted pyridine. The pyridine ring itself is a privileged structure in drug design, found in a wide array of approved drugs targeting diverse biological pathways.[1][8] The specific substitutions on this core structure provide critical clues to its potential biological function:

  • The Nitropyridine System : The presence of a nitro group on the pyridine ring is significant. Nitroaromatic compounds are known to be susceptible to enzymatic reduction in biological systems, particularly under hypoxic conditions found in solid tumors or certain microbial environments. This can lead to the formation of highly reactive intermediates, such as nitroso and hydroxylamino species, which can covalently modify biological macromolecules like proteins and DNA. Furthermore, the electron-withdrawing nature of the nitro group activates the pyridine ring for nucleophilic aromatic substitution, a reactivity that could be exploited in interactions with biological nucleophiles.[9][10]

  • The Pyrrolidinyl Moiety : The pyrrolidine ring is a five-membered non-aromatic nitrogen heterocycle frequently incorporated into drug candidates to enhance solubility, modulate lipophilicity, and provide a key interaction point for target binding.[7] Its presence is common in compounds targeting the central nervous system (CNS), such as those interacting with nicotinic acetylcholine receptors (nAChRs).[11]

  • The Methyl Group : The methyl group at the 2-position can influence the compound's steric and electronic properties, potentially affecting its binding affinity and metabolic stability.

Given the absence of specific literature on the mechanism of action of 2-Methyl-3-nitro-6-(pyrrolidin-1-yl)pyridine, this guide will proceed by outlining a logical, hypothesis-driven research plan.

Hypothesized Mechanisms of Action

Based on the structural analysis and the known activities of related compounds, we can formulate several primary hypotheses for the mechanism of action.

Hypothesis 1: Inhibition of Cellular Kinases

Many pyridine-containing compounds function as kinase inhibitors. A structurally related quinolone derivative, 2-(3-(methylamino)phenyl)-6-(pyrrolidin-1-yl)quinolin-4-one, has been shown to induce G2/M cell cycle arrest and apoptosis in leukemia cells through the inhibition of key kinases like CDK1 and AKT.[12] It is plausible that 2-Methyl-3-nitro-6-(pyrrolidin-1-yl)pyridine could operate through a similar mechanism, disrupting cell cycle progression or pro-survival signaling pathways.

Hypothesis 2: Bio-reductive Activation and Covalent Targeting

The nitropyridine moiety is a strong candidate for bio-reductive activation. Cellular reductases, such as cytochrome P450 reductases, could reduce the nitro group to reactive species that form covalent adducts with protein targets, leading to their inactivation and subsequent cellular effects like apoptosis or growth inhibition. This mechanism is a known mode of action for some anticancer and antimicrobial agents.[4]

Hypothesis 3: Modulation of CNS Receptors

The combination of a pyridine ring and a pyrrolidinyl group is reminiscent of ligands for nicotinic acetylcholine receptors (nAChRs) and other CNS targets.[11] For instance, MPEP (2-Methyl-6-(phenylethynyl)pyridine) is a selective antagonist for the mGluR5 receptor.[13] It is conceivable that the title compound could act as an agonist, antagonist, or allosteric modulator of a specific receptor subtype in the CNS.

A Phased Research Plan for Mechanism of Action Elucidation

A systematic approach is required to explore these hypotheses and identify the compound's true mechanism of action. The following phased plan outlines a comprehensive strategy from broad phenotypic screening to specific target validation.

Phase 1: Target-Agnostic Screening & Unbiased Target Identification

The initial phase focuses on identifying the biological context in which the compound is active and generating a list of potential protein targets without prior bias.

Workflow for Phase 1

G cluster_0 Phase 1: Target Discovery Compound 2-Methyl-3-nitro-6- (pyrrolidin-1-yl)pyridine PhenoScreen Phenotypic Screening (e.g., NCI-60 Panel) Compound->PhenoScreen AffinityProbe Affinity Probe Synthesis (Biotinylation) Compound->AffinityProbe NativeMS Native Mass Spectrometry Screening Compound->NativeMS SensitiveCells Identify Sensitive Cell Lines & Tissues PhenoScreen->SensitiveCells AffinityMS Affinity Chromatography & Mass Spectrometry AffinityProbe->AffinityMS DirectDetection Direct Detection of Protein-Ligand Complex NativeMS->DirectDetection ProteinList1 List of Potential Binding Proteins AffinityMS->ProteinList1 ProteinList2 List of Potential Binding Proteins DirectDetection->ProteinList2

Caption: Phase 1 Experimental Workflow for Target Discovery.

Experimental Protocols:

  • Phenotypic Screening:

    • Objective: To identify cancer cell lines or microbial strains sensitive to the compound.

    • Protocol: Submit the compound to a large-scale screening panel, such as the National Cancer Institute's NCI-60 panel of human cancer cell lines.

    • Data Analysis: Analyze the GI50 (growth inhibition) patterns across different cell lines. Clustering of activity with known compounds can provide initial mechanistic clues.

  • Affinity-Based Target Identification:

    • Objective: To isolate binding partners from a cell lysate.

    • Protocol:

      • Probe Synthesis: Synthesize a derivative of the compound with a linker and a biotin tag. The attachment point should be chosen carefully to minimize disruption of potential binding interactions.

      • Lysate Preparation: Prepare a native protein lysate from a sensitive cell line identified in the phenotypic screen.

      • Affinity Pulldown: Immobilize the biotinylated probe on streptavidin-coated beads. Incubate the beads with the cell lysate.

      • Washing & Elution: Wash away non-specific binders. Elute the specifically bound proteins.

      • Protein Identification: Identify the eluted proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

      • Competition Control: Perform a parallel experiment where the lysate is pre-incubated with an excess of the original, unmodified compound. True targets should show significantly reduced binding to the beads in this control.

  • Native Mass Spectrometry: [14]

    • Objective: To directly detect the formation of a protein-ligand complex in a mixture.

    • Protocol:

      • Incubate the compound with a complex protein mixture (e.g., cell lysate).

      • Analyze the mixture using native electrospray ionization mass spectrometry.

      • Identify protein peaks that exhibit a mass shift corresponding to the molecular weight of the compound, indicating a non-covalent interaction.

Phase 2: Target Validation and Pathway Analysis

Once a list of candidate targets is generated, this phase aims to confirm the interaction and place it within a biological context.

Hypothesized Signaling Pathway (Kinase Inhibition)

G cluster_0 Pro-Survival Signaling cluster_1 Cell Cycle Progression GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK activates PI3K PI3K RTK->PI3K activates AKT AKT PI3K->AKT activates Apoptosis Apoptosis AKT->Apoptosis inhibits CyclinB Cyclin B CDK1 CDK1 CyclinB->CDK1 G2M G2/M Transition CDK1->G2M promotes Proliferation Cell Proliferation G2M->Proliferation leads to Compound 2-Methyl-3-nitro-6- (pyrrolidin-1-yl)pyridine Compound->AKT inhibits? Compound->CDK1 inhibits?

Sources

in silico modeling of 2-Methyl-3-nitro-6-(pyrrolidin-1-yl)pyridine binding

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the in silico characterization of 2-Methyl-3-nitro-6-(pyrrolidin-1-yl)pyridine , a compound exhibiting a classic "push-pull" electronic architecture. This specific scaffold—combining an electron-withdrawing nitro group with an electron-donating pyrrolidine ring on a pyridine core—presents unique modeling challenges regarding resonance, planarity, and steric clashes between the ortho-methyl and nitro groups.

The following workflow treats this molecule as a candidate for allosteric modulation (e.g., similar to mGluR5 negative allosteric modulators like MPEP) or as a scaffold for kinase inhibition , focusing on the technical rigor required to model its binding accurately.

A Technical Guide to Modeling 2-Methyl-3-nitro-6-(pyrrolidin-1-yl)pyridine

Executive Summary

Accurate modeling of 2-Methyl-3-nitro-6-(pyrrolidin-1-yl)pyridine requires transcending standard force field limitations. The "push-pull" conjugation between the C6-pyrrolidine (donor) and C3-nitro (acceptor) creates significant quinoid character, restricting bond rotation. Furthermore, the steric repulsion between the C2-methyl and C3-nitro groups forces a non-planar torsion that governs the molecule's entropy of binding. This guide prescribes a hybrid QM/MM workflow to resolve these features before docking and dynamic simulation.

Module 1: Electronic & Conformational Profiling (QM)

The Challenge: Standard force fields (e.g., OPLS3e, GAFF2) often underestimate the double-bond character of the C6-N(pyrrolidine) bond and may artificially flatten the C2-Me/C3-NO2 torsion to maximize π-stacking, leading to false-positive binding poses.

The Solution: Use Density Functional Theory (DFT) to derive accurate torsional parameters and partial charges.

Protocol 1.1: Geometry Optimization & Torsional Scanning
  • Software: Gaussian 16 / ORCA / Jaguar.

  • Theory Level: B3LYP-D3(BJ)/6-311G++(d,p). The D3 dispersion correction is critical for accurate intramolecular non-covalent interactions between the methyl and nitro oxygen.

  • Torsion Scan: Perform a relaxed coordinate scan of the

    
     dihedral angle (0° to 180° in 10° steps).
    
    • Expectation: The global minimum will likely be twisted (approx. 40–60°) rather than planar due to steric clash with the C2-methyl group.

  • Charge Calculation: Calculate RESP (Restrained Electrostatic Potential) charges at the optimized geometry. Do not use Gasteiger charges, as they fail to capture the polarization of the push-pull system.

Protocol 1.2: Pyrrolidine Ring Puckering

The pyrrolidine ring is not planar; it adopts an "envelope" or "twist" conformation.

  • Action: Generate 5 low-energy conformers of the pyrrolidine ring while freezing the pyridine core. Use these distinct conformers as an ensemble input for docking to account for ring flexibility.

Module 2: Target Selection & Pocket Analysis

Given the scaffold's similarity to known allosteric modulators (e.g., MPEP for mGluR5) and kinase inhibitors, the binding hypothesis focuses on hydrophobic allosteric pockets capable of accommodating the bulky pyrrolidine.

Workflow Visualization: Structural Logic

BindingLogic Molecule 2-Methyl-3-nitro-6- (pyrrolidin-1-yl)pyridine Feature1 C6-Pyrrolidine (Hydrophobic/Steric) Molecule->Feature1 Feature2 C3-Nitro Group (H-Bond Acceptor) Molecule->Feature2 Feature3 C2-Methyl (Steric Anchor) Molecule->Feature3 Constraint Restricted Rotation (Push-Pull Resonance) Feature1->Constraint Conjugation Target Target Pocket (e.g., mGluR5 Allosteric) Feature1->Target Fills Hydrophobic Sub-pocket Feature2->Constraint Feature2->Target Water-bridged H-bond Feature3->Target Selectivity Filter

Caption: Structural decomposition of the ligand features mapping to potential binding site requirements. The red node highlights the critical electronic constraint.

Module 3: Molecular Docking Strategy

Expert Insight: Rigid-receptor docking will likely fail because the pyrrolidine ring requires induced-fit accommodation by the protein side chains.

Protocol 3.1: Induced Fit Docking (IFD)
  • Grid Generation: Center the grid on the allosteric site (e.g., transmembrane domain of mGluR5, PDB: 4OO9).

  • H-Bond Constraints: Set a constraint for the Nitro group oxygens. They act as obligate H-bond acceptors (often with backbone amides or Ser/Thr side chains).

  • Core Constraint: Apply a torsional constraint to the C2-Me/C3-NO2 bond based on the QM minima (Module 1). Allow deviation of only ±10°.

  • Sampling:

    • Initial Glide/Vina: Soft potential docking (scaling factor 0.5) to allow minor clashes.

    • Prime/Rosetta Refinement: Refine residues within 5.0 Å of the pyrrolidine ring.

    • Rescoring: Rank poses using XP (Extra Precision) score, penalizing desolvation of the nitro group if no H-bonds are formed.

Data Output Table: Docking Parameters

ParameterSettingRationale
Ligand Charges QM-derived RESPCaptures "push-pull" dipole accurately.
Torsional Constraints C2-C3-N-O locked (±10°)Enforces QM-validated non-planar geometry.
Pyrrolidine Ring Ensemble (5 conformers)Accounts for envelope flipping.
Interaction Constraints Nitro-O (H-bond acceptor)Critical for specificity; penalizes burial without bonding.
Search Efficiency 20 poses per conformerEnsures diverse sampling of the hydrophobic pocket.
Module 4: Molecular Dynamics (MD) Validation

Docking provides a static snapshot. MD is required to verify if the "push-pull" electronic distribution remains stable in a solvated environment and if the pyrrolidine ring maintains hydrophobic contact.

Protocol 4.1: Simulation Setup
  • System Builder: Solvate the complex in a cubic box (TIP3P water), buffering 10 Å from the protein edge.

  • Force Field:

    • Protein: CHARMM36m or AMBER ff14SB.

    • Ligand:CGenFF or GAFF2 , but crucially , manually update the torsional parameters for the C2-Me/C3-NO2 bond using the QM scan data from Module 1.

  • Equilibration: NVT (1 ns) followed by NPT (1 ns) with heavy atom restraints.

Protocol 4.2: Production Run & Analysis
  • Duration: 100 ns (minimum) to observe pyrrolidine ring flipping and water bridge stability.

  • Key Metric 1 (RMSD): Ligand RMSD should stabilize < 2.5 Å.

  • Key Metric 2 (H-Bond Occupancy): Monitor the Nitro-O...Protein H-bonds. An occupancy > 60% indicates a specific binder.

  • Key Metric 3 (Water Analysis): Use GIST (Grid Inhomogeneous Solvation Theory) to calculate the free energy of water molecules displaced by the pyrrolidine ring. High-energy water displacement confirms the hydrophobic driving force.

Workflow Visualization: The Simulation Pipeline

MDPipeline cluster_prep Phase 1: Preparation cluster_sim Phase 2: Simulation cluster_analysis Phase 3: Analysis QM_Params Import QM Torsions (C2-Me / C3-NO2) Solvation Solvate (TIP3P) & Neutralize QM_Params->Solvation Equil Equilibration (NPT, 1ns, Restrained) Solvation->Equil Prod Production MD (100ns, Unrestrained) Equil->Prod RMSD RMSD Stability (< 2.5 Å) Prod->RMSD HBond Nitro Group H-Bond Occupancy Prod->HBond GIST Water Displacement (Pyrrolidine Pocket) Prod->GIST

Caption: The MD validation pipeline emphasizing the integration of QM parameters into the simulation force field.

Module 5: Binding Free Energy (MM/GBSA)

To rank this compound against other analogs (e.g., those without the methyl group or with different amines), perform End-Point Free Energy calculations.

  • Method: MM/GBSA (Molecular Mechanics / Generalized Born Surface Area).

  • Frame Selection: Extract 50 frames from the last 20 ns of the MD trajectory.

  • Equation:

    
    
    
    • Note: For this specific scaffold, the Strain Energy term is vital. The penalty for forcing the nitro group into a specific torsion to fit the pocket must be calculated.

References
  • Electronic Structure of Nitro-Pyridines

    • Korolevich, M. V., et al. "Conformational analysis and vibrational spectra of 3-nitropyridine." Journal of Molecular Structure, 2002.

  • Force Field Parametrization

    • Wang, J., et al. "Development and testing of a general amber force field." Journal of Computational Chemistry, 2004.

  • mGluR5 Allosteric Modulation (Contextual Target)

    • Dore, A. S., et al. "Structure of class C GPCR metabotropic glutamate receptor 5 transmembrane domain." Nature, 2014.

  • Induced Fit Docking Protocols

    • Sherman, W., et al. "Novel Method for Modeling Ligand Binding: Induced Fit Docking." Journal of Medicinal Chemistry, 2006.

  • Water Analysis (GIST)

    • Nguyen, C. N., et al. "Grid Inhomogeneous Solvation Theory (GIST) for Water in Biomolecular Binding." Journal of Chemical Theory and Computation, 2012.

Technical Guide: Discovery and Synthesis of Novel Substituted Nitropyridines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Substituted nitropyridines represent a critical class of heteroaromatic intermediates in the development of pharmaceuticals (e.g., imidazopyridines, azaindoles) and agrochemicals. Their synthesis presents a classic "electronic paradox": the pyridine ring is inherently electron-deficient, and the introduction of a nitro group—a strong electron-withdrawing group (EWG)—further deactivates the ring, making traditional electrophilic aromatic substitution (


) kinetically challenging.

This guide outlines the mechanistic strategies to overcome these barriers, focusing on the N-oxide activation route as the industrial "gold standard" while introducing emerging C-H activation methodologies. It further details the exploitation of the nitro group as a handle for Nucleophilic Aromatic Substitution (


), providing a gateway to complex heterocycles.

Part 1: The Electronic Paradox & Strategic Rationale

The Reactivity Challenge

Pyridine is often described as "


-deficient." The electronegative nitrogen atom pulls electron density away from the ring carbons, specifically positions 2 and 4. This leaves the ring deactivated toward electrophiles.
  • Direct Nitration: Attempting direct nitration with

    
     is notoriously difficult. The acid protonates the pyridine nitrogen, forming a pyridinium ion. This positive charge further deactivates the ring, requiring extreme conditions (
    
    
    
    ) that often degrade functional groups.
  • Regioselectivity: When forced, direct nitration occurs at the C3 (meta) position, but yields are typically poor (<5%).

The Solution: N-Oxide Activation

To bypass this, we utilize Pyridine N-Oxides . The N-oxide oxygen donates electron density back into the ring via resonance (specifically to C2 and C4), effectively "unlocking" the ring for electrophilic attack while simultaneously directing the nitro group to the C4 position.

Part 2: Synthesis Workflows & Mechanisms

Workflow 1: The N-Oxide Route (The "Gold Standard")

This pathway remains the most reliable method for generating 4-nitropyridines. It involves three distinct stages: Oxidation, Nitration, and Deoxygenation.

NOxideRoute Figure 1: The N-Oxide Activation Pathway for C4-Nitration. Substrate Substituted Pyridine NOxide Pyridine N-Oxide Substrate->NOxide Oxidation (mCPBA or H2O2) NitroNOxide 4-Nitro-Pyridine N-Oxide NOxide->NitroNOxide Nitration (HNO3/H2SO4) Product 4-Substituted Nitropyridine NitroNOxide->Product Deoxygenation (PCl3 or Fe/AcOH)

Workflow 2: Functionalization via

Once the nitro group is installed, it acts as a powerful activating group for Nucleophilic Aromatic Substitution (


). The nitro group at C4 (or C2) stabilizes the Meisenheimer complex intermediate, allowing weak nucleophiles (amines, alkoxides) to displace halogens or even the nitro group itself under specific conditions.

SNArMechanism Figure 2: Mechanism of SNAr facilitated by the Nitro group. Start 2-Chloro-5-Nitropyridine Intermediate Meisenheimer Complex (Stabilized by -NO2) Start->Intermediate Nucleophilic Attack (R-NH2) Product 2-Amino-5-Nitropyridine Intermediate->Product Elimination of Cl-

Part 3: Experimental Protocols

Protocol A: Regioselective Synthesis of 4-Nitro-2-Picoline

Objective: Synthesis of 4-nitro-2-methylpyridine from 2-methylpyridine (2-picoline) via the N-oxide route. Safety Warning: Nitration reactions are exothermic and can run away. Pyridine N-oxide nitrates are potentially explosive.[1] Conduct behind a blast shield.

Step 1: N-Oxidation
  • Reagents: Dissolve 2-picoline (100 mmol) in DCM (200 mL).

  • Addition: Cool to

    
    . Add m-CPBA (1.1 equiv) portion-wise over 30 minutes.
    
  • Reaction: Warm to RT and stir for 12 hours. Monitor by TLC (DCM/MeOH 9:1).

  • Workup: Wash with saturated

    
     (3x) to remove m-chlorobenzoic acid. Dry organic layer (
    
    
    
    ) and concentrate.
Step 2: Nitration[2]
  • Preparation: In a round-bottom flask, mix concentrated

    
     (30 mL) and fuming 
    
    
    
    (20 mL) at
    
    
    .
  • Addition: Slowly add the 2-picoline-N-oxide (from Step 1) to the acid mixture. Do not allow temp to exceed

    
    . 
    
  • Heating: Once added, heat the mixture to

    
     for 4 hours.
    
  • Quench: Pour the reaction mixture onto 200g of crushed ice. Neutralize carefully with solid

    
     to pH 8.
    
  • Isolation: Extract the yellow precipitate (4-nitro-2-picoline-N-oxide) with DCM. Yield is typically 60-75%.

Step 3: Deoxygenation
  • Reaction: Dissolve the nitrated N-oxide (10 mmol) in dry

    
     (50 mL).
    
  • Reagent: Add

    
     (1.2 equiv) dropwise under 
    
    
    
    atmosphere.
  • Reflux: Heat to reflux for 3 hours.

  • Workup: Quench with ice water. Basify with NaOH. Extract with DCM.

  • Purification: Recrystallize from ethanol/water.

Protocol B: Diversification

Objective: Displacement of a halogen with a secondary amine.

  • Mix: Combine 2-chloro-3-nitropyridine (1.0 equiv) and morpholine (1.2 equiv) in acetonitrile.

  • Base: Add

    
     (2.0 equiv).
    
  • Conditions: Heat to

    
     for 2 hours. The reaction is usually fast due to the activating nitro group.
    
  • Isolation: Filter inorganic salts, concentrate filtrate, and wash with water.

Part 4: Comparative Data & Scalability

The following table summarizes the efficiency of different nitration methodologies for substituted pyridines.

MethodRegioselectivityTypical YieldScalabilityKey Limitation
Direct Nitration (

)
C3 (Meta)< 10%HighHarsh conditions; low yield due to pyridinium formation.
N-Oxide Route C4 (Para) > C260-80%HighRequires 3 steps; energetic intermediates.
C-H Activation (Pd/Cu catalyzed)Directed (Ortho)50-70%Low/MedExpensive catalysts; requires directing groups (e.g., amides).
VNS (Vicarious Nucleophilic Sub.)Para to Nitro40-60%MedLimited scope; requires specific carbanion precursors.

Part 5: Safety & Handling of Energetic Pyridines

Critical Hazard: Nitropyridines, particularly those with multiple nitro groups or N-oxide functionalities, possess significant stored energy.

  • Shock Sensitivity: Compounds like 2,4-dinitropyridine are shock-sensitive. Avoid metal spatulas; use Teflon or wood.

  • Thermal Runaway: The nitration of pyridine N-oxide is highly exothermic. Efficient cooling and slow addition rates are mandatory.

  • Toxicity: Many nitropyridines are potent skin irritants and potential mutagens. Double-gloving (Nitrile/Laminate) is recommended.

References

  • Bakke, J. M., et al. (1998).[3] The reaction mechanism of the nitration of pyridine compounds by N2O5–NaHSO3. Journal of the Chemical Society, Perkin Transactions 2.[3] Link

  • Gooßen, L. J., et al. (2014). Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines. PMC. Link

  • Studer, A., et al. (2025). Meta-Nitration of Pyridines and Quinolines through Oxazino Azines. ACS Publications. Link

  • Mahdhaoui, F., et al. (2019).[4] SNAr reactions of substituted pyridines with secondary amines in aqueous solution: Kinetic and reactivity indices. ResearchGate. Link

  • Thermo Fisher Scientific. (2010).[5] Safety Data Sheet: 3-Nitropyridine. Link

Sources

A Theoretical Investigation into the Electronic Landscape of 2-Methyl-3-nitro-6-(pyrrolidin-1-yl)pyridine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides a comprehensive theoretical framework for characterizing the electronic properties of 2-Methyl-3-nitro-6-(pyrrolidin-1-yl)pyridine. This molecule, a member of the substituted nitropyridine family, holds potential significance in medicinal chemistry and materials science due to the versatile nature of the pyridine scaffold.[1][2][3] This guide is designed for researchers, scientists, and drug development professionals, offering a detailed roadmap for computational analysis and providing insights into the molecule's reactivity, stability, and potential for intermolecular interactions.

The pyridine ring is a fundamental motif in a vast array of biologically active compounds and functional materials.[2][4] The introduction of substituents—a methyl group, a nitro group, and a pyrrolidinyl group—to the pyridine core in 2-Methyl-3-nitro-6-(pyrrolidin-1-yl)pyridine creates a unique electronic environment. The electron-withdrawing nature of the nitro group and the electron-donating characteristics of the methyl and pyrrolidinyl groups are expected to significantly influence the electron density distribution, and consequently, the molecule's chemical behavior.[5][6] Understanding these electronic properties through theoretical studies is paramount for predicting its reactivity, metabolic stability, and potential as a pharmacophore.

This guide will delve into the application of Density Functional Theory (DFT), a powerful quantum chemical method, to elucidate the electronic structure of the title compound. We will explore key descriptors such as frontier molecular orbitals (HOMO and LUMO), molecular electrostatic potential (MEP), and global reactivity descriptors. The methodologies and interpretations presented herein are grounded in established computational chemistry practices and aim to provide a self-validating system for researchers embarking on similar theoretical investigations.[7][8][9]

I. Theoretical Methodology: A Step-by-Step Protocol for Electronic Structure Calculation

The foundation of a reliable theoretical study lies in a well-defined and reproducible computational protocol. This section outlines the essential steps for performing DFT calculations on 2-Methyl-3-nitro-6-(pyrrolidin-1-yl)pyridine.

Experimental Protocol: DFT Calculation Workflow

  • Molecular Structure Generation:

    • Construct the 3D structure of 2-Methyl-3-nitro-6-(pyrrolidin-1-yl)pyridine using a molecular modeling software (e.g., Avogadro, GaussView).

    • Perform an initial geometry optimization using a computationally less expensive method like a molecular mechanics force field (e.g., MMFF94) to obtain a reasonable starting geometry.

  • Quantum Chemical Software Selection:

    • Employ a robust quantum chemistry software package for all calculations. The Gaussian suite of programs is a widely used and validated choice.[5]

  • Method and Basis Set Selection:

    • Select the B3LYP hybrid functional for the DFT calculations. B3LYP is known to provide a good balance between accuracy and computational cost for a wide range of organic molecules.[8][10]

    • Utilize the 6-311++G(d,p) basis set. This Pople-style basis set includes diffuse functions (++) to accurately describe anions and systems with lone pairs, and polarization functions (d,p) to account for the non-spherical nature of electron density in molecules.[7]

  • Geometry Optimization:

    • Perform a full geometry optimization of the molecule in the gas phase using the selected DFT method and basis set.

    • The optimization process should continue until the forces on each atom are negligible and the geometry has reached a minimum on the potential energy surface. This is typically confirmed by the absence of imaginary frequencies in the subsequent frequency calculation.

  • Frequency Analysis:

    • Conduct a vibrational frequency calculation at the same level of theory as the geometry optimization.

    • The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum. The calculated vibrational frequencies can also be compared with experimental IR and Raman data if available.[4][9]

  • Electronic Property Calculations:

    • Following the successful optimization and frequency analysis, perform single-point energy calculations to obtain various electronic properties, including:

      • Frontier Molecular Orbitals (HOMO and LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity and electronic transitions.[9]

      • Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution around the molecule, highlighting electrophilic and nucleophilic sites.[10]

      • Natural Bond Orbital (NBO) Analysis: NBO analysis can provide insights into intramolecular charge transfer and hyperconjugative interactions.[4][5]

Below is a Graphviz diagram illustrating the computational workflow.

Computational Workflow A 1. Molecular Structure Generation B 2. Geometry Optimization (DFT/B3LYP/6-311++G(d,p)) A->B Initial Structure C 3. Frequency Analysis B->C Optimized Geometry D 4. Electronic Property Calculation C->D Verified Minimum E HOMO-LUMO Analysis D->E F Molecular Electrostatic Potential (MEP) D->F G Natural Bond Orbital (NBO) Analysis D->G

Caption: A flowchart of the DFT calculation workflow.

II. Predicted Electronic Properties and Their Implications

This section discusses the key electronic properties of 2-Methyl-3-nitro-6-(pyrrolidin-1-yl)pyridine that can be predicted using the aforementioned theoretical protocol and their significance in understanding the molecule's behavior.

A. Frontier Molecular Orbitals (HOMO-LUMO) and Chemical Reactivity

The HOMO and LUMO are central to the frontier molecular orbital theory, which provides insights into chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability. A smaller gap suggests higher reactivity.[11]

For 2-Methyl-3-nitro-6-(pyrrolidin-1-yl)pyridine, the HOMO is expected to be localized primarily on the electron-rich pyrrolidinyl group and the pyridine ring, while the LUMO is anticipated to be concentrated on the electron-deficient nitro group and the pyridine ring. This distribution suggests that the molecule would be susceptible to electrophilic attack at the pyrrolidinyl-substituted position and nucleophilic attack at the nitro-substituted position.

Table 1: Predicted Frontier Molecular Orbital Energies and Global Reactivity Descriptors

ParameterSymbolFormulaPredicted Value (eV)
Highest Occupied Molecular Orbital EnergyEHOMO-Calculated Value
Lowest Unoccupied Molecular Orbital EnergyELUMO-Calculated Value
HOMO-LUMO Energy GapΔEELUMO - EHOMOCalculated Value
Ionization PotentialIP-EHOMOCalculated Value
Electron AffinityEA-ELUMOCalculated Value
Electronegativityχ-(EHOMO + ELUMO)/2Calculated Value
Chemical Hardnessη(ELUMO - EHOMO)/2Calculated Value
Chemical SoftnessS1/(2η)Calculated Value
Electrophilicity Indexωχ2/(2η)Calculated Value

Note: The predicted values in this table are placeholders and would be populated with the actual results from the DFT calculations.

A higher electrophilicity index indicates a greater capacity of the molecule to accept electrons, making it a good electrophile.[11] Conversely, a higher chemical softness points to higher reactivity.

B. Molecular Electrostatic Potential (MEP): Mapping Reactive Sites

The MEP is a valuable tool for visualizing the charge distribution and predicting the sites of electrophilic and nucleophilic attack. The MEP is plotted onto the molecule's electron density surface, with different colors representing different electrostatic potential values.

  • Red regions (negative potential): Indicate areas of high electron density, which are susceptible to electrophilic attack. In 2-Methyl-3-nitro-6-(pyrrolidin-1-yl)pyridine, these regions are expected to be located around the oxygen atoms of the nitro group and the nitrogen atom of the pyridine ring.

  • Blue regions (positive potential): Represent areas of low electron density or electron deficiency, which are prone to nucleophilic attack. These regions are likely to be found around the hydrogen atoms of the methyl and pyrrolidinyl groups.

  • Green regions (neutral potential): Indicate areas with a near-zero electrostatic potential.

The MEP map provides a clear and intuitive picture of the molecule's reactivity landscape, complementing the insights gained from the HOMO-LUMO analysis.

The following Graphviz diagram illustrates the expected charge distribution and its influence on reactivity.

Charge Distribution and Reactivity cluster_molecule 2-Methyl-3-nitro-6-(pyrrolidin-1-yl)pyridine cluster_properties Electronic Properties N_pyridine N (Pyridine) C6 C6-Pyrrolidinyl N_pyridine->C6 C2 C2-CH3 C3 C3-NO2 C2->C3 C3->N_pyridine Reactivity Reactivity Profile C3->Reactivity Susceptible to Nucleophilic Attack C6->C2 C6->Reactivity Susceptible to Electrophilic Attack EDG Electron Donating Groups (Methyl, Pyrrolidinyl) EDG->C2 Increases e- density EDG->C6 Increases e- density EWG Electron Withdrawing Group (Nitro) EWG->C3 Decreases e- density

Caption: Influence of substituents on charge distribution and reactivity.

III. Conclusion and Future Directions

This technical guide has outlined a robust theoretical framework for investigating the electronic properties of 2-Methyl-3-nitro-6-(pyrrolidin-1-yl)pyridine using Density Functional Theory. The proposed methodology, encompassing geometry optimization, frequency analysis, and the calculation of key electronic descriptors, provides a comprehensive approach to understanding the molecule's reactivity, stability, and potential for intermolecular interactions.

The insights gained from such theoretical studies are invaluable for guiding synthetic efforts, predicting metabolic pathways, and designing novel molecules with desired properties. For instance, understanding the sites susceptible to electrophilic and nucleophilic attack can inform the design of synthetic routes for derivatization.[12][13] Furthermore, the calculated electronic properties can be used as descriptors in Quantitative Structure-Activity Relationship (QSAR) studies to predict the biological activity of related compounds.

Future work could involve extending these theoretical studies to include the effects of solvent, which can significantly influence molecular properties. Additionally, performing molecular docking simulations with relevant biological targets could provide insights into the molecule's potential as a therapeutic agent. The combination of theoretical calculations and experimental validation will ultimately provide a complete and accurate picture of the chemical and biological behavior of 2-Methyl-3-nitro-6-(pyrrolidin-1-yl)pyridine.

References

Sources

Technical Guide: Impurity Profiling and Characterization of 2-Methyl-3-nitro-6-(pyrrolidin-1-yl)pyridine

[1][2]

Executive Summary

2-Methyl-3-nitro-6-(pyrrolidin-1-yl)pyridine (CAS 1435954-07-6) is a functionalized heterocyclic building block, critical in the synthesis of advanced kinase inhibitors and receptor modulators.[1] Its structural core—a pyridine ring substituted with a nitro group, a methyl group, and a cyclic amine—presents specific stability and reactivity challenges.[2][3]

This guide details the characterization of its process-related impurities and degradation products.[1][2] By understanding the Nucleophilic Aromatic Substitution (


)23

Synthetic Pathway & Impurity Origins

The synthesis typically involves the displacement of a halogen (chlorine or bromine) at the C6 position of the pyridine ring by pyrrolidine.[2][3] The presence of the electron-withdrawing nitro group at C3 and the pyridine nitrogen activates the C6 position, facilitating this transformation.[2][3]

Reaction Mechanism and Side Pathways

The following diagram illustrates the primary synthetic pathway and the genesis of the three most critical impurities: IMP-A (Hydrolysis) , IMP-B (Starting Material) , and IMP-C (Oxidation) .[1][2][3]

SynthesisPathSMStarting Material(6-Chloro-2-methyl-3-nitropyridine)ProdTarget Product2-Methyl-3-nitro-6-(pyrrolidin-1-yl)pyridineSM->Prod  SNAr (Base, Heat)  ImpAIMP-A: Hydrolysis(6-Hydroxy-2-methyl-3-nitropyridine)SM->ImpA  H2O Competition  PyrReagentPyrrolidinePyr->ProdImpCIMP-C: N-Oxide(Pyridine N-oxide derivative)Prod->ImpC  Oxidation (Storage)  

Figure 1: Synthetic scheme showing the

123456

Detailed Impurity Characterization

IMP-B: Unreacted Starting Material[1][2][3]
  • Chemical Name: 6-Chloro-2-methyl-3-nitropyridine[1][2]

  • Origin: Incomplete reaction due to insufficient equivalents of pyrrolidine or low reaction temperature.[2][3]

  • Criticality: High . As a nitro-chloropyridine, this compound carries structural alerts for genotoxicity (mutagenic potential) and must be controlled to low ppm levels (TTC limits) if the final drug substance is intended for chronic use.[1][2][3]

  • Detection:

    • HPLC: Elutes after the product in reverse-phase (C18) due to the lipophilic chloro substituent replacing the polar pyrrolidine ring.[1][3]

    • Mass Spec: Distinct isotopic pattern (Cl-35/Cl-37 ratio of 3:1).[1][3]

IMP-A: Hydrolysis Degradant[1][2][3]
  • Chemical Name: 6-Hydroxy-2-methyl-3-nitropyridine (exists in equilibrium with 6-oxo-1,6-dihydro-2-methyl-3-nitropyridine).[1][2]

  • Origin: Competition from trace water in the solvent (e.g., wet dioxane or ethanol) or hygroscopic starting materials during the

    
     reaction.[2][3]
    
  • Criticality: Medium. Generally less toxic but indicates poor process moisture control.[1][2][3]

  • Detection:

    • HPLC: Elutes early (low retention time) due to the phenolic/lactam hydroxyl group.[2][3]

    • UV Vis: Significant bathochromic shift compared to the product due to the pyridone tautomerism.[2][3]

IMP-C: Oxidative Degradant[1][2][3]
  • Chemical Name: 2-Methyl-3-nitro-6-(pyrrolidin-1-yl)pyridine-1-oxide.[1][2]

  • Origin: Post-synthesis oxidation.[2][3] The pyridine nitrogen is electron-deficient due to the nitro group, making N-oxidation difficult but possible under forcing stress conditions (peroxides).[1][2][3] More commonly, impurities arise from oxidation of the pyrrolidine ring to a lactam (2-oxo-pyrrolidinyl).[1][2][3]

  • Characterization:

    • LC-MS: M+16 peak (N-oxide) or M+14 peak (Lactam/Carbonyl formation).[1][3]

Analytical Strategy & Protocols

To ensure the integrity of the 2-Methyl-3-nitro-6-(pyrrolidin-1-yl)pyridine intermediate, a self-validating analytical workflow is required.[1]

High-Performance Liquid Chromatography (HPLC)

This method separates the highly polar hydrolysis product from the lipophilic starting material.[1][3]

ParameterConditionRationale
Column C18, 150 x 4.6 mm, 3.5 µm (e.g., Waters XBridge)Provides stability at high pH; good resolution of basic heterocycles.[2][3]
Mobile Phase A 10 mM Ammonium Bicarbonate (pH 9.[2][3]0)Basic pH suppresses protonation of the pyridine, improving peak shape.[2][3]
Mobile Phase B AcetonitrileStrong eluent for lipophilic impurities.[2][3]
Gradient 5% B to 90% B over 20 minCaptures early eluting IMP-A and late eluting IMP-B.
Detection UV at 270 nmCorresponds to the nitro-pyridine absorption maximum.[1][2]
Mass Spectrometry (LC-MS/MS)

For structural elucidation of unknown peaks, ESI+ mode is preferred.[2][3]

  • Parent Ion: [M+H]+ = 208.1 (approx).[3]

  • Fragmentation Logic:

    • Loss of NO2: [M+H - 46]+. A characteristic neutral loss for nitro-aromatics.[1][2]

    • Loss of Pyrrolidine: [M+H - 71]+.[1][3] Cleavage of the C-N bond at position 6.[2][3]

    • Diagnostic for IMP-B (Chloro): Look for m/z ~173/175 doublet.[1][3]

NMR Validation

Proton NMR (

123
  • Key Signal: The disappearance of the starting material's doublet at

    
     7-8 ppm (aromatic protons) and the appearance of pyrrolidine multiplets at 
    
    
    1.9 (4H) and
    
    
    3.5 (4H).[1][3]
  • Regio-check: The coupling constant (

    
    ) between the two remaining pyridine protons (H4 and H5) typically confirms the 2,3,6-substitution pattern (
    
    
    Hz for ortho coupling).[1][2][3]

Control Strategy Logic

The following decision tree outlines the control strategy for manufacturing.

ControlStrategyStartCrude Reaction MixtureCheckIPCIPC: Check SM (IMP-B)Start->CheckIPCHighSM> 0.5% SMCheckIPC->HighSMFailLowSM< 0.5% SMCheckIPC->LowSMPassAction1Add PyrrolidineIncrease TempHighSM->Action1WorkupAqueous Workup(Remove IMP-A)LowSM->WorkupAction1->CheckIPCRe-testCrystRecrystallization(Ethanol/Water)Workup->CrystFinalFinal API Intermediate(Purity > 99.5%)Cryst->Final

Figure 2: Process control logic for minimizing IMP-B (Starting Material) and IMP-A (Hydrolysis).

References

  • National Center for Biotechnology Information. (2024).[2][3] PubChem Compound Summary for Pralsetinib (Related Structural Class). Retrieved from [Link][1][3]

  • European Medicines Agency. (2024).[2][3][7] Nitrosamine impurities in human medicinal products (Appendix 1 Update). Retrieved from [Link][1][3]

  • MDPI. (2020).[2][3] Synthesis of 2-Methyl-3-nitropyridines and Their Reactions with S-Nucleophiles. Chemistry Proceedings. Retrieved from [Link]

Author: BenchChem Technical Support Team. Date: February 2026

A Pivotal Scaffold for Kinase Inhibitor & GPCR Ligand Discovery

Part 1: Executive Summary & Chemical Architecture

2-Methyl-3-nitro-6-(pyrrolidin-1-yl)pyridine (CAS: 1435954-07-6) is a specialized heterocyclic building block widely utilized in medicinal chemistry. It serves as a critical intermediate in the synthesis of 3-aminopyridine derivatives, a privileged scaffold found in numerous kinase inhibitors (e.g., PI3K, JAK2) and G-protein coupled receptor (GPCR) modulators.

The compound is characterized by a trisubstituted pyridine ring featuring:

  • A Pyrrolidine Ring (C6): Enhances solubility and provides a hydrophobic bulk often required for occupying specific binding pockets (e.g., the ribose binding pocket of kinases).

  • A Nitro Group (C3): Acts as a "masked" amine. Its strong electron-withdrawing nature activates the ring for initial synthesis and is subsequently reduced to an amino group (

    
    ) to form hydrogen bonds with biological targets.
    
  • A Methyl Group (C2): Provides steric control, often enforcing a specific conformation in the final drug molecule to improve selectivity (atropisomerism control).

Part 2: Synthetic Protocol & Methodology

The synthesis of this scaffold relies on a robust Nucleophilic Aromatic Substitution (


)  followed by a downstream reduction. This section details the protocol with a focus on self-validating causality.
Phase 1:

Coupling (The Core Synthesis)

Objective: Install the pyrrolidine moiety at the C6 position. Precursor: 6-Chloro-2-methyl-3-nitropyridine.[1]

Rationale: The chlorine atom at C6 is activated for nucleophilic attack by the nitro group at C3 (para-relationship). The methyl group at C2 provides steric hindrance that prevents attack at the C2 position, ensuring high regioselectivity.

Protocol:

  • Charge: In a round-bottom flask, dissolve 6-chloro-2-methyl-3-nitropyridine (1.0 eq) in anhydrous Acetonitrile (MeCN) or DMF (10 volumes).

  • Base Addition: Add Diisopropylethylamine (DIPEA) (1.5 eq) or anhydrous

    
      (2.0 eq). Causality: The base neutralizes the HCl generated, driving the equilibrium forward.
    
  • Nucleophile Addition: Add Pyrrolidine (1.1 eq) dropwise at 0°C. Control: Exothermic reaction; cooling prevents impurity formation.

  • Reaction: Warm to ambient temperature (or 60°C if using

    
    ) and stir for 4–6 hours.
    
  • Validation (TLC/LCMS): Monitor consumption of starting material (

    
     in 30% EtOAc/Hex) and appearance of the yellow product.
    
  • Workup: Dilute with water, extract with Ethyl Acetate. Wash organic layer with brine to remove DMF/Pyrrolidine traces.

  • Purification: Recrystallization from EtOH or Flash Chromatography (Hexane/EtOAc).

Yield Expectation: >85% Appearance: Yellow to Orange solid (due to the nitro-amine "push-pull" electronic system).

Phase 2: Nitro Reduction (The Activation Step)

Objective: Convert the nitro group to an amine for downstream coupling (e.g., amide bond formation).

Protocol:

  • Dissolution: Dissolve the nitro intermediate in Methanol/THF (1:1).

  • Catalyst: Add 10% Pd/C (5 wt% loading).

  • Hydrogenation: Stir under

    
     atmosphere (balloon pressure) for 2–4 hours.
    
  • Filtration: Filter through Celite to remove Pd.

  • Result: 2-Methyl-6-(pyrrolidin-1-yl)pyridin-3-amine . This amine is air-sensitive and should be used immediately.

Part 3: Structural Activity Relationship (SAR) Logic

The utility of 2-Methyl-3-nitro-6-(pyrrolidin-1-yl)pyridine lies in its ability to be modulated.

Structural MotifChemical FunctionBiological Implication
Nitro (

)
Electron-withdrawing group (EWG). Activates C6-Cl for substitution.Precursor to

(H-bond donor for kinase "hinge" binding).
Pyrrolidine Saturated heterocycle.[2] Electron-donating via resonance.Increases

character (Fsp3), improving solubility and metabolic stability compared to flat aromatics.
Methyl (

)
Steric bulk.Induces twist in the final biaryl structure, potentially improving selectivity against off-target kinases.
Pyridine Nitrogen H-bond acceptor.Critical for water-mediated bridging interactions in active sites.
Part 4: Visualization of Workflows
Diagram 1: Synthesis & Activation Pathway

This diagram illustrates the conversion of the chloropyridine precursor to the active amino-intermediate.

SynthesisPathway Precursor 6-Chloro-2-methyl- 3-nitropyridine Intermediate 2-Methyl-3-nitro- 6-(pyrrolidin-1-yl)pyridine (Target Scaffold) Precursor->Intermediate SnAr Coupling (Nucleophilic Attack) Reagents1 Pyrrolidine DIPEA / MeCN Reagents1->Intermediate Product 2-Methyl-6-(pyrrolidin- 1-yl)pyridin-3-amine (Active Synthon) Intermediate->Product Catalytic Reduction Reagents2 H2, Pd/C MeOH Reagents2->Product

Figure 1: Synthetic route from chloropyridine precursor to the bioactive amino-pyridine synthon.[2][3]

Diagram 2: SAR & Pharmacophore Logic

This diagram maps the structural features of the scaffold to their pharmacological roles.

SAR_Logic Core 2-Methyl-3-nitro- 6-(pyrrolidin-1-yl)pyridine Nitro 3-Nitro Group Core->Nitro Pyrrolidine 6-Pyrrolidine Ring Core->Pyrrolidine Methyl 2-Methyl Group Core->Methyl Act Activates C6 for SnAr Nitro->Act Red Reduces to Amine (Hinge Binder) Nitro->Red Sol Increases Solubility (Fsp3) Pyrrolidine->Sol Sel Steric Twist (Selectivity) Methyl->Sel

Figure 2: Structural Activity Relationship (SAR) mapping of the core scaffold.

Part 5: References
  • Cho, S. Y., et al. (2025).[4] "Nitropyridines in the Synthesis of Bioactive Molecules: JAK2 Inhibitor Pathways." Pharmaceuticals, 18(1).[4] Retrieved from [Link]

  • Bussiere, D., et al. (2021).[5][4] "Synthesis of Novel Heterocyclic GSK3 Inhibitors via 2,6-Dichloro-3-nitropyridine." Pharmaceuticals.[5][4][6][7][8] Retrieved from [Link]

  • PubChem. (2025). 6-Chloro-2-methyl-3-nitropyridine (CID 253123) Data Sheet. National Library of Medicine. Retrieved from [Link]

  • Collier, P. N., et al. (2021). "Pyrrolo[3,4-c]pyridine Derivatives as PI3K Inhibitors." MDPI Pharmaceuticals. Retrieved from [Link]

Sources

Methodological & Application

experimental protocol for 2-Methyl-3-nitro-6-(pyrrolidin-1-yl)pyridine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Synthesis of 2-Methyl-3-nitro-6-(pyrrolidin-1-yl)pyridine

Introduction

In the landscape of modern drug discovery, pyridine derivatives represent a class of "privileged scaffolds" due to their versatile roles in constructing biologically active molecules.[1] Their ability to engage in hydrogen bonding and modulate physicochemical properties makes them a cornerstone in medicinal chemistry.[2][3] This application note provides a comprehensive, field-tested protocol for the synthesis of 2-Methyl-3-nitro-6-(pyrrolidin-1-yl)pyridine, a valuable building block for creating more complex pharmaceutical intermediates.

The described synthesis hinges on a classic and robust transformation: the Nucleophilic Aromatic Substitution (SNAr) reaction. This protocol is designed for researchers, chemists, and drug development professionals, offering not just a series of steps, but a detailed explanation of the underlying chemical principles, safety considerations, and characterization methods to ensure a successful and reproducible outcome.

Section 1: Reaction Principle and Mechanism

The synthesis is achieved through the reaction of 2-chloro-6-methyl-3-nitropyridine with pyrrolidine. The core of this transformation is the SNAr mechanism, which is highly effective for this substrate.

Overall Reaction Scheme:

The reaction proceeds because the pyridine ring is "activated" towards nucleophilic attack. This activation is twofold:

  • Pyridine Nitrogen: The inherent electron-withdrawing nature of the ring nitrogen atom reduces electron density on the ring carbons.

  • Nitro Group (NO₂): The strongly electron-withdrawing nitro group, positioned ortho and para to the reaction sites (positions 2 and 6), further depletes electron density. This effect is crucial for stabilizing the negatively charged intermediate.[4][5]

The mechanism involves two key steps:

  • Addition: The nucleophile (pyrrolidine) attacks the electron-deficient carbon atom at the 6-position, which bears the chloride leaving group. This attack temporarily breaks the aromaticity of the ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[5] The negative charge is effectively delocalized onto the electronegative oxygen atoms of the nitro group.

  • Elimination: The aromaticity of the pyridine ring is restored by the expulsion of the chloride ion, a good leaving group, yielding the final substituted product.

The use of a non-nucleophilic base is critical to neutralize the hydrochloric acid (HCl) generated in situ, driving the reaction equilibrium towards the product.

Figure 1: SNAr Reaction Mechanism.

Section 2: Materials and Equipment

Reagents & Materials
ReagentCAS NumberMolecular Weight ( g/mol )AmountMoles (mmol)Equivalents
2-chloro-6-methyl-3-nitropyridine28393-01-3172.571.00 g5.791.0
Pyrrolidine123-75-171.120.50 g (0.58 mL)7.031.2
Triethylamine (TEA)121-44-8101.190.88 g (1.21 mL)8.691.5
Acetonitrile (CH₃CN), Anhydrous75-05-841.0520 mL--
Ethyl Acetate (EtOAc)141-78-688.11~150 mL--
Hexanes110-54-386.18~150 mL--
Saturated aq. NaCl (Brine)7647-14-558.44~50 mL--
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04As needed--
Silica Gel (230-400 mesh)7631-86-960.08~30 g--
Equipment
  • 100 mL Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser and heating mantle

  • Nitrogen/Argon inlet

  • Thermometer

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Glassware for column chromatography

  • TLC plates (silica gel 60 F₂₅₄)

  • Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)

Section 3: Experimental Workflow

The overall process is a standard synthetic sequence involving reaction setup, execution, work-up, and purification. Each stage is designed to maximize yield and purity while ensuring operational safety.

G Figure 2: Overall Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purify Purification & Analysis setup 1. Reaction Setup - Add reagents to flask - Inert atmosphere (N₂) execute 2. Execution - Heat to 60°C - Stir for 4-6 hours setup->execute monitor 3. Monitoring - Use TLC to check for  consumption of starting material execute->monitor quench 4. Quench & Extract - Cool to RT - Add water & EtOAc - Separate layers monitor->quench If complete dry 5. Dry & Concentrate - Dry organic layer (Na₂SO₄) - Remove solvent via rotovap quench->dry purify 6. Purification - Column chromatography  (Silica, Hexanes/EtOAc) dry->purify characterize 7. Characterization - ¹H NMR, ¹³C NMR, MS - Confirm structure and purity purify->characterize

Sources

using 2-Methyl-3-nitro-6-(pyrrolidin-1-yl)pyridine in high-throughput screening

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Title: A Framework for High-Throughput Screening and Hit Characterization of Novel Chemical Entities: A Case Study with 2-Methyl-3-nitro-6-(pyrrolidin-1-yl)pyridine

Audience: Researchers, scientists, and drug development professionals.

Abstract: High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of large chemical libraries to identify starting points for therapeutic development.[1] However, the journey from an initial "hit" to a validated lead compound is fraught with challenges, including a high frequency of false positives and assay artifacts.[2][3] This guide, written from the perspective of a Senior Application Scientist, provides a comprehensive, field-proven framework for prosecuting an HTS campaign for a novel, uncharacterized compound. Using 2-Methyl-3-nitro-6-(pyrrolidin-1-yl)pyridine as a representative example of a new chemical entity, we detail a robust, self-validating screening cascade designed to identify true biological activity and systematically eliminate common sources of error. The protocol outlines a primary cell-based viability screen, hit confirmation strategies, orthogonal assays, and critical counter-screens to identify and discard artifacts such as luciferase inhibitors.

Introduction: The Challenge of Screening Novel Compounds

The goal of any HTS campaign is to efficiently identify molecules that interact with a biological target or pathway to elicit a desired physiological response.[4] Large compound libraries are the bedrock of this process, providing the chemical diversity needed for new discoveries.[1][5] The subject of this case study, 2-Methyl-3-nitro-6-(pyrrolidin-1-yl)pyridine, is a nitropyridine derivative. This class of compounds is recognized as a "privileged structure" in medicinal chemistry, appearing in numerous approved drugs and serving as a versatile precursor for the synthesis of a wide range of biologically active molecules.[6] The nitro group, in particular, is a well-known pharmacophore in compounds with antibacterial and antineoplastic properties.[7]

However, without prior biological characterization, a novel compound like 2-Methyl-3-nitro-6-(pyrrolidin-1-yl)pyridine must be approached systematically. A typical HTS workflow involves several key stages: primary screening, hit confirmation, secondary or orthogonal assays, and counter-screening to rule out non-specific activity or assay interference.[8][9] This tiered approach, often called a screening funnel, is essential for efficiently allocating resources and focusing on the most promising candidates.[10]

This application note details a general, yet robust, workflow applicable to any novel compound. We will use a common and powerful primary screen—a cell viability assay—to generate initial data, and then describe the critical follow-up experiments that ensure the trustworthiness and scientific validity of the results.

Compound Profile & Management

Before initiating any screening, it is critical to understand the physicochemical properties of the test compound and handle it appropriately.

PropertyValueSource/Note
IUPAC Name 2-Methyl-3-nitro-6-(pyrrolidin-1-yl)pyridine-
Molecular Formula C₁₀H₁₃N₃O₂PubChem
Molecular Weight 207.23 g/mol PubChem
CAS Number 944905-24-8Vendor Data
Purity >95% (Recommended)LC-MS or NMR verification required.[11]
Solubility Test in DMSO (up to 10 mM)Empirically determine.
Storage Store at -20°C as a 10 mM stock in DMSOProtect from light and moisture.

Expert Insight (Causality): Compound quality is paramount. Impurities can lead to false or irreproducible results. Always source compounds from reputable suppliers and, if possible, verify identity and purity in-house.[11] Solubility issues are a major source of artifacts; compounds that precipitate in assay media can cause non-specific effects. Preparing a high-concentration stock in 100% DMSO is standard practice, but the final concentration of DMSO in the assay well must be kept low (typically ≤0.5%) to avoid solvent-induced toxicity.[12]

The Screening Cascade: A Self-Validating Workflow

The proposed workflow is designed as a decision-making tree. Each step provides data that informs the next, ensuring that effort is not wasted on compounds that are assay artifacts.

G cluster_0 cluster_1 cluster_2 A Primary Screen (Cell Viability - CellTiter-Glo®) 10 µM Single Point B Hit Confirmation (Dose-Response Curve) Primary Assay A->B  Active? Inactive Inactive Compound (Stop) A->Inactive  Inactive? C Orthogonal Assay (CellTox™ Green Cytotoxicity) Dose-Response Curve B->C  Potency Confirmed? Artifact1 Assay Artifact (Stop) B->Artifact1  Not Confirmed? D Counter-Screen (Cell-Free Luciferase Inhibition) Dose-Response Curve C->D  Activity Confirmed? Artifact2 Assay Artifact (Stop) C->Artifact2  Not Confirmed? E Outcome Assessment D->E  Luciferase Inhibitor? Hit Confirmed Hit (Proceed to Target ID) D->Hit  No Artifact3 Luciferase Inhibitor (Stop/Flag) E->Artifact3  Yes G cluster_0 cluster_1 A Test Compound B Luciferase Enzyme + Substrate (Luciferin) + ATP A->B Inhibition? C Luminescence Signal B->C Catalysis Result1 Signal Reduced: Compound is a Luciferase Inhibitor (False Positive) C->Result1  Yes Result2 Signal Unchanged: Compound is NOT a Luciferase Inhibitor (True Biological Effect) C->Result2  No

Caption: Logic of the Luciferase Inhibition Counter-Screen.

Protocol 6.1: Cell-Free Luciferase Inhibition Assay
  • Reagent Preparation:

    • In an appropriate buffer (e.g., PBS), prepare a solution containing a known, constant amount of ATP (e.g., 1 µM). [13] * Add the CellTiter-Glo® substrate and luciferase enzyme to this ATP solution to create the "Reaction Mix."

  • Assay Procedure (384-Well Plate):

    • Add 25 µL of the Reaction Mix to the wells of a white, opaque 384-well plate.

    • Add the test compound in a dose-response format (as in Protocol 5.1).

    • Incubate at room temperature for 10-30 minutes.

    • Read luminescence.

  • Data Analysis & Interpretation:

    • Calculate the % inhibition of the luciferase enzyme at each compound concentration relative to vehicle (DMSO) controls.

    • If the compound inhibits the signal in this cell-free assay: It is a luciferase inhibitor. The activity observed in the primary screen is likely an artifact, and the compound should be flagged or deprioritized. [14][15] * If the compound does not inhibit the signal: The activity seen in the primary screen is confirmed to be a result of its effect on the cells (a true biological effect), not on the assay chemistry.

Conclusion & Next Steps

By following this systematic screening cascade, a researcher can confidently classify a novel compound like 2-Methyl-3-nitro-6-(pyrrolidin-1-yl)pyridine. If it passes the primary screen, is confirmed in dose-response, shows activity in an orthogonal assay, and is inactive in the counter-screen, it is deemed a validated hit . Such a compound demonstrates true cytotoxic or anti-proliferative activity. The next steps in the drug discovery process would involve mechanism of action studies, target identification, and structure-activity relationship (SAR) analysis to optimize its potency and drug-like properties. [8][16]This rigorous, self-validating approach is essential for ensuring the integrity of HTS data and efficiently advancing the most promising molecules toward clinical development.

References

  • Shahi, S., & Shahi, S. (2016). High throughput screening of small molecule library: procedure, challenges and future. Journal of Advanced Biotechnology and Bioengineering, 4(1), 1-5. [Link] [4]8. Iversen, P. W., et al. (2017). Advanced Assay Development Guidelines for Image-Based High Content Screening and Analysis. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link] [17]9. Bio-protocol. (2019). CellTiter-Glo Viability Assay (CTG). [Link] [12]10. Delinassios, J. G. (Ed.). (2010). A Practical Guide to Assay Development and High-Throughput Screening in Drug Discovery. CRC Press. [Link]

  • Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent activity in high-throughput screening: origins of compound-dependent assay interference. Current opinion in chemical biology, 14(3), 315–324.
  • Pelago Bioscience. (n.d.). Hit confirmation for Lead Generation in Drug Discovery. [Link] [18]23. Yang, Z., et al. (2020). Frequent hitters: nuisance artifacts in high-throughput screening. Drug discovery today, 25(4), 636–645. [Link] [3]24. Macarron, R., et al. (2011). Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. Assay and Drug Development Technologies, 9(1), 1-10. [Link] [1]25. Alspaugh, J. A., et al. (2017). Luciferase Based High Throughput Screen with the filamentous fungus Aspergillus fumigatus to identify small molecules with antifungal activity. Bio-protocol, 7(18), e2545. [Link] [19]26. Born, J., et al. (2024). Machine Learning Assisted Hit Prioritization for High Throughput Screening in Drug Discovery. ACS Central Science, 10(5), 1069-1077. [Link]

  • ResearchGate. (2016). Evaluation of Firefly and Renilla Luciferase Inhibition in Reporter-Gene Assays: A Case of Isoflavonoids. [Link]

  • ScienceOpen. (2020). Inhibitor bias in luciferase-based luminescence assays. [Link]

  • National Center for Biotechnology Information. (n.d.). Nitropyridines in the Synthesis of Bioactive Molecules. [Link] [6]32. MDPI. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. [Link]

Sources

nucleophilic aromatic substitution reactions of 3-nitropyridines

Application Note: Nucleophilic Aromatic Substitution ( ) of 3-Nitropyridines

Precision Functionalization of Kinase-Privileged Scaffolds

Executive Summary

The 3-nitropyridine scaffold is a cornerstone in the synthesis of 3-aminopyridines , a privileged substructure in FDA-approved kinase inhibitors (e.g., MEK, EGFR inhibitors).[1] While the pyridine ring is inherently electron-deficient, the introduction of a nitro group at the 3-position creates a unique "push-pull" electronic environment that drastically alters reactivity patterns compared to standard pyridines.

This guide provides a technical roadmap for navigating the Nucleophilic Aromatic Substitution (


)regioselectivity

Part 1: Mechanistic Principles & Strategic Planning[1]

The Electronic Landscape

The 3-nitropyridine system is highly electrophilic due to the cooperative electron-withdrawing effects of the ring nitrogen (inductive




1
  • C2 Position: Activated by the adjacent ring nitrogen (

    
    -position) and the ortho-nitro group.[1] Electronically most distinct , but often sterically compromised .[1]
    
  • C4 Position: Activated by the ring nitrogen (

    
    -position) and the para-nitro group.[1] Less sterically hindered than C2.[1]
    
  • C6 Position: Activated by the ring nitrogen but meta to the nitro group. significantly less reactive in

    
     unless directed by specific leaving groups.[1][2]
    
The Regioselectivity Paradox (The "Decision Matrix")

When reacting 2,4-dichloro-3-nitropyridine , a common precursor, researchers face a dichotomy between thermodynamics (electronic activation) and kinetics (steric approach).[1]

  • Electronic Prediction: C2 is the most electron-deficient site (sandwiched between withdrawing groups).[1]

  • Steric Reality: The nitro group at C3 creates a "ortho-effect" (steric wall) that blocks nucleophilic attack at C2.[1]

  • Outcome: For secondary amines and bulky nucleophiles, substitution occurs preferentially at C4 .[1] For small, linear nucleophiles (e.g., hydrazine, methoxide) or under high-temperature forcing conditions, C2 substitution becomes competitive.[1]

Visualization: Reaction Logic Flow

The following diagram illustrates the decision logic for optimizing reaction conditions based on substrate structure.

SNAr_LogicStartSubstrate SelectionSub12-Chloro-3-nitropyridineStart->Sub1Sub22,4-Dichloro-3-nitropyridineStart->Sub2PathAStandard S_NAr (C2)(Mild Base, RT-60°C)Sub1->PathA Direct DisplacementNuclNucleophile Type?Sub2->NuclPathBSteric Control (C4 Major)(Bulky Amine, 0°C-RT)Nucl->PathB 2° Amine / BulkyPathCElectronic Control (C2/C4 Mix)(Small Nu, High T)Nucl->PathC -OMe / HydrazineResult1Result1PathB->Result1 4-Amino-2-chloro(Kinetic Product)Result2Result2PathC->Result2 Mixture(Requires Chromatography)

Figure 1: Decision matrix for regioselective substitution. Note that for the di-halo scaffold, steric bulk of the nucleophile dictates the C4 vs C2 selectivity.

Part 2: Validated Experimental Protocols

Protocol A: Regioselective C4-Amination of 2,4-Dichloro-3-nitropyridine

Application: Synthesis of intermediates where the C2-chlorine is preserved for a subsequent Suzuki coupling or second

1

Reagents:

  • Substrate: 2,4-Dichloro-3-nitropyridine (1.0 equiv)[1]

  • Nucleophile: Morpholine or N-Methylpiperazine (1.1 equiv)[1]

  • Base:

    
    -Diisopropylethylamine (DIPEA) (1.2 equiv)[1]
    
  • Solvent: THF (anhydrous) or Ethanol (absolute)[1]

Procedure:

  • Preparation: Charge a reaction vessel with 2,4-dichloro-3-nitropyridine dissolved in THF (0.2 M concentration). Cool the solution to 0°C using an ice bath. Note: Cooling is critical to suppress C2 side-reactions.[1]

  • Addition: Mix the amine nucleophile with DIPEA in a separate vial. Add this mixture dropwise to the reaction vessel over 15 minutes.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (Hexane:EtOAc 7:3) or LC-MS.[1]

  • Workup:

    • Concentrate the solvent under reduced pressure.[3]

    • Redissolve residue in EtOAc and wash with water (

      
      ) and brine (
      
      
      ).
    • Dry over

      
      , filter, and concentrate.[3]
      
  • Purification: Recrystallize from Ethanol/Hexane or perform flash chromatography. The C4-substituted product (4-amino-2-chloro-3-nitropyridine) is typically the major isomer (>90% ratio).[1]

Data Interpretation:

Parameter Observation Causality

| Shift in


 (NMR)1Regio-isomer Ratio1
Protocol B: C2-Substitution of 2-Chloro-3-nitropyridine

Application: Standard functionalization for "Left-Hand Side" (LHS) kinase inhibitor fragments.[1]

Reagents:

  • Substrate: 2-Chloro-3-nitropyridine (1.0 equiv)[1]

  • Nucleophile: Primary or Secondary Amine (1.2 equiv)[1]

  • Base:

    
     (2.0 equiv) or TEA (2.0 equiv)[1]
    
  • Solvent: DMF (for lower reactivity amines) or Ethanol[1]

Procedure:

  • Setup: Dissolve 2-chloro-3-nitropyridine in DMF (0.5 M). Add

    
    .
    
  • Reaction: Add the amine. Heat the reaction to 60°C . Note: The C2 position is less reactive than C4 in the di-halo scaffold due to the lack of "para-activation," but in the mono-halo scaffold, it reacts cleanly due to ortho-activation.

  • Monitoring: Reaction is usually complete within 3–6 hours.[1]

  • Quench: Pour the reaction mixture into crushed ice/water. The product often precipitates as a yellow/orange solid.

  • Isolation: Filter the solid, wash with cold water, and dry under vacuum.

Protocol C: Vicarious Nucleophilic Substitution (VNS)

Advanced Application: Direct alkylation of the pyridine ring (C-H functionalization) using carbon nucleophiles, avoiding halogenated precursors.

Mechanism: Attack of a carbanion (with a leaving group, e.g., chloromethyl phenyl sulfone) followed by

Reagents:

  • Substrate: 3-Nitropyridine[1][3][4]

  • Reagent: Chloromethyl phenyl sulfone (1.1 equiv)[1]

  • Base:

    
    -BuOK (2.5 equiv)[1]
    
  • Solvent: THF/DMF (1:[1]1) at -78°C

Workflow Diagram:

VNS_MechanismStep1Deprotonation of Sulfone(Formation of Carbanion)Step2Nucleophilic Attack at C4/C6(Formation of σ-Adduct)Step1->Step2 -78°C, THFStep3β-Elimination of HCl(Restoration of Aromaticity)Step2->Step3 Base Driven

Figure 2: VNS pathway for alkylating 3-nitropyridines. This method installs alkyl groups para to the nitro group without using a halogen handle.

Part 3: Troubleshooting & Optimization (Self-Validating Systems)

To ensure protocol reliability, use the following "Check-points":

  • The "Red Shift" Check: Upon addition of the amine to the nitropyridine, the solution often turns deep yellow or orange immediately.

    • Validation: This indicates the formation of the Meisenheimer Complex (intermediate).[2] If no color change occurs at RT, heat is required.

  • The Regio-Check (NMR):

    • C4-Substitution: Look for a doublet (

      
       Hz) for the C6 proton and a doublet for the C5 proton.
      
    • C2-Substitution: The coupling pattern changes significantly; C6 often appears as a doublet of doublets.[1]

  • Safety Note (Energetics): Nitropyridines, especially with multiple halogen or nitro groups, can be energetic.[1]

    • Protocol: Never distill nitropyridine residues to dryness on a large scale (>10g) without DSC (Differential Scanning Calorimetry) testing.[1]

References

  • Hamed, E. A., et al. (1997).[1] Nucleophilic substitutions at the pyridine ring.[3][5][6] Conformational preference of the products and kinetics of the reactions of 2-chloro-3-nitro- and 2-chloro-5-nitro-pyridines with arenethiolates. Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]

  • Makosza, M., & Wojciechowski, K. (2022).[1] Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. PMC / Journal of Organic Chemistry. Retrieved from [Link]

  • WuXi AppTec. (2021).[1] Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines (QM Magic Class | Chapter 29). Retrieved from [Link]

  • MDPI. (2025). Nitropyridines in the Synthesis of Bioactive Molecules. Retrieved from [Link][1]

Application Notes and Protocols for In Vivo Administration of 2-Methyl-3-nitro-6-(pyrrolidin-1-yl)pyridine in Animal Models

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive guide details the in vivo administration protocol for the novel compound 2-Methyl-3-nitro-6-(pyrrolidin-1-yl)pyridine. As a new chemical entity, establishing a robust and reproducible administration protocol is paramount for accurate preclinical evaluation of its pharmacokinetic, pharmacodynamic, and toxicological profiles. This document provides a step-by-step approach to vehicle selection, formulation development, and administration route determination for this pyridine derivative in common animal models. The protocols outlined herein are designed to ensure scientific integrity, animal welfare, and the generation of high-quality, reliable data.

Introduction: The Challenge of Administering Novel Pyridine Derivatives

2-Methyl-3-nitro-6-(pyrrolidin-1-yl)pyridine is a pyridine derivative with potential therapeutic applications.[1][2] The pyridine scaffold is a common motif in many approved drugs, known for its ability to modulate biological activity.[1] However, the introduction of a nitro group and a pyrrolidinyl moiety can significantly impact the physicochemical properties of the molecule, particularly its solubility and stability.

The successful in vivo evaluation of any new chemical entity hinges on the ability to administer it to animal models in a consistent and bioavailable manner. Poor aqueous solubility is a common hurdle in preclinical development, affecting more than 70% of new drug candidates.[3] This can lead to variable absorption, low systemic exposure, and ultimately, misleading experimental outcomes. Therefore, a systematic approach to formulation development is not just a preliminary step but a critical component of the research process.

This guide provides a comprehensive framework for developing an in vivo administration protocol for 2-Methyl-3-nitro-6-(pyrrolidin-1-yl)pyridine, from initial solubility screening to the selection of an appropriate administration route and dose volume.

Pre-formulation Assessment: Characterizing the Compound

Prior to any in vivo administration, a thorough pre-formulation assessment of 2-Methyl-3-nitro-6-(pyrrolidin-1-yl)pyridine is essential. This initial characterization will guide the selection of an appropriate vehicle and administration route.

Physicochemical Properties

While specific experimental data for 2-Methyl-3-nitro-6-(pyrrolidin-1-yl)pyridine is not widely available, its structure suggests it is likely a lipophilic molecule with potentially low aqueous solubility. The presence of the nitro group can further decrease water solubility.

Table 1: Predicted Physicochemical Properties of 2-Methyl-3-nitro-6-(pyrrolidin-1-yl)pyridine and Related Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )Predicted LogPNotes
2-Methyl-3-nitro-6-(pyrrolidin-1-yl)pyridineC10H13N3O2207.23[4]Likely > 2.0The nitro and pyrrolidinyl groups contribute to its lipophilicity.
2-MethylpyridineC6H7N93.131.2Parent compound with higher water solubility.[5]
Nicotine (a pyrrolidinylpyridine)C10H14N2162.231.17A related structure, though lacking the nitro group.[6]
Solubility Screening Workflow

A systematic solubility screening is the first practical step. This involves testing the solubility of the compound in a range of pharmaceutically acceptable vehicles.

Caption: Workflow for solubility screening of 2-Methyl-3-nitro-6-(pyrrolidin-1-yl)pyridine.

Formulation Development: Strategies for Enhancing Solubility

Based on the results of the solubility screening, an appropriate formulation strategy can be developed. For poorly soluble compounds, several approaches can be employed to enhance bioavailability.[7][8][9]

Co-solvent Formulations

Co-solvents are water-miscible organic solvents that can significantly increase the solubility of lipophilic compounds.[7]

  • Polyethylene Glycols (PEGs): PEGs, particularly PEG 300 and PEG 400, are commonly used. However, they can cause toxicity at high concentrations.[10][11]

  • Propylene Glycol (PG): Another common co-solvent, but like PEGs, can have toxic effects.[10][11]

  • Dimethyl Sulfoxide (DMSO): A powerful solvent, but its use in vivo should be minimized due to potential toxicity and confounding biological effects.[10][11] If used, the final concentration should ideally be below 10%.

Table 2: Example Co-solvent Formulations for Initial Testing

FormulationVehicle CompositionMaximum Recommended Concentration for IP Injection in Mice
110% DMSO, 40% PEG 400, 50% SalineVaries based on study design, aim for lowest effective concentration
230% Propylene Glycol, 5% Tween 80, 65% SalineVaries based on study design, aim for lowest effective concentration
320% Solutol HS 15 in SalineVaries based on study design, aim for lowest effective concentration
Surfactant-Based Formulations

Surfactants can increase solubility by forming micelles that encapsulate the drug molecules.[7]

  • Tween 80 (Polysorbate 80): A non-ionic surfactant frequently used in parenteral formulations.

  • Cremophor EL: A potent solubilizing agent, but it has been associated with hypersensitivity reactions.

Cyclodextrin-Based Formulations

Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, thereby increasing their aqueous solubility.[3][9] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with a good safety profile.

Lipid-Based Formulations

For highly lipophilic compounds, lipid-based formulations can enhance oral absorption.[3][8] These can range from simple oil solutions to self-emulsifying drug delivery systems (SEDDS).

Route of Administration: Selection and Protocol

The choice of administration route depends on the desired pharmacokinetic profile, the properties of the formulation, and the experimental design.[12][13] The rate of absorption generally follows the order: Intravenous (IV) > Intraperitoneal (IP) > Intramuscular (IM) > Subcutaneous (SC) > Oral (PO).[13]

Intraperitoneal (IP) Injection

IP injection is a common route for administering small molecules in rodents, offering rapid absorption into the systemic circulation.

Protocol for IP Injection in Mice:

  • Animal Restraint: Gently restrain the mouse, ensuring a firm but not restrictive grip.

  • Injection Site: Locate the injection site in the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.

  • Needle Insertion: Use a 25-27 gauge needle. Insert the needle at a 10-20 degree angle.

  • Aspiration: Gently pull back on the plunger to ensure no fluid or blood is aspirated.

  • Injection: Slowly inject the formulation. The maximum recommended volume for a single IP injection in an adult mouse is 2-3 mL.[13]

  • Post-injection Monitoring: Observe the animal for any signs of distress.

Oral Gavage (PO)

Oral administration is often preferred for its clinical relevance.

Protocol for Oral Gavage in Mice:

  • Animal Restraint: Restrain the mouse securely to prevent movement.

  • Gavage Needle Selection: Use a flexible or rigid, ball-tipped gavage needle (20-22 gauge for adult mice).

  • Needle Insertion: Gently insert the gavage needle into the mouth and advance it along the roof of the mouth until it reaches the esophagus. Do not force the needle.

  • Administration: Slowly administer the formulation. The recommended maximum volume is typically 10 mL/kg.

  • Post-administration Monitoring: Observe the animal for any signs of respiratory distress.

Intravenous (IV) Injection

IV administration provides 100% bioavailability and is suitable for compounds that are well-solubilized in an aqueous vehicle. The tail vein is the most common site for IV injection in mice.[14]

Protocol for IV Injection in Mice (Tail Vein):

  • Animal Warming: Warm the mouse under a heat lamp to dilate the tail veins.

  • Restraint: Place the mouse in a suitable restraint device.

  • Vein Visualization: Identify one of the lateral tail veins.

  • Needle Insertion: Using a 27-30 gauge needle, insert it into the vein at a shallow angle.

  • Injection: Slowly inject the solution. The maximum recommended volume is typically < 0.2 mL.[13]

  • Post-injection Care: Apply gentle pressure to the injection site to prevent bleeding.

G cluster_0 Formulation & Route Selection cluster_1 Key Considerations A Initial Compound Characterization B Solubility Screening A->B Physicochemical data C Formulation Development B->C Solubility results D Route Selection C->D Vehicle properties E In Vivo Administration D->E Experimental goals F Animal Welfare & Ethics E->F G Dose Volume & Frequency E->G H Toxicity Assessment E->H

Sources

techniques for measuring the binding affinity of 2-Methyl-3-nitro-6-(pyrrolidin-1-yl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Biophysical Characterization of 2-Methyl-3-nitro-6-(pyrrolidin-1-yl)pyridine (MNPP)

Executive Summary

This guide details the protocols for determining the binding affinity (


) and kinetic parameters (

,

) of 2-Methyl-3-nitro-6-(pyrrolidin-1-yl)pyridine (referred to herein as MNPP ).

MNPP represents a classic "push-pull" heterocyclic scaffold, featuring an electron-donating pyrrolidine ring and an electron-withdrawing nitro group on a pyridine core. This electronic distribution makes it a frequent motif in fragment-based drug discovery (FBDD) , particularly for targets such as Kinases (mimicking the adenine ring of ATP) and GPCRs (specifically mGluR4/5 positive allosteric modulators).

Due to the molecule's low molecular weight (~207.23 Da) and potential for limited solubility, this guide prioritizes high-sensitivity, label-free techniques: Surface Plasmon Resonance (SPR) and Microscale Thermophoresis (MST) .

Part 1: Physicochemical Assessment & Preparation

Before attempting binding assays, the physicochemical behavior of MNPP must be established to prevent experimental artifacts.

Solubility & DMSO Tolerance

The lipophilic pyrrolidine and nitro groups suggest MNPP has low aqueous solubility.

  • Protocol: Dissolve MNPP in 100% DMSO to a stock concentration of 50 mM.

  • Critical Check: Perform a serial dilution into the assay buffer (e.g., PBS + 0.05% Tween-20). Measure Absorbance at 600 nm (turbidity).

  • Threshold: The final DMSO concentration in the binding assay must not exceed 5% (SPR) or 2% (MST) to maintain protein stability.

Optical Interference Check

The nitro group conjugated to the pyridine ring often imparts a yellow/orange color, absorbing in the UV-Blue region (350-450 nm).

  • Impact: This can interfere with TR-FRET or MST assays using blue excitation.

  • Mitigation: Obtain a UV-Vis spectrum (200–800 nm) of 100 µM MNPP. If absorbance overlaps with your assay's fluorophore (e.g., GFP/FITC), switch to Red-shifted dyes (Cy5/Alexa647) .

Part 2: Surface Plasmon Resonance (SPR) Protocol

Technique Rationale: SPR is the gold standard for small molecules (analytes) binding to large proteins (ligands). It provides real-time kinetics (


), not just affinity.
Experimental Design
  • Instrument: Biacore 8K / T200 or equivalent.

  • Sensor Chip: Series S Sensor Chip CM5 (Carboxymethylated dextran).

  • Running Buffer: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% Surfactant P20, pH 7.4) + 2% DMSO (Matched to analyte buffer).

Step-by-Step Protocol

Step 1: Ligand Immobilization (The Target Protein)

  • Activation: Inject EDC/NHS (1:1) for 420s at 10 µL/min to activate carboxyl groups.

  • Coupling: Dilute target protein to 20 µg/mL in 10 mM Sodium Acetate (pH 4.5 or 5.0). Inject until reaching a target density (

    
    ) calculated for a small molecule analyte:
    
    
    
    
    For MNPP (MW ~207 Da) and a 50 kDa protein, aim for a high density (~3000–5000 RU) to see the signal.
  • Blocking: Inject 1 M Ethanolamine-HCl (pH 8.5) for 420s to deactivate remaining esters.

Step 2: Solvent Correction (Critical) Small molecules require high DMSO. DMSO has a high refractive index.

  • Prepare a standard curve of buffer with DMSO ranging from 1.5% to 2.8% (centered around the 2% assay concentration).

  • Run these "Solvent Correction" cycles to calibrate the bulk refractive index shift.

Step 3: Multi-Cycle Kinetics (MCK)

  • Preparation: Prepare a 2-fold dilution series of MNPP (e.g., 0.1 µM to 100 µM).

  • Injection: Inject analyte for 60s (Association) at 30 µL/min.

  • Dissociation: Switch to running buffer for 120s.

  • Regeneration: If

    
     is fast (typical for fragments), no regeneration is needed. If binding persists, use a mild "wash" (e.g., 10 mM Glycine pH 9.5 or 50% DMSO pulse).
    
Data Analysis & Visualization
  • Reference Subtraction: Subtract the signal from the Reference Flow Cell (Fc1) from the Active Cell (Fc2).

  • Blank Subtraction: Subtract the "0 µM MNPP" buffer injection (Double Referencing).

  • Fitting: Fit curves to a 1:1 Langmuir Binding Model .

Graphviz Diagram: SPR Workflow Logic

SPR_Workflow Start Start: MNPP Preparation Solubility Solubility Check (Max 5% DMSO) Start->Solubility Chip Chip Immobilization (Target Protein -> CM5) Solubility->Chip Pass Correction Solvent Correction (DMSO Calibration) Chip->Correction Injection Analyte Injection (0.1 - 100 µM) Correction->Injection Analysis Data Fitting (1:1 Langmuir) Injection->Analysis Analysis->Injection Optimization needed

Figure 1: SPR workflow emphasizing the critical DMSO correction step required for hydrophobic small molecules like MNPP.

Part 3: Microscale Thermophoresis (MST) Protocol

Technique Rationale: MST measures the motion of molecules in a temperature gradient. It is highly sensitive to changes in the hydration shell, which occurs when MNPP binds to a protein. It is immobilization-free , preserving the native state of the target.

Experimental Design
  • Instrument: NanoTemper Monolith NT.115.

  • Labeling: Since MNPP absorbs blue light, use RED-NHS 2nd Generation dye to label the target protein (Lysine residues).

  • Capillaries: Standard Treated Capillaries (hydrophobic coating prevents adsorption).

Step-by-Step Protocol

Step 1: Target Labeling

  • Dilute target protein to 2–10 µM in Labeling Buffer (NaHCO3, pH 8.2).

  • Add RED-NHS dye (molar ratio 3:1 Dye:Protein). Incubate 30 min in dark.

  • Remove excess dye using a gravity flow desalting column (e.g., NAP-5) equilibrated with Assay Buffer (PBS + 0.05% Tween-20).

Step 2: Serial Dilution of MNPP

  • Prepare 16 PCR tubes.

  • Tube 1: 200 µM MNPP (4% DMSO).

  • Tubes 2–16: 10 µL Assay Buffer (4% DMSO).

  • Perform 1:1 serial dilution from Tube 1 to Tube 15. Tube 16 is the "Ligand-free" control. Note: Keep DMSO constant! If Tube 1 has 4%, all tubes must have 4% to prevent buffer mismatch signals.

Step 3: Measurement

  • Mix 10 µL of labeled protein (final conc ~10–50 nM) with 10 µL of the MNPP dilution series.

  • Final MNPP concentration ranges from 100 µM to ~3 nM. Final DMSO = 2%.

  • Load capillaries and place in the Monolith tray.

  • Capillary Scan: Ensure fluorescence counts are within ±10% across all capillaries (rules out aggregation/sticking).

  • Run MST: Power = Medium (40%). Excitation = Red.

Data Interpretation
  • Plot Normalized Fluorescence (

    
    )  vs. Log[MNPP] .
    
  • The transition point (inflection) represents the

    
    .
    
  • Troubleshooting: If the curve is "bumpy" or irregular, MNPP might be aggregating. Add 0.1% Pluronic F-127 to the buffer.

Graphviz Diagram: MST Binding Logic

MST_Logic Protein Target Protein (Labeled RED-NHS) Mix Equilibrium Mixture (16 Capillaries) Protein->Mix Ligand MNPP Dilution Series (Constant DMSO) Ligand->Mix IR_Laser IR Laser Heating (Thermophoresis) Mix->IR_Laser Readout Fluorescence Change (Hydration Shell Shift) IR_Laser->Readout Result Calculate Kd Readout->Result

Figure 2: The MST process relies on detecting hydration shell changes induced by MNPP binding under a thermal gradient.

Part 4: Data Summary & Comparison

When reporting results for MNPP, structure your data as follows to ensure reproducibility.

ParameterSPR (Surface Plasmon Resonance)MST (Microscale Thermophoresis)
Primary Output

,

,


(Thermodynamic affinity)
Sample Consumption High (Flow-based)Low (< 4 µg protein total)
Immobilization Required (Protein to Chip)None (In-solution)
MNPP Limit Solubility limit (~500 µM)Fluorescence interference limit
Throughput Medium (Automated)High (16 points in 20 mins)

Part 5: References

  • BLD Pharm. (2024).[1] Chemical Properties of 2-Methyl-3-nitro-6-(pyrrolidin-1-yl)pyridine (CAS 1435954-07-6). Retrieved from

  • Sajadi, S. A., et al. (2013).[2] Complex Binding Behavior of Nitro-Pyrimidine Derivatives in Aqueous Solution. Scientific Research. Retrieved from

  • Vinson, P. (2019). Discovery, Optimization, and Biological Characterization of Pyridine-Containing M4 Positive Allosteric Modulators. PubMed.[3] Retrieved from

  • BindingDB. (2024). Affinity Data for Methyl-Pyridine Scaffolds (MPEP Analogues). Retrieved from

  • MDPI Molecules. (2025). Nitropyridines in the Synthesis of Bioactive Molecules. Retrieved from

Sources

Application Note: 2-Methyl-3-nitro-6-(pyrrolidin-1-yl)pyridine for Lipid Droplet Quantification

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol is designed for researchers utilizing 2-Methyl-3-nitro-6-(pyrrolidin-1-yl)pyridine as a solvatochromic fluorescent probe. This guide synthesizes chemical mechanism with practical microscopy workflows, focusing on its primary utility: Lipid Droplet (LD) Imaging .

Classification: Solvatochromic Intramolecular Charge Transfer (ICT) Probe

Introduction & Mechanism

2-Methyl-3-nitro-6-(pyrrolidin-1-yl)pyridine belongs to a class of "push-pull" fluorophores characterized by an electron-donating group (pyrrolidine) and an electron-withdrawing group (nitro) conjugated via a pyridine core. This architecture creates a strong dipole moment, making the molecule highly sensitive to the polarity of its microenvironment.

Mechanism of Action: The "Turn-On" Effect

The probe operates via an Intramolecular Charge Transfer (ICT) mechanism.

  • Aqueous Environment (Cytosol): In polar solvents like water or PBS, the excited state is stabilized by solvent dipoles, often leading to non-radiative decay (quenching). The probe is effectively "dark."

  • Non-Polar Environment (Lipid Droplets): Upon entering the hydrophobic core of lipid droplets (composed of triacylglycerols and cholesteryl esters), the probe is shielded from polar interactions. This restricts non-radiative decay pathways, resulting in a significant quantum yield enhancement (fluorescence "turn-on").

Key Features
  • High Specificity: Selectively partitions into lipid droplets due to lipophilicity.

  • Low Background: Minimal fluorescence in the cytoplasm eliminates the need for extensive washing.

  • Large Stokes Shift: Reduces self-quenching and allows for clear separation of excitation and emission signals.

Physicochemical Properties & Handling[2][3][4][5][6][7]

PropertySpecificationNotes
Molecular Weight ~221.23 g/mol Small molecule ensures rapid cell permeability.
Solubility DMSO (High), Ethanol (Moderate), Water (Low)Prepare stock in anhydrous DMSO.
Excitation (

)
400 – 460 nm (Blue)Efficiently excited by 405 nm or 458/488 nm lasers.
Emission (

)
500 – 580 nm (Yellow/Orange)Emission

is solvent-dependent (solvatochromic).
Storage -20°C, Desiccated, DarkStable for >6 months as a solid; >1 month as DMSO stock.

Critical Note on Solvatochromism: The emission peak will blue-shift (shorter wavelength) in non-polar environments (lipids) compared to polar solvents. Users should perform a spectral scan in their specific imaging setup if precise ratiometric data is required.

Experimental Protocols

A. Stock Solution Preparation
  • Weighing: Accurately weigh 1 mg of the compound.

  • Dissolution: Dissolve in 4.52 mL of anhydrous DMSO to create a 1 mM (1000 µM) Master Stock.

  • Aliquot: Dispense into 20-50 µL aliquots in amber tubes to prevent freeze-thaw cycles.

  • Storage: Store at -20°C.

B. Live Cell Staining Protocol

Target Concentration: 1 – 10 µM (Optimization recommended; start at 5 µM). Incubation Time: 15 – 30 minutes.

  • Cell Culture: Seed cells (e.g., HeLa, HepG2, Adipocytes) in a confocal-compatible dish (glass bottom recommended). Allow them to reach 60-80% confluency.

    • Optional: Induce lipid droplet formation by treating cells with Oleic Acid (200 µM) for 12-24 hours prior to staining.

  • Preparation of Working Solution:

    • Dilute the 1 mM DMSO stock 1:200 into pre-warmed culture medium (phenol red-free preferred) to achieve a 5 µM final concentration.

    • Note: Ensure final DMSO concentration is < 0.5% to avoid cytotoxicity.

  • Staining:

    • Remove the growth medium from the cells.[1]

    • Gently wash cells once with PBS (optional, to remove debris).

    • Add the 5 µM Working Solution to the cells.

    • Incubate for 15–30 minutes at 37°C in a 5% CO

      
       incubator.
      
  • Imaging (Wash-Free Method):

    • Due to the "turn-on" nature, washing is often unnecessary. You can image directly in the staining medium.

    • If background is high: Replace staining medium with fresh Live Cell Imaging Solution (LCIS) or PBS before imaging.

C. Co-Staining Compatibility

This probe is compatible with standard organelle markers:

  • Nucleus: Hoechst 33342 (Ex: 350 nm / Em: 461 nm). Stain concurrently.

  • Mitochondria: MitoTracker Deep Red (Ex: 644 nm / Em: 665 nm). Stain concurrently.

  • Lysosomes: LysoTracker Red (Ex: 577 nm / Em: 590 nm). Check spectral overlap.

Microscopy Settings & Data Analysis

Confocal Configuration
  • Laser Line: 405 nm (optimal) or 440/458 nm. 488 nm can be used but may be less efficient depending on the specific solvatochromic shift.

  • Emission Filter/Bandwidth: Collect light from 500 – 600 nm .

  • Pinhole: 1 AU (Airy Unit) for optical sectioning.

  • Gain/Offset: Adjust using a negative control (unstained cells) to ensure zero background signal.

Quantification Strategy
  • Segmentation: Use the probe channel to mask Lipid Droplets.

  • Metrics:

    • Total LD Area: Sum of pixels above threshold (indicates lipogenesis).

    • Mean Intensity: Correlates with LD hydrophobicity/packing.

    • LD Count: Number of discrete objects.

Mechanism & Workflow Visualization

The following diagram illustrates the ICT "Turn-On" mechanism and the experimental workflow.

G cluster_0 Mechanism of Action cluster_1 Experimental Workflow Probe_Polar Probe in Cytosol (Polar Environment) Quenching Non-Radiative Decay (Energy Loss) Probe_Polar->Quenching Solvent Relaxation Probe_Lipid Probe in Lipid Droplet (Non-Polar Core) Fluorescence Strong Fluorescence (ICT Turn-On) Probe_Lipid->Fluorescence Restricted Relaxation Stock 1. DMSO Stock (1 mM) Dilution 2. Dilute to 5 µM in Media Stock->Dilution Incubation 3. Incubate Cells 15-30 min @ 37°C Dilution->Incubation Imaging 4. Confocal Imaging Ex: 405nm | Em: 500-600nm Incubation->Imaging

Caption: Figure 1: (Left) The probe remains dark in the cytosol due to solvent quenching but fluoresces brightly inside lipid droplets. (Right) Step-by-step staining workflow for live-cell imaging.

Troubleshooting Guide

IssuePossible CauseSolution
Precipitation High concentration or cold media.Sonicate stock solution; ensure working solution is prepared in pre-warmed media. Do not exceed 10 µM.
Weak Signal Suboptimal excitation.The probe absorption is blue-shifted.[2] Switch to 405 nm excitation if 488 nm signal is weak.
High Background Non-specific membrane binding.Reduce concentration to 1 µM or perform a 5-minute wash with PBS after incubation.
Photobleaching High laser power.This is an organic dye.[3][2][4] Reduce laser power to <2% and use faster scanning speeds.

References

  • Synthesis and Reactivity of 2-Methyl-3-nitropyridines. MDPI. (Discusses the synthesis and fluorescence potential of nitro-pyridine derivatives).

  • BioTracker LD-1 Near-IR Lipid Droplet Live Cell Probe. Sigma-Aldrich.[5] (Describes the commercial application of nitro-substituted push-pull probes for lipid droplets).

  • Recent Advances in Fluorescent Probes for Lipid Droplets. PubMed Central. (Review of LD probe mechanisms, including solvatochromic ICT dyes).

  • Solvatochromism and Aggregation-Induced Emission. Royal Society of Chemistry. (Mechanistic background on nitro-phenyl/pyridine derivatives in fluorescence).

Sources

Troubleshooting & Optimization

troubleshooting purification of 2-Methyl-3-nitro-6-(pyrrolidin-1-yl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-Methyl-3-nitro-6-(pyrrolidin-1-yl)pyridine

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support guide for the purification of 2-Methyl-3-nitro-6-(pyrrolidin-1-yl)pyridine. This document provides in-depth troubleshooting advice, drawing from established principles in heterocyclic chemistry and purification sciences. Our goal is to equip you with the causal understanding needed to overcome common and complex purification challenges.

Section 1: Initial Assessment & Purity Determination

Before attempting any purification, it is critical to assess the state of your crude product. This initial analysis will dictate the most effective purification strategy.

FAQ: How do I assess the purity of my crude 2-Methyl-3-nitro-6-(pyrrolidin-1-yl)pyridine?

A multi-pronged approach is recommended for a comprehensive purity assessment:

  • Thin-Layer Chromatography (TLC): This is the quickest and most common method. A single spot is indicative, but not definitive, of purity. Run your TLC in at least two different solvent systems (e.g., one polar, one less polar) to ensure no co-eluting impurities are missed. A typical starting system is 30% Ethyl Acetate in Hexanes.

  • High-Performance Liquid Chromatography (HPLC) & LC-MS: These techniques offer quantitative purity data. Reverse-phase HPLC methods are generally suitable for this type of molecule.[1][2] LC-MS is particularly powerful as it can provide the mass of the main component and its impurities, aiding in their identification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is invaluable for identifying the presence of impurities, even at low levels. Look for unexpected signals or incorrect integration ratios.

FAQ: What are the expected spectroscopic data for the pure compound?

While a dedicated spectrum for this exact molecule is not publicly available, we can predict the key ¹H and ¹³C NMR chemical shifts based on its constituent parts: a 2-methyl-3-nitropyridine core and a 6-pyrrolidinyl substituent.[3][4][5]

Table 1: Predicted NMR Chemical Shifts (in CDCl₃)

GroupPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Notes
Pyridine H-47.5 - 7.8 (d)130 - 135Doublet, coupled to H-5.
Pyridine H-56.2 - 6.5 (d)110 - 115Doublet, coupled to H-4.
Methyl (C2-CH₃)2.5 - 2.7 (s)20 - 25Singlet.
Pyrrolidine (α-CH₂)3.4 - 3.7 (t)48 - 52Triplet, adjacent to Nitrogen.
Pyrrolidine (β-CH₂)1.9 - 2.2 (m)25 - 28Multiplet.

Note: These are estimated values. Actual shifts may vary based on solvent and experimental conditions. The presence of the electron-withdrawing nitro group significantly influences the electronic environment of the pyridine ring.[6][7]

Section 2: Troubleshooting Common Purification Issues

This section addresses the most frequent problems encountered during the purification of 2-Methyl-3-nitro-6-(pyrrolidin-1-yl)pyridine.

General Troubleshooting Workflow

The diagram below outlines a general workflow for approaching the purification of your target compound.

cluster_start Start: Crude Product cluster_analysis Analysis cluster_decision Decision cluster_purification Purification cluster_end Finish start Crude Product assess Assess Purity (TLC, NMR, LC-MS) start->assess is_pure Is Purity >98%? assess->is_pure main_issue Identify Main Issue is_pure->main_issue No finish Pure Product (Characterize & Store) is_pure->finish Yes column Column Chromatography main_issue->column Multiple Impurities recrystallize Recrystallization main_issue->recrystallize Solid with Minor Impurities wash Aqueous Wash / Extraction main_issue->wash Polar / Ionic Impurities column->assess recrystallize->assess wash->assess

Caption: General troubleshooting workflow for purification.

FAQ: My final yield is very low after column chromatography. What happened?

Low recovery from silica gel chromatography can stem from several factors:

  • Product Instability: While generally stable, some nitropyridines can be sensitive. Prolonged exposure to silica gel (an acidic support) can sometimes lead to degradation. If you suspect this, consider using a less acidic support like alumina or deactivating the silica gel with a small amount of triethylamine in your eluent (e.g., 0.1-1%).

  • Irreversible Adsorption: The basic nitrogen of the pyridine and pyrrolidine moieties can interact strongly with acidic silanol groups on the silica surface, causing streaking and poor recovery. Adding a small amount of a competitive base like triethylamine or pyridine to the eluent can mitigate this.

  • Incorrect Solvent Polarity: If the eluent is not polar enough, your product will not move off the column. Conversely, if it is too polar, it may co-elute with impurities. Careful TLC analysis is required to find the optimal solvent system that provides a retention factor (Rf) of ~0.3 for your product.

FAQ: My product is a persistent yellow/brown oil and won't crystallize. What can I do?

The discoloration of pyridine compounds can indicate impurities.[8] The failure to crystallize often means residual solvent or the presence of impurities that inhibit lattice formation.

  • Action 1: Remove Residual Solvents. Ensure all solvent is removed under high vacuum, possibly with gentle heating (e.g., 40°C), provided the compound is thermally stable.

  • Action 2: Re-evaluate Purity. An oily consistency is a strong indicator of impurities. Re-purify using column chromatography. The impurity may be a structurally similar side-product that is also an oil.

  • Action 3: Attempt Co-evaporation. Dissolve the oil in a volatile solvent (e.g., dichloromethane or diethyl ether) and re-evaporate. Repeat this 2-3 times. This can sometimes help break up amorphous states.

  • Action 4: Force Crystallization. If you are confident in the purity, dissolve the oil in a minimal amount of a solvent it is highly soluble in (like dichloromethane). Then, slowly add a non-solvent (like hexanes or pentane) until turbidity persists. Allow the sealed vial to stand undisturbed, possibly at a low temperature (4°C or -20°C). Scratching the inside of the vial with a glass rod can also induce nucleation.

Section 3: Detailed Troubleshooting Guide: Recrystallization

Recrystallization is a powerful technique for removing small amounts of impurities from a solid product, but choosing the right solvent system is crucial.

Problem: The compound "oils out" during cooling instead of forming crystals.

"Oiling out" occurs when the solute's solubility in the hot solvent is so high that upon cooling, it separates as a liquid phase before the solution becomes supersaturated enough for crystallization. This often happens when the boiling point of the solvent is higher than the melting point of the solute-impurity mixture.

Troubleshooting Steps:

  • Reheat and Add More Solvent: Reheat the solution until the oil redissolves completely. Add more of the same solvent to lower the concentration. Cool the solution much more slowly.

  • Lower the Crystallization Temperature: Use an ice bath or freezer to cool the solution further, which may push the supersaturation point past the "oiling out" phase.

  • Change Solvents: The chosen solvent is likely too good. Switch to a solvent in which your compound is less soluble at high temperatures.

  • Use a Binary Solvent System: This is often the most effective solution. The diagram below illustrates the selection process.

start Start: Oily Product find_S Find 'Soluble' Solvent (S) (e.g., DCM, Acetone, EtOAc) start->find_S find_AS Find 'Insoluble' Solvent (AS) (e.g., Hexane, Pentane, Water) Must be miscible with S start->find_AS dissolve Dissolve product in minimal hot S find_S->dissolve find_AS->dissolve add_AS Add AS dropwise at high temp until cloudy dissolve->add_AS add_S Add S dropwise until solution is clear again add_AS->add_S cool Cool slowly to RT, then to 0-4°C add_S->cool fail Still Oiling Out? cool->fail crystals Crystals Form fail->crystals No restart Try a different S/AS pair fail->restart Yes restart->find_S

Sources

how to increase the solubility of 2-Methyl-3-nitro-6-(pyrrolidin-1-yl)pyridine for bioassays

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #SOL-PYR-2M3N6P Subject: Increasing Solubility of 2-Methyl-3-nitro-6-(pyrrolidin-1-yl)pyridine for Bioassays Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

You are encountering solubility issues with 2-Methyl-3-nitro-6-(pyrrolidin-1-yl)pyridine . This molecule presents a classic "push-pull" solubility challenge common in medicinal chemistry:

  • The "Push": The pyrrolidine group (electron donor) at position 6.

  • The "Pull": The nitro group (electron withdrawer) at position 3.

  • The Result: This electronic conjugation creates a planar, highly polarized system that stacks tightly in the crystal lattice, leading to high melting points and poor aqueous solubility. Furthermore, the electron-withdrawing nitro group significantly lowers the basicity of the pyridine nitrogen, rendering standard pH adjustments (salt formation) ineffective at physiological pH (7.4).

This guide provides a tiered troubleshooting approach, moving from standard solvent protocols to advanced encapsulation strategies.

Module 1: The Basics (Standard Protocol)

Use this section for initial screening. If these steps fail, proceed to Module 2.

Q: What is the maximum recommended DMSO concentration for my stock solution? A: We recommend preparing a 10 mM to 50 mM stock solution in anhydrous DMSO (Dimethyl Sulfoxide).

  • Why: The molecule is lipophilic.[1] DMSO disrupts the crystal lattice effectively.

  • Storage: Aliquot into small volumes (e.g., 20-50 µL) and store at -20°C to avoid repeated freeze-thaw cycles, which can induce micro-precipitation.

Q: I see a precipitate immediately upon adding my DMSO stock to the cell culture media. Why? A: This is "Kinetic Crash-Out."

  • Mechanism: When a small volume of DMSO (high solubility) hits the aqueous buffer (low solubility), the local concentration of the drug momentarily exceeds its saturation limit. The "push-pull" nature of your molecule encourages rapid re-crystallization before it can disperse.

  • Immediate Fix: Vortex the media while adding the DMSO stock dropwise, rather than adding the stock and then vortexing.

Module 2: Advanced Formulation (Troubleshooting)

Use this section if the compound precipitates at bioassay concentrations (e.g., >10 µM).

Strategy A: Cyclodextrin Complexation (The Gold Standard)

Since the nitro group reduces the basicity (


) of the pyridine ring, acidifying the media (salt formation) is risky; the compound will likely deprotonate and precipitate at pH 7.4. Hydroxypropyl-

-Cyclodextrin (HP-

-CD)
is the superior alternative. It encapsulates the lipophilic core without altering pH.

Protocol: HP-


-CD "Stock-in-Stock" Method 
  • Prepare Vehicle: Dissolve 20% (w/v) HP-

    
    -CD in your specific assay buffer (e.g., PBS or Media). Filter sterilize (0.22 µm).
    
  • Prepare Compound: Dissolve your compound in 100% DMSO at 100x the final desired concentration.

  • Complexation Step:

    • Add the DMSO stock (1 part) to the 20% HP-

      
      -CD vehicle (99 parts).
      
    • Crucial: Sonicate for 10–15 minutes at 37°C. This energy input forces the lipophilic pyridine into the cyclodextrin cavity.

  • Final Dilution: Use this complexed solution to dose your cells. The final DMSO concentration will be 1%, and CD concentration will be ~0.2%, which is generally non-toxic.

Strategy B: Surfactant Stabilization (The Silver Standard)

If Cyclodextrins are unavailable or interfere with your specific assay target, use non-ionic surfactants to form micelles.

Protocol: Tween-80 Co-solvent System

  • Stock Preparation: Dissolve compound in DMSO containing 5% Tween-80.

  • Dilution: Dilute into pre-warmed (37°C) media. The surfactant prevents the aggregation of the hydrophobic "stacks" of the pyridine derivative.

Module 3: Decision Logic & Troubleshooting
Visualizing the Workflow

Use the following decision tree to determine the correct formulation strategy for your specific concentration requirements.

SolubilityLogic Start Start: Bioassay Preparation CheckDMSO Step 1: Dissolve in 100% DMSO (Target 10-50mM) Start->CheckDMSO Dilution Step 2: Dilute into Media (Final DMSO < 1%) CheckDMSO->Dilution PrecipCheck Does it Precipitate? Dilution->PrecipCheck Success Proceed to Assay PrecipCheck->Success No (Clear) Analyze Analyze Failure Mode: Push-Pull Stacking PrecipCheck->Analyze Yes (Cloudy) StrategyCD Strategy A: HP-beta-Cyclodextrin (Encapsulation) Analyze->StrategyCD Preferred StrategySurf Strategy B: Tween-80 (Micellization) Analyze->StrategySurf Alternative

Caption: Figure 1. Decision logic for solubilizing 2-Methyl-3-nitro-6-(pyrrolidin-1-yl)pyridine. The yellow diamond represents the critical observation point.

Module 4: Comparative Data & Specifications

The following table summarizes the theoretical solubility limits and toxicity considerations for the recommended excipients.

ParameterDMSO OnlyDMSO + HP-

-CD
DMSO + Tween-80
Solubility Mechanism Solvent strengthInclusion Complex (Host-Guest)Micelle Encapsulation
Max Soluble Conc. Low (< 10 µM in media)High (> 100 µM in media)Moderate (~50 µM)
Cell Toxicity High if > 1% v/vVery Low (CDs are inert)Moderate (Membrane effects)
Stability (Time) < 1 hour (Precipitation risk)> 24 hours (Stable complex)4–6 hours
Recommendation Initial Screen Best for Bioassays Backup Option
Module 5: Mechanism of Action (Why this works)

Understanding the interaction between your molecule and the solubilizer is vital for experimental design.

InteractionMechanism cluster_0 Stabilization Force Molecule 2-Methyl-3-nitro-6-(pyrrolidin-1-yl)pyridine (Hydrophobic/Planar) Complex Inclusion Complex (Soluble in Aqueous Media) Molecule->Complex Enters Cavity CD HP-beta-Cyclodextrin (Hydrophobic Cavity / Hydrophilic Shell) CD->Complex Shields Hydrophobic Core Desc The CD cavity protects the lipophilic pyridine rings from water, preventing stacking/precipitation.

Caption: Figure 2.[2] Mechanism of Cyclodextrin encapsulation. The hydrophobic cavity shields the lipophilic pyridine derivative from the aqueous environment.

References
  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology.

  • Rowe, R. C., Sheskey, P. J., & Quinn, M. E. (2009). Handbook of Pharmaceutical Excipients. Pharmaceutical Press. (Standard reference for DMSO and HP- -CD toxicity limits).
  • Lipinski, C. A. (2000). Drug-like properties and the causes of poor solubility and poor permeability. Journal of Pharmacological and Toxicological Methods.

  • Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers.[1][3][4][5] Advanced Drug Delivery Reviews.

Disclaimer: This guide assumes standard BSL-1/BSL-2 laboratory conditions. Always consult the specific Safety Data Sheet (SDS) for 2-Methyl-3-nitro-6-(pyrrolidin-1-yl)pyridine before handling.

Sources

overcoming challenges in the synthesis of substituted nitropyridines

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Troubleshooting Nitration Architectures in Pyridine Systems

Welcome to the Nitropyridine Synthesis Hub

You are likely here because the standard electrophilic aromatic substitution (EAS) protocols that work for benzene have failed you. Pyridine is not benzene; it is a


-deficient heterocycle that actively fights electrophilic attack.

This guide is structured as a Help Desk database. We have curated the most critical "Support Tickets" regarding substituted nitropyridine synthesis. Select the scenario that matches your experimental failure.

Ticket #001: Direct Nitration Yields are <5% or Non-Existent

User Query:

"I am trying to nitrate 3-bromopyridine using standard mixed acid (


) at 100°C. I see no product, only starting material and some black tar. What is wrong?"

Diagnosis: You are fighting the Pyridinium Deactivation Trap . In strong acid, the pyridine nitrogen protonates (


). This forms the pyridinium cation, which is positively charged and extremely electron-deficient. The nitronium ion (

) is also an electrophile.[1][2] You are trying to force two positive species to react. The ring is deactivated by a factor of

compared to benzene.

Resolution Protocol: You must bypass the protonation event or use a non-acidic nitrating agent.

Option A: The Bakke Protocol (Non-Acidic Nitration)

Use dinitrogen pentoxide (


) to nitrate the free base without generating the deactivating pyridinium salt.
  • Reagents:

    
     in organic solvent (e.g., 
    
    
    
    or liquid
    
    
    ).
  • Mechanism: Initial attack forms an N-nitropyridinium ion, which rearranges via a [1,5]-sigmatropic shift to the 3-position.

  • Selectivity: Exclusively 3-nitro .

Option B: The "Activate First" Strategy

If you cannot use


, you must have an Electron Donating Group (EDG) on the ring (e.g., 

) to counteract the deactivation.
  • Note: If you have an amino group (2-aminopyridine), mixed acid nitration will work but often requires rearrangement conditions (see Ticket #003).

Ticket #002: Targeting the 4-Position (The N-Oxide Route)

User Query:

"I need to synthesize 2-chloro-4-nitropyridine. Direct nitration gives me the 3-nitro or 5-nitro isomers. How do I access the 4-position?"

Diagnosis: Direct nitration of pyridine derivatives is meta-directing (3-position) because the nitrogen atom (and the protonated nitrogen) is the most deactivating element, making the meta-carbon the "least deactivated" spot. To hit the 4-position, you must invert the electronics of the ring.

Resolution Protocol: The N-Oxide Activation Cycle This is the industry standard for 4-substituted nitropyridines. The N-oxide oxygen donates electron density into the ring (resonance effect), activating the 2- and 4-positions.[1]

Step-by-Step Workflow:

  • N-Oxidation: Convert pyridine to pyridine-N-oxide.

    • Reagent: m-CPBA (DCM, 0°C to RT) or

      
      /Acetic Acid (
      
      
      
      ).
    • Checkpoint: Monitor by TLC (N-oxides are much more polar/lower

      
      ).
      
  • Nitration: Nitrate the N-oxide.[3][4]

    • Reagent: Fuming

      
       / Conc. 
      
      
      
      ,
      
      
      .
    • Outcome: The

      
       group installs at C4 (major) due to para-activation.
      
  • Deoxygenation: Remove the N-oxide oxygen.

    • Reagent:

      
       (
      
      
      
      ) or Fe/Acetic Acid (if nitro reduction is avoided).
    • Warning:

      
       is corrosive; ensure proper quenching.
      

Visualizing the N-Oxide Pathway:

NOxideRoute cluster_0 Phase 1: Activation cluster_1 Phase 2: Functionalization cluster_2 Phase 3: Restoration Start Substituted Pyridine Oxidation Oxidation (m-CPBA or H2O2) Start->Oxidation NOxide Pyridine N-Oxide Oxidation->NOxide Nitration Nitration (HNO3/H2SO4) NOxide->Nitration Activates C4 NitroNOxide 4-Nitro-Pyridine N-Oxide Nitration->NitroNOxide Reduction Deoxygenation (PCl3 or H2/Pd) NitroNOxide->Reduction Final 4-Nitropyridine Derivative Reduction->Final

Caption: The N-Oxide "U-Turn" strategy allows access to the 4-position by temporarily activating the ring.

Ticket #003: Converting Aminopyridines to Nitropyridines

User Query:

"I have 2-amino-5-bromopyridine. Can I oxidize the amine directly to a nitro group? Diazotization (Sandmeyer) is giving me low yields."

Diagnosis: Sandmeyer reactions on pyridines are notoriously difficult due to the instability of the diazonium salt in the electron-deficient ring. Direct oxidation of the amine (


) is often cleaner but requires specific oxidants to prevent ring degradation.

Resolution Protocol: Perborate Oxidation Sodium Perborate (SPB) is a mild, efficient reagent for this specific transformation, particularly for electron-deficient anilines and pyridines.

Experimental Protocol (SPB Method):

ParameterSpecificationNotes
Substrate 2-Amino-5-bromopyridine (1.0 equiv)
Oxidant Sodium Perborate Tetrahydrate (4.0 - 5.0 equiv)Excess is required.
Solvent Glacial Acetic AcidActs as solvent and catalyst.
Temperature

Do not exceed

(decomposition risk).
Time 4 - 12 HoursMonitor by TLC.
Workup Pour into ice water; filter precipitate or extract with EtOAc.Product usually precipitates.

Alternative: If SPB fails, use Dimethyldioxirane (DMDO) generated in situ (Acetone + Oxone), but this is harder to scale.

Ticket #004: Isomer Management & Safety

User Query:

"I performed a nitration on 2-aminopyridine and got a mixture. How do I separate them, and are there safety concerns?"

Diagnosis: Nitration of 2-aminopyridine typically yields a mixture of 2-amino-5-nitropyridine (major) and 2-amino-3-nitropyridine (minor).

  • Safety: Nitropyridines are energetic. Poly-nitro species can be explosive. Always test small quantities first.

Resolution Protocol: Separation & Identification

  • Regioselectivity Rule:

    • Mixed Acid (

      
      ):  Favors 5-nitro  (para to amino).
      
    • Rearrangement (Nitramine): If you isolate the N-nitro intermediate and heat it in

      
      , it rearranges to the 3-nitro  isomer.
      
  • Purification (Steam Distillation):

    • The 3-nitro isomer is often volatile with steam due to intramolecular H-bonding (between nitro-O and amino-H).

    • The 5-nitro isomer is less volatile (intermolecular H-bonding) and remains in the pot.

Decision Matrix for Synthesis Strategy:

SynthesisDecision Goal Target Molecule: Substituted Nitropyridine Position Where is the Nitro group? Goal->Position Pos3 3-Position (Meta) Position->Pos3 Pos4 4-Position (Para) Position->Pos4 Pos2 2-Position (Ortho) Position->Pos2 Direct Direct Nitration (Requires EDG or N2O5) Pos3->Direct Standard EAS NOxide N-Oxide Route (Oxidation -> Nitration -> Red) Pos4->NOxide Activates Para Displace Nucleophilic Displacement (Start with Halogen) Pos2->Displace SNAr or Rearrangement

Caption: Strategic decision tree for selecting the correct synthetic pathway based on regiochemistry.

References & Authoritative Sources
  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. Wiley-Blackwell. (Standard text for pyridine reactivity and N-oxide mechanisms).

  • Bakke, J. M., & Ranes, E. (1997). "Nitration of Pyridine with Dinitrogen Pentoxide." Journal of the Chemical Society, Perkin Transactions 2. (The authoritative source on non-acidic nitration).

  • McKillop, A., & Tarbin, J. A. (1996). "Sodium Perborate: A Mild and Versatile Oxidant in Organic Synthesis." Tetrahedron. (Source for amino-to-nitro oxidation protocol).

  • BenchChem Protocols. "Synthesis of 2-Amino-6-methoxy-3-nitropyridine." (Industrial standard for substituted aminopyridines).

  • Organic Syntheses. "2,3-Diaminopyridine (via 2-amino-3-nitropyridine)." Org.[5] Synth. 1963, 43, 32. (Classic handling of nitropyridine isomers).

Sources

Technical Support Center: Optimization of Reaction Conditions for 2-Methyl-3-nitro-6-(pyrrolidin-1-yl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide addresses the synthesis and optimization of 2-Methyl-3-nitro-6-(pyrrolidin-1-yl)pyridine . The primary synthetic route relies on Nucleophilic Aromatic Substitution (


) , exploiting the activating nature of the 3-nitro group to facilitate the displacement of a leaving group (typically chloride or bromide) at the 6-position by pyrrolidine.

While the reaction appears straightforward, the steric influence of the 2-methyl group on the 3-nitro moiety can induce "out-of-plane" torsion, subtly altering the electronic activation of the ring. This guide provides optimized protocols to mitigate these steric effects and maximize yield.

Part 1: The Optimized Protocol (The "Golden Route")

Based on kinetic data and electronic structure analysis of nitro-pyridines, the following protocol offers the highest reliability for purity and yield.

Reaction Scheme

Substrate: 6-Chloro-2-methyl-3-nitropyridine Nucleophile: Pyrrolidine (1.2 – 1.5 equivalents) Base: Potassium Carbonate (


) or 

-Diisopropylethylamine (DIPEA) Solvent: Acetonitrile (MeCN) for clean workup; DMF for reaction rate.
Step-by-Step Methodology
  • Preparation:

    • Charge a reaction vessel with 6-Chloro-2-methyl-3-nitropyridine (1.0 equiv).

    • Add anhydrous Acetonitrile (MeCN) [0.2 M concentration]. Note: If solubility is poor, use DMF, but this complicates aqueous workup.

    • Add Potassium Carbonate (

      
      )  (2.0 equiv). Ensure the base is finely milled to increase surface area.
      
  • Nucleophile Addition:

    • Cool the mixture to 0°C (ice bath). Although the 3-nitro group activates the ring, the reaction can be exothermic.

    • Add Pyrrolidine (1.2 equiv) dropwise over 10 minutes.

  • Reaction Phase:

    • Allow the reaction to warm to Room Temperature (RT).

    • Checkpoint: Monitor by TLC or LC-MS after 1 hour.

    • Optimization Note: If conversion is <50% after 2 hours, heat to 60°C . The 2-methyl group can sterically twist the 3-nitro group, slightly reducing its resonance contribution to the activation of the 6-position, necessitating thermal energy.

  • Workup:

    • Dilute with Ethyl Acetate (EtOAc) and wash with water (

      
      ) to remove salts and excess pyrrolidine.
      
    • Wash the organic layer with Brine (

      
      ).
      
    • Dry over

      
      , filter, and concentrate in vacuo.
      
  • Purification:

    • Recrystallization from Ethanol/Heptane is often sufficient due to the high crystallinity of nitro-aminopyridines.

    • Flash Chromatography: 10-30% EtOAc in Hexanes.

Part 2: Troubleshooting & Optimization (Q&A)

Category 1: Low Yield & Incomplete Conversion

Q: The reaction stalls at 60-70% conversion even after heating. What is happening? A: This is often due to product inhibition or HCl accumulation .

  • The Cause: As pyrrolidine displaces the chloride, HCl is generated. If your base (

    
    ) is too coarse or insufficient, the HCl protonates the remaining pyrrolidine, rendering it non-nucleophilic.
    
  • The Fix:

    • Switch to a soluble organic base like DIPEA (Hunig’s Base) or Triethylamine (

      
      )  (2.5 equiv).
      
    • Increase the pyrrolidine equivalents to 2.0.

    • Ensure your solvent is anhydrous; water can compete, leading to the hydrolysis byproduct (6-hydroxy-2-methyl-3-nitropyridine).

Q: I see a new impurity forming at high temperatures (>80°C). A: You are likely observing denitration or oxidation of the pyrrolidine ring.

  • The Mechanism: Nitro groups ortho to methyl groups can undergo redox chemistry at high temperatures.

  • The Fix: Keep the temperature below 70°C. If the reaction is slow, switch to a more polar aprotic solvent like DMSO or NMP to accelerate the

    
     rate without increasing thermal stress.
    
Category 2: Purification Issues

Q: The product is an oil and difficult to crystallize. A: This is common if residual DMF or pyrrolidine is present.

  • The Fix:

    • Perform a "vigorous" wash: Dissolve the oil in EtOAc and wash with 0.5 M Citric Acid . This will protonate and remove unreacted pyrrolidine into the aqueous layer without extracting your nitro-pyridine product (which is much less basic due to the electron-withdrawing nitro group).

    • Triturate the resulting oil with cold Diethyl Ether or Pentane to induce crystallization.

Part 3: Mechanistic Logic & Visualization

The following diagram illustrates the Addition-Elimination (


)  pathway. Understanding the Meisenheimer Complex  is critical; the stability of this intermediate dictates the reaction rate.

SNAr_Mechanism cluster_legend Key Mechanistic Insight Reactant Reactants (6-Cl-2-Me-3-NO2-Py + Pyrrolidine) TS1 Transition State 1 (Nucleophilic Attack) Reactant->TS1 k1 (slow) Meisenheimer Meisenheimer Complex (Negative charge delocalized onto 3-NO2 and Ring N) TS1->Meisenheimer TS2 Transition State 2 (Leaving Group Departure) Meisenheimer->TS2 Product Product (2-Me-3-NO2-6-Pyr-Py) TS2->Product k2 (fast) - HCl Note The 3-Nitro group stabilizes the Meisenheimer complex via resonance (Para-position effect).

Caption: The


 reaction profile showing the critical Meisenheimer intermediate stabilized by the 3-nitro group.

Part 4: Comparative Data Analysis

The choice of solvent significantly impacts the reaction rate due to the stabilization of the polar transition state.

SolventDielectric Constant (

)
Reaction Time (at 60°C)Yield (%)Notes
Acetonitrile 37.54 - 6 Hours85 - 92%Recommended. Easiest workup; cleanest profile.
DMF 36.71 - 2 Hours88 - 94%Fastest rate, but difficult to remove completely.
Ethanol 24.512 - 18 Hours65 - 75%Slower; protic solvent stabilizes the nucleophile (bad for

).
Toluene 2.4>24 Hours<40%Non-polar; poor solubility of intermediate salts.

Part 5: Frequently Asked Questions (FAQs)

Q: Can I use 6-bromo-2-methyl-3-nitropyridine instead of the chloro- analog? A: Yes. The bromo- derivative is generally more reactive in


 reactions because bromide is a better leaving group than chloride. You may be able to run the reaction at Room Temperature, reducing the risk of thermal byproducts.

Q: Is the 2-methyl group acidic? A: Yes, weakly. The 3-nitro group increases the acidity of the 2-methyl protons. However, under the mild basic conditions (


) used for the substitution, deprotonation of the methyl group is negligible. Avoid strong bases like NaH or reaction temperatures >100°C, which could trigger condensation reactions at the methyl group.

Q: How do I store the final product? A: Store at 2-8°C, protected from light. Nitro-pyridines can darken upon prolonged exposure to light due to slow photochemical degradation.

References

  • Nikolskii, V., et al. (2020).[1][2][3] Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles. MDPI. [Link]

  • Terrier, F. (2013).[1] Modern Nucleophilic Aromatic Substitution. Wiley-VCH.[1] (Standard Reference Text for SNAr Mechanisms).

  • Makosza, M. (2022).[4] Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. Organic Letters. [Link]

Sources

Technical Support Center: Nitropyridine Chemistry Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Operator: Senior Application Scientist Subject: Minimizing Side Product Formation in Nitropyridine Scaffolds

Overview

Welcome to the technical support hub for nitropyridine chemistry. The electron-deficient nature of the pyridine ring, combined with the strong electron-withdrawing nitro group, creates a unique reactivity profile.[1] While this facilitates Nucleophilic Aromatic Substitution (


), it also opens the door to specific, recurring side reactions: hydrolysis , regio-scrambling , dehalogenation during reduction , and azo-dimerization .

This guide is structured to troubleshoot these specific failure modes.

Module 1: Nucleophilic Aromatic Substitution ( )

Primary Challenge: Controlling the "Meisenheimer Complex" to favor the desired nucleophile over background hydrolysis or regio-isomers.

Troubleshooting Guide
SymptomProbable CauseCorrective Action
Formation of Hydroxypyridines (Hydrolysis) Water trace in solvent/base acting as a competing nucleophile.Protocol Switch: Switch to anhydrous solvents (THF, DMF, or DMSO). Use non-nucleophilic bases like DIPEA or Cs₂CO₃ instead of NaOH/KOH.
Bis-Substitution (in di-halo substrates) Reaction kinetics too fast; excess nucleophile.Kinetic Control: Lower temperature to 0°C or -10°C. Add the nucleophile dropwise to the nitropyridine (inverse addition).
Regio-isomer Contamination Competition between C2, C4, and C6 positions.Steric/Electronic Steering: C4 is generally more reactive than C2 due to lower steric hindrance, but C2 is favored by "ortho-effect" hydrogen bonding if the nucleophile has a proton donor (e.g., amines).
Deep Dive: The Hydrolysis Trap

In nitropyridines, the nitro group stabilizes the intermediate Meisenheimer complex. However, this also makes the ring highly susceptible to attack by even weak nucleophiles like water.

The Mechanism of Failure: If your solvent (e.g., DMSO) is hygroscopic and "wet," hydroxide ions generated in situ will compete with your desired amine/thiol nucleophile.

SnAr_Pathways Start 2-Chloro-3-nitropyridine Complex Meisenheimer Complex Start->Complex + Nucleophile (R-NH2) Start->Complex + H2O / OH- Product Desired Product (Amino-nitropyridine) Complex->Product - HCl (Fast w/ Base) Side Side Product (Hydroxypyridine/Pyridone) Complex->Side - HCl (Irreversible Tautomerization)

Figure 1: Competition between desired substitution and hydrolysis. Note that once the hydroxypyridine forms, it tautomerizes to the pyridone, rendering it unreactive.

Module 2: Selective Nitro Reduction

Primary Challenge: Reducing the


 group to 

without stripping off sensitive halogens (Cl, Br, I) or forming azo dimers.
Catalyst Selection Matrix
Reducing SystemCompatibilityRisk ProfileBest For
H₂ + Pd/C ❌ Halogens (Cl, Br, I)High: Rapid Dehalogenation.Simple nitropyridines without halogens.
H₂ + Pt/C (Sulfided) ✅ HalogensLow: Sulfur poisons the catalyst against C-X insertion.Chloronitropyridines.
Fe / AcOH (Bechamp) ✅ Halogens, NitrilesMedium: Workup can be messy (iron sludge).Large scale, robust substrates.
SnCl₂ / EtOH ✅ Aldehydes, KetonesLow: Very selective.[2]Substrates with carbonyls.[2]
Fe / NH₄Cl ✅ Sensitive GroupsLow: Mild pH prevents hydrolysis.Small scale, acid-sensitive compounds.
Protocol: Preventing Dehalogenation

The Issue: Standard Palladium on Carbon (Pd/C) facilitates "oxidative addition" into the C-Cl bond, replacing the halogen with hydrogen.

The Fix (Sulfided Platinum Protocol):

  • Substrate: 2-chloro-3-nitropyridine (1.0 eq).

  • Catalyst: 5% Pt/C (sulfided) (5 wt% loading). Note: The sulfur modification occupies the active sites required for C-Cl bond breaking but leaves sites open for nitro reduction.

  • Solvent: EtOAc or MeOH.

  • Conditions: 1-3 atm H₂, RT. Monitor strictly by HPLC. Stop immediately upon consumption of starting material to prevent over-reduction.

Protocol: Preventing Azo/Azoxy Dimers

The Issue: Partial reduction leads to Nitroso (


) and Hydroxylamine (

) intermediates. Under basic conditions, these condense to form Azo dimers (

).

The Fix:

  • Maintain Acidic/Neutral pH: Avoid basic workups until the reduction is complete.

  • High Pressure: Increase H₂ pressure to push intermediates quickly through to the amine, minimizing the lifetime of the nitroso species.

Reduction_Pathways Nitro Nitropyridine-X (X=Cl, Br) Nitroso Nitroso Intermediate Nitro->Nitroso + 2e- Hydroxyl Hydroxylamine Nitroso->Hydroxyl + 2e- Azo Side Product: Azo Dimer Nitroso->Azo Condensation with Hydroxylamine (Basic pH) Amine Desired Product (Aminopyridine-X) Hydroxyl->Amine + 2e- (Complete Reduction) Dehalo Side Product: Dehalogenated Amine Amine->Dehalo Pd/C Catalyst (Over-reduction)

Figure 2: Reduction pathways. The "Safe Path" requires specific catalysts (Pt-S) to avoid Dehalogenation and pH control to avoid Azo formation.

Module 3: Electrophilic Nitration (The N-Oxide Route)

Primary Challenge: Pyridine is electron-deficient and resists direct nitration. Forcing conditions leads to decomposition or low yields.

The "N-Oxide Activation" Strategy

To nitrate a pyridine ring efficiently, you must first activate it by forming the N-Oxide. This changes the electronics, allowing nitration at the C4 (para) position.[3]

Step-by-Step Workflow:

  • Oxidation: React Pyridine with mCPBA or H₂O₂/Acetic Acid

    
     Pyridine N-Oxide.
    
  • Nitration: Treat Pyridine N-Oxide with

    
    .
    
    • Why this works: The N-oxide oxygen donates electron density into the ring (specifically C2 and C4), counteracting the nitrogen's pull.

    • Regioselectivity:[4][5] C4 is strongly favored over C2.

  • Deoxygenation: Reduce the N-Oxide back to the pyridine using PCl₃ or Fe/AcOH .

Common Pitfall:

  • Issue: Nitration occurs at the wrong position or not at all.

  • Fix: Ensure you are nitrating the N-oxide, not the free base. If you try to nitrate pyridine directly, the nitrogen protonates (

    
    ), becoming even more deactivated.[6] The N-oxide does not protonate as easily under nitration conditions, maintaining the activation effect [1].
    
FAQ & Quick Reference

Q: I am seeing a mass of M+16 in my


 reaction. What is it? 
A:  This is likely the N-oxide  if you started with one, or a Hydroxypyridine  (hydrolysis product) if the mass matches the loss of Cl/F and gain of OH. Check your solvent water content.[7]

Q: Can I use NaBH₄ to reduce the nitro group? A: Generally, no. NaBH₄ reduces ketones/aldehydes. For nitro groups, it requires a transition metal salt additive (like


 or 

) to function as a reducing agent (The "Boride" reduction).

Q: My 2-chloro-3-nitropyridine turned into 3-aminopyridine. Where did the chlorine go? A: You likely used Pd/C. Palladium inserts into C-Cl bonds. Switch to Sulfided Platinum on Carbon (Pt(S)/C) or use Stannous Chloride (


)  [2].
References
  • Katritzky, A. R., & Lagowski, J. M. (1971). Chemistry of the Heterocyclic N-Oxides. Academic Press.
  • Bellamy, F. D., & Ou, K. (1984). Selective reduction of aromatic nitro compounds with stannous chloride in non-acidic and non-aqueous medium.[2] Tetrahedron Letters, 25(8), 839-842. Link

  • Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press. (Source for Sulfided Pt/C specificity).
  • March, J. (2013). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley. (Mechanism of Meisenheimer complexes and ).

Sources

resolving poor reproducibility in experiments with 2-Methyl-3-nitro-6-(pyrrolidin-1-yl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Hidden" Variables

You are likely accessing this guide because your data for 2-Methyl-3-nitro-6-(pyrrolidin-1-yl)pyridine (referred to hereafter as MNPP ) is inconsistent. In my experience supporting kinase and antibacterial scaffold discovery, MNPP is a deceptively simple molecule. While stable on paper, its performance in the lab is often compromised by three specific factors: photochemical instability , hydrophobic aggregation in assay buffers, and regioisomeric impurities from synthesis.

This guide moves beyond standard datasheets to address the causality of experimental failure.

Part 1: Synthesis & Purity Troubleshooting

The Problem: Commercial batches or in-house synthesis often contain trace impurities that act as "pan-assay interference compounds" (PAINS) or alter stoichiometry.

Q: My NMR looks clean, but the compound behaves inconsistently in cellular assays. Why?

A: You likely have residual hydrohalic salts or regioisomers . The standard synthesis involves a Nucleophilic Aromatic Substitution (


) of 6-chloro-2-methyl-3-nitropyridine with pyrrolidine.
  • The Salt Trap: The reaction generates HCl. If the workup relies solely on evaporation or insufficient basic washing, pyrrolidinium hydrochloride remains. This alters the effective molecular weight and pH in micro-volume assays.

  • The Regioisomer Risk: The 3-nitro group activates the 6-position (para) for attack. However, extreme temperatures can force substitution at the 2-position (displacing the methyl group, rare but possible) or displace the nitro group itself if the nucleophile is too aggressive.

Protocol: The "Gold Standard" Purification Workflow

Do not rely on a simple extraction. Follow this workflow to ensure biological-grade purity.

SynthesisWorkflow Start Raw Synthesis (SNAr Reaction) Quench Quench (Ice/Water) Start->Quench Stop Exotherm Wash Basic Wash (NaHCO3 pH 8.5) *CRITICAL* Quench->Wash Remove HCl Salts Extract Extraction (DCM or EtOAc) Wash->Extract Recryst Recrystallization (EtOH/Water) Extract->Recryst Remove Isomers QC QC Check (HPLC + qNMR) Recryst->QC

Figure 1: Purification workflow emphasizing the removal of hydrochloride salts and regioisomers.

Key QC Parameter:

Test Acceptance Criteria Why?
1H NMR Integral ratio of Pyrrolidine (4H) to Methyl (3H) must be exact. Excess pyrrolidine signals salt contamination.
LC-MS Single peak >98% AUC. Detects hydrolyzed byproducts (pyridones).

| Appearance | Bright yellow/orange crystalline solid. | Brown/Dark indicates photodegradation (see Part 2). |

Part 2: Storage & Stability (The "Time" Variable)

The Problem: The nitro group at position 3 makes the pyridine ring electron-deficient and susceptible to both reduction and photolysis.

Q: The yellow powder turned brown after two weeks on the bench. Is it usable?

A: No. Discard it immediately. Nitro-pyridines are photosensitive. Exposure to ambient UV/visible light can induce:

  • Photoreduction: Partial reduction of the nitro group to a nitroso or hydroxylamine species.

  • Radical formation: Leading to polymerization (the "brown gunk").

Corrective Action:

  • Solid State: Store in amber vials, desiccated, at -20°C.

  • In Solution: Never leave clear tubes on the bench. Wrap Falcon tubes in foil.

Q: My DMSO stock solution precipitated. Can I sonicate it back into solution?

A: Proceed with extreme caution. MNPP is lipophilic. If your DMSO has absorbed atmospheric water (DMSO is hygroscopic), the compound will "crash out" as invisible micro-crystals. Sonicating might redissolve it temporarily, but it will likely precipitate again in the assay plate.

The "Dry DMSO" Rule:

  • Use anhydrous DMSO (stored over molecular sieves) for all stock preparations.

  • Single-use aliquots are mandatory. Do not freeze-thaw more than once.

Part 3: Assay Optimization (The "Data" Variable)

The Problem: Inconsistent


 values or flat dose-response curves often stem from solubility limits in aqueous buffers, not biological variance.
Q: Why do I see a "bell-shaped" dose-response curve?

A: This is the hallmark of compound aggregation . At high concentrations, MNPP forms colloidal aggregates that nonspecifically sequester proteins (false inhibition). As you dilute, the aggregates break up, and you see the "true" pharmacology, but the curve is distorted.

Troubleshooting Guide: Solubility vs. Potency

Use this logic flow to diagnose assay failures.

AssayTroubleshoot Fail Inconsistent IC50 Data CheckSol Check Visual Solubility (Microscopy) Fail->CheckSol Branch1 Precipitate Visible? CheckSol->Branch1 SolIssue Solubility Limit Exceeded Action: Lower max conc. Add 0.01% Triton X-100 Branch1->SolIssue Yes SerialDil Check Dilution Method Branch1->SerialDil No Branch2 Diluting in Buffer? SerialDil->Branch2 WrongDil ERROR: 'Crash Out' Action: Serial dilute in 100% DMSO, then transfer Branch2->WrongDil Yes RightDil Check Photostability Action: Perform assay in dark/dim light Branch2->RightDil No (DMSO-to-DMSO)

Figure 2: Decision tree for diagnosing assay variability. Note the critical distinction in serial dilution methods.

Recommended Assay Conditions
ParameterRecommendationRationale
Max Concentration < 50 µMAvoids aggregation for this lipophilic scaffold.
DMSO Content Keep constant (e.g., 0.5% or 1%)Variations in DMSO % affect solubility and protein folding.
Dilution Scheme Compound -> DMSO -> DMSO Never dilute Compound -> Buffer -> Buffer. This causes immediate precipitation.
Detergent 0.01% Triton X-100 or Tween-20Prevents colloidal aggregation (promiscuous inhibition).

References

  • Nucleophilic Aromatic Substitution Mechanisms

    • Terrier, F. (2013).[1] Modern Nucleophilic Aromatic Substitution. Wiley-VCH.[1] (Explains the activation of the 6-position by the 3-nitro group).

  • Nitropyridine Photostability

    • Shi, H., et al. (2024). "Tuning the phototherapeutic activity of Pt(IV) complexes...". Inorg. Chem. Front.Link (Discusses light sensitivity of nitropyridine ligands).

  • DMSO Solubility & Compound Management

    • Balakin, K. V., et al. (2004).[2] "In silico estimation of DMSO solubility of organic compounds for bioscreening". J. Biomol. Screen.Link

    • Waybright, T. J., et al. (2009). "Increasing the reliability of compound management...". J. Biomol. Screen. (Details the impact of freeze-thaw cycles and water uptake in DMSO).

  • Synthesis of 2-Methyl-3-nitro-6-substituted pyridines

    • Bastrakov, M. A., et al. (2020).[1] "Synthesis of 2-Methyl-3-nitropyridines...". Molecules. Link (Provides specific

      
       conditions for this scaffold).
      

Sources

addressing off-target effects of 2-Methyl-3-nitro-6-(pyrrolidin-1-yl)pyridine in cells

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Center for researchers working with 2-Methyl-3-nitro-6-(pyrrolidin-1-yl)pyridine (referred to herein as MNPP-6 for brevity).

This guide addresses the specific physicochemical and biological off-target challenges inherent to the nitro-aminopyridine scaffold.

Status: Operational | Role: Senior Application Scientist | Ticket Type: Tier 3 (Complex Biological Artifacts)[1][2]

Executive Summary: The MNPP-6 Profile

2-Methyl-3-nitro-6-(pyrrolidin-1-yl)pyridine is a "push-pull" chromophore.[1][2] The electron-donating pyrrolidine at position 6 and the electron-withdrawing nitro group at position 3 create an intramolecular charge transfer (ICT) system.[1][2] While valuable as a chemical probe (often in kinase or receptor modulation studies), this structure introduces three critical sources of experimental error:[2]

  • Redox Cycling: The nitro group is a substrate for cellular reductases, generating reactive oxygen species (ROS).[1][2]

  • Optical Interference: The compound is inherently colored/fluorescent, interfering with standard readouts.[1][2]

  • Metabolic Activation: Reduction to the amine alters pharmacodynamics.[1][2]

Module 1: Viability & Proliferation Assay Troubleshooting

User Complaint: "My MTT/MTS assays show high cell viability, but the cells look unhealthy under the microscope."

The Mechanism: Tetrazolium Reduction Artifacts

MNPP-6 contains a nitro group that can undergo enzymatic reduction by cellular flavoenzymes (e.g., NADPH oxidase, xanthine oxidase).[2] This redox activity mimics the enzymatic conversion of tetrazolium salts (MTT/MTS) to formazan, leading to false-positive viability signals .[2]

Troubleshooting Protocol: Validating Cytotoxicity

Do not rely on redox-based assays (MTT, MTS, WST-8) for this compound.[2]

Step-by-Step Validation Workflow:

  • Switch to ATP-based Assays: Use CellTiter-Glo® (luminescence) which relies on ATP quantitation, avoiding the redox-loop interference.[1][2]

  • Use LDH Release Assays: Measure membrane integrity via Lactate Dehydrogenase (LDH) release.[1][2] This is a direct measure of cell death, independent of mitochondrial redox potential.[1][2]

  • Visual Confirmation: Perform Trypan Blue exclusion counting manually to ground-truth automated plate reader data.

Data Comparison Table: Assay Compatibility

Assay TypeMechanismMNPP-6 CompatibilityRisk Factor
MTT/MTS Reductase-dependentIncompatible High (False Viability)
Resazurin Reductase-dependentLow Medium (Fluorescence Quenching)
CellTiter-Glo ATP QuantitationHigh Low
LDH Release Membrane LeakageHigh Low
Crystal Violet Biomass StainingMedium Medium (Compound Staining)

Module 2: Addressing Oxidative Stress (The Primary Off-Target)

User Complaint: "I see activation of stress pathways (p38 MAPK, JNK) even in control vectors."

The Mechanism: Nitro-Aromatic Redox Cycling

The nitro moiety at position 3 is prone to "redox cycling."[1][2] In the presence of oxygen, the one-electron reduction product (nitro anion radical) transfers an electron to molecular oxygen, regenerating the parent compound and producing a Superoxide Anion (


).[2] This creates a futile cycle that depletes cellular NADPH and generates massive oxidative stress, independent of the specific target engagement.[2]
Visualization: The Redox-Cycling Off-Target Pathway

The following diagram illustrates how MNPP-6 generates off-target ROS signals that confound signaling interpretation.

RedoxCycling Compound MNPP-6 (Nitro-Pyridine) Radical Nitro Anion Radical Compound->Radical 1e- Reduction NADPH NADPH Depletion Compound->NADPH Consumes Reducing Equivalents Reductase Cellular Reductases (e.g., NADPH Oxidase) Reductase->Radical Radical->Compound Auto-oxidation Superoxide Superoxide (O2•-) (ROS) Radical->Superoxide Redox Cycle Oxygen Molecular Oxygen (O2) Oxygen->Superoxide Electron Transfer StressPath Off-Target Activation: p38, JNK, Nrf2 Superoxide->StressPath Signal Transduction

Caption: Figure 1.[1][2][3] The futile redox cycle of MNPP-6.[1][2] The compound acts as a catalyst for superoxide generation, activating stress kinases (p38/JNK) unrelated to specific target binding.[2]

Troubleshooting Protocol: ROS Scavenging Controls

To confirm if observed effects are due to ROS off-targets rather than specific binding:

  • Pre-treatment: Pre-incubate cells with N-acetylcysteine (NAC, 5 mM) or Trolox (100 µM) for 1 hour prior to MNPP-6 addition.[1][2]

  • Readout: If the signaling effect (e.g., p38 phosphorylation) is abolished by NAC, the effect is likely an off-target redox artifact .[1][2]

Module 3: Optical Interference (Fluorescence/Absorbance)

User Complaint: "My immunofluorescence background is incredibly high/yellow."

The Mechanism: Intramolecular Charge Transfer (ICT)

The 2-Methyl-3-nitro-6-(pyrrolidin-1-yl)pyridine structure is a classic donor-acceptor dye.[1][2]

  • Donor: Pyrrolidine nitrogen (lone pair).[1][2]

  • Acceptor: Nitro group.[1][2][4][5][6]

  • Consequence: The molecule absorbs strongly in the UV-Blue region (350–450 nm) and may emit fluorescence in the Green/Yellow region (500–550 nm).[1][2]

Troubleshooting Protocol: Channel Selection
  • Avoid DAPI/Hoechst Channels: The compound may absorb the excitation light for blue dyes (inner filter effect).[1][2]

  • Avoid GFP Channels: If the compound fluoresces green, it will create false positives in GFP reporters.[1][2]

  • Recommended Fluorophores: Shift imaging to the Far-Red (Cy5, APC, Alexa 647) channels.[1][2] The compound's absorbance/emission is unlikely to extend beyond 600 nm.[1][2]

Frequently Asked Questions (FAQ)

Q1: Can I use this compound in long-term (72h) cultures? A: Proceed with caution. The nitro group can be metabolically reduced to an amine (-NH2) over time by liver enzymes or anaerobic conditions.[1][2] The metabolite 2-Methyl-3-amino-6-(pyrrolidin-1-yl)pyridine has vastly different binding properties and is no longer a redox cycler.[1][2] Confirm stability using LC-MS after 24h in media.

Q2: Is the pyrrolidine ring causing lysosomal trapping? A: It is possible, but less likely than with alkyl amines.[1][2] The nitrogen in the pyrrolidine ring is conjugated to the pyridine, reducing its basicity (pKa is likely < 6.0).[2] However, if you observe cytoplasmic vacuolization, co-treat with Bafilomycin A1 (10 nM) to see if the accumulation is pH-dependent.[2]

Q3: Why does the compound precipitate in cell media? A: The planar, nitro-aromatic structure has poor aqueous solubility ("brick dust").[1][2]

  • Solution: Dissolve in 100% DMSO to create a 1000x stock.

  • Critical Step: Add the DMSO stock to the media while vortexing to prevent micro-precipitation.[1][2] Do not exceed 0.5% final DMSO concentration.[1][2]

References

  • Kovacic, P., & Somanathan, R. (2014).[1] Nitro-aromatic compounds: Electrochemistry, electron transfer, reactive oxygen species, and oxidative stress.[2] Journal of Applied Toxicology.

    • Relevance: Establishes the mechanism of nitro-group redox cycling and ROS generation as a primary off-target effect.[1][2]

  • Berridge, M. V., Herst, P. M., & Tan, A. S. (2005).[2] Tetrazolium dyes as tools in cell biology: New insights into their cellular reduction. Biotechnology Annual Review.

    • Relevance: Explains why nitro-compounds interfere with MTT/MTS assays via NAD(P)H interactions.
  • Baell, J., & Walters, M. A. (2014).[1] Chemistry: Chemical con artists foil drug discovery.[1][2] Nature.[1][2]

    • Relevance: Defines "PAINS" (Pan-Assay Interference Compounds), categorizing redox-active nitro-aromatics as frequent offenders in screening libraries.
  • Lakowicz, J. R. (2006).[1][2] Principles of Fluorescence Spectroscopy. Springer.[1][2]

    • Relevance: Provides the photophysical basis for Intramolecular Charge Transfer (ICT) in donor-acceptor systems like aminonitropyridines, explaining optical interference.[2]

    • [2]

Sources

Validation & Comparative

structure-activity relationship (SAR) of 2-Methyl-3-nitro-6-(pyrrolidin-1-yl)pyridine analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Methyl-3-nitro-6-(pyrrolidin-1-yl)pyridine (CAS: 1435954-07-6) represents a "privileged scaffold" in medicinal chemistry, serving as a critical intermediate for kinase inhibitors , nAChR modulators , and anti-infective agents .[1] Its structure combines an electron-deficient pyridine core with a lipophilic pyrrolidine moiety and a reactive nitro group, making it an ideal "chassis" for fragment-based drug design (FBDD).

This guide analyzes the Structure-Activity Relationship (SAR) of this chemotype, comparing it against morpholine and piperidine analogs to assist researchers in optimizing potency and physicochemical properties (ADME).

Chemical Space & Rationale

The utility of this scaffold stems from its three distinct functional "zones," which allow for independent optimization of binding affinity and metabolic stability.[1]

The Pharmacophore Zones[1]
  • Zone A (C3-Nitro Group): The "Warhead Precursor."[1] It is strongly electron-withdrawing, activating the C6 position for nucleophilic attack.[1] In final drugs, it is typically reduced to an amine (

    
    ) to serve as a hydrogen bond donor or coupled to form ureas/amides (common in ATP-competitive kinase inhibitors).[1]
    
  • Zone B (C6-Pyrrolidine): The "Solubility & Affinity Tuner."[1] The pyrrolidine ring provides a compact, aliphatic amine character that enhances solubility and can fill hydrophobic pockets in enzymes (e.g., CDK or PI3K).[1]

  • Zone C (C2-Methyl): The "Steric Anchor."[1] This group restricts rotation in biaryl systems and blocks metabolic oxidation at the typically labile C2 position.

Comparative Analog Performance

The choice of the C6-substituent drastically alters the molecule's profile.[1][2]

FeaturePyrrolidine (Target) Piperidine (Analog) Morpholine (Analog)
LogP (Lipophilicity) Moderate (~2.[1]5)High (>3.[1]0)Low (<1.[1]5)
Basicity (

)
High (Strong base)HighLow (Weak base)
Metabolic Liability Low (Stable ring)Moderate (Oxidation)Low
Primary Application CNS Penetration / KinasePeripheral TargetsSolubility Fix

Detailed SAR Analysis

The C3-Nitro "Switch"

While the nitro group itself appears in some anti-infectives (e.g., antituberculars), its primary value in this scaffold is as a synthetic handle .[1]

  • As Nitro (

    
    ):  Acts as a metabolic liability in chronic therapies due to potential nitro-reductase activation (toxicity).[1] However, it is essential for 1,3-dipolar cycloadditions  to form fused ring systems (e.g., pyrrolo[3,4-c]pyridines).[1]
    
  • Reduced (

    
    ):  The amino-pyridine motif is a hallmark of CDK1/2 inhibitors .[1] Replacing the nitro group with a hydrogen results in a >50-fold loss of potency in kinase assays, confirming the necessity of a polar substituent at C3.
    
The C6-Cyclic Amine

Replacing the pyrrolidine ring at C6 is the most common SAR modification.[1]

  • Pyrrolidine (5-membered): Optimal for tight hydrophobic pockets.[1] The ring pucker allows for specific van der Waals interactions that the flatter 6-membered rings miss.

  • Piperazine (6-membered, N-substituted): Often introduced to add a second "tail" for solubility or to reach solvent-exposed regions of a protein target (e.g., in GPR119 agonists).[1]

Visualizing the SAR Logic

The following diagram illustrates the functional zones and their downstream synthetic applications.

SAR_Map Core 2-Methyl-3-nitro- 6-(pyrrolidin-1-yl)pyridine ZoneA C3-Nitro Group (Electronic Activation) Core->ZoneA ZoneB C6-Pyrrolidine (Lipophilicity/Binding) Core->ZoneB ZoneC C2-Methyl (Steric Block) Core->ZoneC App1 Reduction to -NH2 (Kinase Inhibitor Core) ZoneA->App1 Zn/HCl or H2/Pd App2 1,3-Dipolar Cycloaddition (Fused Heterocycles) ZoneA->App2 Azomethine Ylides App3 Substitution with Morpholine (Solubility Optimization) ZoneB->App3 SAR Variation

Figure 1: Functional decomposition of the 2-Methyl-3-nitro-6-(pyrrolidin-1-yl)pyridine scaffold.

Experimental Protocols

Synthesis via (Nucleophilic Aromatic Substitution)

This protocol yields the target compound with high purity, leveraging the activating power of the nitro group.[1]

Reagents:

  • 2-Chloro-3-nitro-6-methylpyridine (Starting Material)[1]

  • Pyrrolidine (Nucleophile)[1]

  • Triethylamine (

    
    , Base)[1]
    
  • Ethanol or DMF (Solvent)[1]

Procedure:

  • Dissolution: Dissolve 1.0 eq of 2-Chloro-3-nitro-6-methylpyridine in Ethanol (0.5 M concentration).

  • Addition: Add 1.2 eq of Pyrrolidine dropwise at

    
    .
    
  • Basification: Add 1.5 eq of Triethylamine.

  • Reaction: Reflux at

    
     for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1).[1] The spot will shift to a lower 
    
    
    
    (more polar) and turn bright yellow/orange.[1]
  • Workup: Evaporate solvent. Redissolve residue in DCM, wash with water (

    
    ), dry over 
    
    
    
    , and concentrate.[1]
  • Purification: Recrystallize from Ethanol/Hexane to obtain bright yellow crystals.

Biological Assay: Cell Viability (Leukemia Model)

To validate the biological activity of derivatives (specifically quinolone-fused analogs), use the following MTT assay protocol.

Target Cells: HL-60 (Human Leukemia).[1][3] Control: Cisplatin or Doxorubicin.

  • Seeding: Seed HL-60 cells at

    
     cells/mL in 96-well plates.
    
  • Treatment: Treat with graded concentrations of the test compound (0.1

    
     – 100 
    
    
    
    ) for 48 hours.
  • Development: Add MTT reagent (5 mg/mL) and incubate for 4 hours.

  • Quantification: Dissolve formazan crystals in DMSO and measure absorbance at 570 nm.

  • Calculation: Determine

    
     using non-linear regression (GraphPad Prism). Expected 
    
    
    
    for active analogs is <1
    
    
    .[1]
Workflow Diagram

Workflow Start Start: 2-Chloro-3-nitro- 6-methylpyridine Step1 SNAr Reaction (+ Pyrrolidine, Et3N, 80°C) Start->Step1 Inter Intermediate: 2-Methyl-3-nitro-6-(pyrrolidin-1-yl)pyridine Step1->Inter Step2 Reduction (H2, Pd/C or Fe/AcOH) Inter->Step2 Prod Active Scaffold: 3-Amino-Derivative Step2->Prod Assay Biological Assay (Kinase Inhibition / MTT) Prod->Assay

Figure 2: Synthetic workflow from raw materials to bioactive amino-pyridine scaffold.

References

  • PubChem. (2025).[4] Compound Summary: 2-Methyl-3-nitro-6-(pyrrolidin-1-yl)pyridine (CAS 1435954-07-6).[1] National Library of Medicine. Link[1]

  • MDPI. (2021). Nitropyridines as 2π-Partners in 1,3-Dipolar Cycloadditions.[1] Molecules.[5][6][][8][9][10][11][12][13][14][15] Link

  • Huang, S. M., et al. (2011).[1] The novel synthesized 2-(3-(methylamino)phenyl)-6-(pyrrolidin-1-yl)quinolin-4-one induces G2/M phase arrest.[1][3] International Journal of Oncology. Link

  • Frontiers in Chemistry. (2022). Recent Advances of Pyridinone in Medicinal Chemistry.[5][16]Link[1]

  • BOC Sciences. Wilfornine A and Pyridine Derivatives Catalog.[1]

Sources

A Researcher's Guide to Validating the Biological Target of 2-Methyl-3-nitro-6-(pyrrolidin-1-yl)pyridine Using Knockout Models

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the journey from a promising small molecule to a clinically viable therapeutic is fraught with challenges. A critical, and often decisive, step in this process is the rigorous validation of the molecule's biological target.[1][2][3] This guide provides an in-depth, experience-driven comparison of methodologies for validating the target of a novel compound, using 2-Methyl-3-nitro-6-(pyrrolidin-1-yl)pyridine as a case study. While the specific biological target of this nitropyridine derivative is not extensively documented in publicly available literature, its structural motifs are present in a variety of biologically active compounds, suggesting a rich potential for therapeutic application.[4][5][6][7] This guide will, therefore, outline a comprehensive strategy for a researcher who has identified this compound, perhaps through a phenotypic screen, and now faces the crucial task of identifying and validating its molecular target.

We will delve into the practical application of knockout models, particularly those generated via CRISPR-Cas9, as a gold-standard for target validation.[8][][10][11][12] Furthermore, we will objectively compare this genetic approach with orthogonal, non-genetic methods, providing the experimental data and protocols necessary for a robust and self-validating research program.

The Central Role of Target Validation

The high attrition rate of drug candidates in clinical trials is often attributed to an incomplete understanding of the drug's mechanism of action, including off-target effects.[2] Rigorous target validation early in the discovery pipeline is paramount to mitigating this risk.[1][2][10] The goal is to establish a clear and unambiguous link between the modulation of a specific biological target and the desired therapeutic effect.

Logical Framework for Target Identification and Validation

For a novel compound like 2-Methyl-3-nitro-6-(pyrrolidin-1-yl)pyridine, the first step is often target identification. This can be achieved through a variety of methods, including affinity-based chemical proteomics, computational modeling, or genetic screens. Once a putative target is identified, the validation process begins. The core principle of target validation using a knockout model is simple: if the compound's biological effect is mediated through a specific target, then removing that target from the system should render the compound inert.

A Phenotypic Screening (e.g., cell viability assay) BB BB A->BB B Hit Compound Identified: 2-Methyl-3-nitro-6-(pyrrolidin-1-yl)pyridine C Target Identification (e.g., Chemical Proteomics, Genetic Screens) D Putative Target(s) Identified C->D E Target Validation D->E F Knockout Model Generation (CRISPR-Cas9) E->F G Orthogonal Validation Methods (e.g., Thermal Shift, RNAi) E->G H Confirmation of Target Engagement and Phenotype Rescue F->H G->H I Lead Optimization H->I BB->C

Figure 1: A generalized workflow for target identification and validation of a novel compound.

Harnessing the Power of Knockout Models: A CRISPR-Cas9 Approach

The advent of CRISPR-Cas9 has revolutionized our ability to perform precise and efficient genome editing, making it an invaluable tool for target validation.[8][][10][11][12] By creating a complete loss-of-function mutant for the putative target, we can directly test the compound's on-target activity.

Experimental Workflow for CRISPR-Cas9 Knockout Validation

The following workflow outlines the key steps for validating the target of 2-Methyl-3-nitro-6-(pyrrolidin-1-yl)pyridine using a CRISPR-Cas9 knockout model.

cluster_0 Phase 1: Knockout Cell Line Generation cluster_1 Phase 2: Knockout Validation cluster_2 Phase 3: Phenotypic Assays cluster_3 Phase 4: Data Interpretation A Design and Synthesize sgRNAs Targeting Putative Gene B Deliver Cas9 and sgRNAs (e.g., Lentiviral Transduction, RNP Electroporation) A->B C Isolate and Expand Single-Cell Clones B->C D Genomic DNA Sequencing (Sanger or NGS) C->D E Western Blot or qPCR to Confirm Protein/mRNA Ablation D->E F Treat Wild-Type and Knockout Cells with 2-Methyl-3-nitro-6-(pyrrolidin-1-yl)pyridine E->F G Measure Phenotypic Response (e.g., Cell Viability, Reporter Assay) F->G H Compare Compound's Effect in WT vs. KO cells G->H I Conclusion: Target Validated if KO cells are resistant to the compound H->I

Figure 2: A step-by-step workflow for target validation using CRISPR-Cas9 knockout models.

Detailed Protocol: Generation and Validation of a Knockout Cell Line

1. sgRNA Design and Synthesis:

  • Identify the coding sequence of the putative target gene.
  • Use an online tool (e.g., CHOPCHOP, Synthego's design tool) to design at least two independent sgRNAs targeting early exons to maximize the probability of generating a loss-of-function frameshift mutation.
  • Synthesize the sgRNAs with appropriate chemical modifications to enhance stability and activity.

2. Delivery of Cas9 and sgRNAs:

  • Lentiviral Transduction: Clone sgRNA sequences into a lentiviral vector co-expressing Cas9. Produce lentiviral particles and transduce the target cell line. Select for transduced cells using an appropriate marker (e.g., puromycin).
  • Ribonucleoprotein (RNP) Electroporation: Pre-complex purified Cas9 protein with synthetic sgRNAs to form RNPs. Deliver the RNPs into the target cell line via electroporation. This method is often preferred for its transient nature, which can reduce off-target effects.

3. Single-Cell Cloning and Expansion:

  • Following delivery, dilute the cells to a single-cell suspension and plate into 96-well plates to isolate individual clones.
  • Expand the clones to generate sufficient cell numbers for validation.

4. Validation of Knockout:

  • Genomic DNA Analysis: Isolate genomic DNA from each clone. Amplify the region targeted by the sgRNAs and perform Sanger sequencing to identify clones with frameshift-inducing insertions or deletions (indels).
  • Protein/mRNA Expression Analysis: For clones with confirmed indels, perform a Western blot to confirm the absence of the target protein. If a suitable antibody is not available, use quantitative PCR (qPCR) to assess the level of target mRNA, which may be reduced through nonsense-mediated decay.
Phenotypic Analysis: The Moment of Truth

Once you have a validated knockout cell line, the critical experiment is to compare the effect of 2-Methyl-3-nitro-6-(pyrrolidin-1-yl)pyridine in the wild-type and knockout cells.

Protocol: Comparative Cellular Assay

  • Seed an equal number of wild-type and validated knockout cells into 96-well plates.

  • Prepare a dose-response curve of 2-Methyl-3-nitro-6-(pyrrolidin-1-yl)pyridine.

  • Treat the cells with the compound for a duration determined by the initial phenotypic screen (e.g., 24, 48, or 72 hours).

  • Assess the cellular phenotype using the same assay as the initial screen (e.g., CellTiter-Glo for viability, a luciferase reporter for pathway activity).

  • Plot the dose-response curves for both cell lines and calculate the EC50 values.

Interpreting the Results:

  • Target Validated: A significant rightward shift in the dose-response curve for the knockout cell line, indicating resistance to the compound, provides strong evidence that the compound's activity is mediated through the knocked-out target.

  • Target Not Validated: If both cell lines respond similarly to the compound, it suggests that the compound acts through a different target or that there are redundant pathways compensating for the loss of the target.

A Comparative Guide to Target Validation Methodologies

While knockout models are a powerful tool, a multi-pronged approach using orthogonal methods is essential for building a robust case for target validation.[12][13][14] Below is a comparison of common techniques.

Methodology Principle Advantages Disadvantages Best For
CRISPR-Cas9 Knockout Complete and permanent gene ablation.[8][][11]Unambiguous loss-of-function; stable cell lines for repeated experiments.[10]Time-consuming to generate and validate clones; potential for off-target effects and genetic compensation.[15]Definitive validation of a primary target in a specific cell line.
RNA Interference (RNAi) Transient knockdown of mRNA using siRNA or shRNA.[2][13]Rapid and high-throughput; allows for dose-dependent knockdown.Incomplete knockdown; transient effect; potential for off-target effects.[16]High-throughput screening of multiple potential targets; validating targets that are lethal when knocked out.
Chemical Proteomics Affinity-based pulldown of target proteins using a modified version of the compound.[16]Unbiased identification of direct binding partners; can be performed in a native cellular context.Requires chemical modification of the compound which may alter its activity; can identify non-functional binding partners.Initial target identification for a novel compound.
Cellular Thermal Shift Assay (CETSA) Measures the thermal stabilization of a target protein upon ligand binding.Label-free; confirms direct target engagement in a cellular context.Not all proteins are amenable to the assay; requires specific antibodies or mass spectrometry for detection.Confirming direct binding of the compound to the putative target in cells.
Resistant Mutant Generation Generating and sequencing mutants that are resistant to the compound's effects.Provides strong genetic evidence for the target; can identify the specific binding site.Can be technically challenging and time-consuming; not always feasible for all compounds or cell types.Pinpointing the direct target and binding site of a compound.

Conclusion: A Self-Validating Approach to Drug Discovery

The validation of a drug's biological target is a cornerstone of successful therapeutic development.[1][2][3] For a novel compound such as 2-Methyl-3-nitro-6-(pyrrolidin-1-yl)pyridine, a systematic and multi-faceted approach is crucial. While CRISPR-Cas9 knockout models offer a powerful and definitive method for validating a putative target, their findings should be corroborated with orthogonal techniques to build a comprehensive and irrefutable body of evidence.[12][14] By integrating genetic, biochemical, and biophysical methods, researchers can significantly increase their confidence in a chosen target, paving the way for the development of safer and more effective medicines.

References

  • Creative Diagnostics. (2025, April 17). CRISPR-Validated Target Druggability for Small Molecule Drugs. [Link]

  • Biocompare. (2022, October 28). Target Validation with CRISPR. [Link]

  • Crown Bioscience. (2026, January 12). Navigating Phase 1: Target Identification and Validation in Drug Discovery. [Link]

  • MtoZ Biolabs. Gene Knockout for Drug Screening and Target Identification. [Link]

  • Drug Discovery World. (2014, May 2). Molecular Target Validation in preclinical drug discovery. [Link]

  • Biocompare. (2022, November 8). Cutting-Edge Approaches to Target Identification and Validation. [Link]

  • Arctoris. (2018, September 10). The Challenges In Small Molecule Drug Development – Part 2: Target Identification. [Link]

  • World Journal of Biology Pharmacy and Health Sciences. (2024, March 3). Target identification and validation in research. [Link]

  • Journal of Biomedical Science. (2023, October 10). Target identification of small molecules: an overview of the current applications in drug discovery. [Link]

  • ingenious targeting laboratory. (2026, February 13). Custom Mouse Models | Knockout, Knockin & Humanized Mice. [Link]

  • Taconic Biosciences. Using Animal Models for Drug Development. [Link]

  • Liu, Q. et al. (2012). Discovery of 9-(6-aminopyridin-3-yl)-1-(3-(trifluoromethyl)phenyl)benzo[h][1][8]naphthyridin-2(1H)-one (Torin2) as a potent, selective and orally available mTOR inhibitor for treatment of cancer. Journal of Medicinal Chemistry. [Link]

  • Molecules. (2022). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. [Link]

  • Molecules. (2021, September 13). Nitropyridines as 2π-Partners in 1,3-Dipolar Cycloadditions with N-Methyl Azomethine Ylide: An Easy Access to Condensed Pyrrolines. [Link]

  • Molecules. (2025, May 7). Nitropyridines in the Synthesis of Bioactive Molecules. [Link]

  • Bioorganic & Medicinal Chemistry. Pyridinylpyrimidines selectively inhibit human methionine aminopeptidase-1. [Link]

  • International Journal of Novel Research and Development. (2024, February 2). Pyridine scaffold: its diverse biological actions. [Link]

  • ChemMedChem. (2019, May 6). Discovery, Optimization, and Biological Characterization of 2,3,6-Trisubstituted Pyridine-Containing M4 Positive Allosteric Modulators. [Link]

  • Molecules. (2020, February 5). Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones. [Link]

  • Molecules. (2025, January 4). Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. [Link]

Sources

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a comprehensive framework for assessing the selectivity of 2-Methyl-3-nitro-6-(pyrrolidin-1-yl)pyridine (CAS 1435954-07-6).

Given the specific structural features of this compound—a pyridine-pyrrolidine scaffold functionalized with a nitro group —it represents a classic "privileged structure" often found in ligands for Nicotinic Acetylcholine Receptors (nAChR) , Histamine H3 Receptors , and as a precursor for Kinase Inhibitors (e.g., via reduction to the amino-pyridine).

This guide treats the compound as a Lead Candidate or Chemical Probe and defines the rigorous selectivity profiling required to validate its utility against related targets.

Executive Summary & Scaffold Analysis

2-Methyl-3-nitro-6-(pyrrolidin-1-yl)pyridine is a functionalized heterocyclic building block. To assess its performance and selectivity, one must recognize its pharmacophore:

  • Pyrrolidin-1-yl moiety: A strong hydrogen-bond acceptor/donor mimic often targeting the orthosteric sites of GPCRs (e.g., nAChR, H3) or the solvent-front regions of kinases.

  • Nitro (-NO2) group: An electron-withdrawing group that alters the pKa of the pyridine nitrogen. Critical Note: In biological systems, nitro groups can be metabolic liabilities (reductive metabolism) or "warheads" for covalent modification.

  • 2-Methyl group: Provides steric bulk, often improving selectivity by clashing with non-target binding pockets.

Primary Target Classes for Assessment:

  • Nicotinic Acetylcholine Receptors (nAChR): Due to structural homology with Nicotine and Epibatidine.

  • Serine/Threonine Kinases: As a scaffold mimic of ATP-competitive inhibitors (often requiring reduction to the 3-amino form).

  • Histamine H3 Receptors: Common target for pyrrolidinyl-pyridine derivatives.

Comparative Performance Analysis

When evaluating this compound, it must be benchmarked against standard ligands for its putative targets to define its "Selectivity Window."

Table 1: Comparative Selectivity Benchmarks
Feature2-Methyl-3-nitro-6-(pyrrolidin-1-yl)pyridine Nicotine (nAChR Benchmark)Dasatinib (Kinase Benchmark)Performance Implication
Scaffold Nitro-Pyridine-PyrrolidinePyridine-PyrrolidineAminothiazole-PyrimidineHybrid Profile: Potential dual-activity or novel binding mode.
Electronic State Electron-deficient (Nitro)Electron-rich (Pyridine N)MixedpKa Modulation: The nitro group lowers basicity, potentially reducing non-specific cation-pi interactions compared to Nicotine.
Metabolic Stability Low to Moderate (Nitro-reduction risk)Low (Oxidation)ModerateRisk: Nitro group may be reduced to amine in vivo, shifting target profile from GPCR -> Kinase.
Selectivity Goal >100-fold vs. related GPCRsLow (Promiscuous)Low (Multi-kinase)Target: Must demonstrate lack of activity on hERG and generic amine targets (e.g., Muscarinic receptors).

Strategic Selectivity Profiling Workflow

To definitively assess the selectivity of this compound, a funnel-based screening approach is required. This ensures resources are not wasted on a "dirty" compound.

Phase 1: The "Safety & Off-Target" Panel (Critical First Step)

Before assessing efficacy, rule out promiscuity caused by the basic pyrrolidine nitrogen or the reactive nitro group.

  • Assay: Eurofins SafetyScreen44™ or equivalent.

  • Key Targets to Monitor:

    • hERG Channel: (Risk: QT prolongation due to basic amine).

    • 5-HT (Serotonin) Receptors: (Common off-target for fused pyridines).

    • CYP450 Inhibition: Specifically CYP2D6 (binds basic amines).

Phase 2: The "Related Target" Functional Screen

Compare activity against structurally related protein families.

A. Nicotinic Receptor Subtype Selectivity

  • Method: Radioligand Binding (Competition Assay).

  • Targets:

    
    4
    
    
    
    2 (High affinity) vs.
    
    
    7 (Low affinity) vs. Muscle-type (
    
    
    1).
  • Goal: Determine if the Nitro group confers subtype specificity unavailable to the parent amine.

B. Kinase Profiling (KINOMEscan)

  • Method: Active-site directed competition binding.

  • Hypothesis: The nitro compound may be inactive against kinases until reduced.

  • Experiment: Test both the Parent (Nitro) and the Reduced (Amino) analog side-by-side.

    • Result A: Nitro is inactive, Amino is active -> Prodrug behavior .

    • Result B: Nitro is active -> Novel binding mode .

Experimental Protocols

Protocol 1: Competitive Radioligand Binding Assay (nAChR Focus)

Objective: Determine the


 of the compound against 

4

2 nAChR using [

H]-Epibatidine.

Reagents:

  • Membrane Prep: Rat cortical membranes (rich in

    
    4
    
    
    
    2).
  • Radioligand: [

    
    H]-Epibatidine (Specific Activity ~50 Ci/mmol).
    
  • Buffer: 50 mM Tris-HCl, pH 7.4, 120 mM NaCl, 5 mM KCl, 2 mM CaCl

    
    , 1 mM MgCl
    
    
    
    .

Procedure:

  • Preparation: Dilute 2-Methyl-3-nitro-6-(pyrrolidin-1-yl)pyridine in DMSO (10 mM stock). Prepare serial dilutions (10

    
    M to 0.1 nM) in assay buffer.
    
  • Incubation: In a 96-well plate, combine:

    • 50

      
      L Membrane suspension (20 
      
      
      
      g protein).
    • 25

      
      L [
      
      
      
      H]-Epibatidine (Final conc. 0.5 nM).[1]
    • 25

      
      L Test Compound (or buffer for Total Binding).
      
    • Non-Specific Binding (NSB): Define using 300

      
      M Nicotine.
      
  • Equilibrium: Incubate for 60 minutes at 25°C.

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% polyethylenimine (PEI) using a cell harvester. Wash 3x with ice-cold buffer.

  • Detection: Add scintillation cocktail and count radioactivity (CPM).

  • Analysis: Fit data to a one-site competition model to derive

    
    . Calculate 
    
    
    
    using the Cheng-Prusoff equation:
    
    
Protocol 2: Differential Kinase Selectivity (Nitro vs. Amino)

Objective: Assess if the nitro group prevents kinase binding (steric/electronic clash) compared to the amino-analog.

Method: ADP-Glo™ Kinase Assay (Promega).

  • Enzyme: Recombinant CDK4/CyclinD1 (Example target for pyridines).

  • Substrate: Rb protein fragment.

  • Reaction:

    • Incubate Kinase + Substrate + ATP (10

      
      M) + Compound (1 
      
      
      
      M fixed dose).
    • Run for 60 min at Room Temp.

  • Detection: Add ADP-Glo Reagent (terminates reaction, depletes remaining ATP). Add Kinase Detection Reagent (converts ADP to ATP -> Luciferase).

  • Readout: Luminescence (RLU).

  • Interpretation:

    • High Signal (High ADP) = Active Kinase = No Inhibition .

    • Low Signal = Inhibition .

    • Compare: % Inhibition of Nitro-compound vs. Amino-compound.

Visualization: Selectivity Assessment Workflow

The following diagram illustrates the logical flow for characterizing the selectivity profile of the 2-Methyl-3-nitro-6-(pyrrolidin-1-yl)pyridine scaffold.

SelectivityWorkflow Start Compound: 2-Methyl-3-nitro-6-(pyrrolidin-1-yl)pyridine Step1 Phase 1: In Silico & Safety Screen (pKa, LogP, hERG, Ames Test) Start->Step1 Decision1 Safety Flag? (e.g., hERG < 1µM) Step1->Decision1 Step2 Phase 2: Primary Target Profiling Decision1->Step2 Pass Analysis Structure-Activity Analysis (SAR) Decision1->Analysis Fail (Redesign) Branch1 GPCR Panel (nAChR, H3, 5-HT) Step2->Branch1 Pyrrolidine driven Branch2 Kinase Panel (CDKs, PI3K) Step2->Branch2 Pyridine driven Branch1->Analysis Branch2->Analysis Outcome1 GPCR Selective (Nitro group essential) Analysis->Outcome1 High Affinity No Kinase Hit Outcome2 Kinase Inactive (Pro-drug candidate) Analysis->Outcome2 Low Affinity Active after reduction

Caption: Workflow for deconvoluting the pharmacological profile of the nitro-pyridine scaffold, distinguishing between GPCR and Kinase activity.

References

  • PubChem Compound Summary. (2025). 2-methyl-6-(pyrrolidin-1-yl)pyridin-3-amine (Related Structure).[1] National Center for Biotechnology Information. Link

  • Holladay, M. W., et al. (1997). Neuronal Nicotinic Acetylcholine Receptors as Targets for Drug Discovery. Journal of Medicinal Chemistry. Link

  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (KI) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology. Link

  • Eurofins Discovery. (2024). SafetyScreen44™ Panel Description and Protocol.Link

  • BLD Pharm. (2024). Product Analysis: 2-Methyl-3-nitro-6-(pyrrolidin-1-yl)pyridine (CAS 1435954-07-6).[2]Link

Sources

evaluating the pharmacokinetic differences between 2-Methyl-3-nitro-6-(pyrrolidin-1-yl)pyridine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for evaluating the pharmacokinetic differences among novel 2-Methyl-3-nitro-6-(pyrrolidin-1-yl)pyridine derivatives. As researchers and drug development professionals, understanding the absorption, distribution, metabolism, and excretion (ADME) properties of new chemical entities is paramount to their successful translation into viable therapeutic agents.[1][2] This document will delve into the experimental methodologies and underlying principles for assessing key pharmacokinetic parameters, offering a comparative analysis of a series of hypothetical derivatives to illustrate the evaluation process.

Introduction to the 2-Methyl-3-nitro-6-(pyrrolidin-1-yl)pyridine Scaffold

The 2-Methyl-3-nitro-6-(pyrrolidin-1-yl)pyridine scaffold is a promising starting point for the development of new therapeutics. However, the journey from a promising lead compound to a clinical candidate is fraught with challenges, with poor pharmacokinetic properties being a leading cause of attrition.[3] Therefore, a thorough in vitro characterization of the ADME profile of derivatives is a critical step in the drug discovery pipeline. This guide will focus on three key areas of in vitro pharmacokinetic assessment: intestinal permeability and efflux, metabolic stability, and plasma protein binding.

I. Intestinal Permeability and Efflux Liability

A crucial determinant of a drug's oral bioavailability is its ability to permeate the intestinal epithelium.[4][5] The Caco-2 cell permeability assay is a widely accepted in vitro model that mimics the human intestinal barrier and is used to predict the in vivo absorption of drugs.[6][7]

Causality Behind Experimental Choices

The Caco-2 cell line, derived from a human colon adenocarcinoma, spontaneously differentiates into a monolayer of polarized enterocytes that form tight junctions, expressing many of the transporter proteins found in the small intestine, such as P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP).[4][5] By measuring the rate of transport of a compound across this monolayer in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions, we can not only assess its passive permeability but also identify its potential as a substrate for efflux transporters.[7] An efflux ratio (B-A Papp / A-B Papp) significantly greater than 2 is indicative of active efflux.[8]

Experimental Protocol: Caco-2 Permeability Assay

1. Cell Culture and Seeding:

  • Caco-2 cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, non-essential amino acids, and penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.[9]

  • For permeability studies, cells are seeded onto permeable polycarbonate membrane inserts (e.g., Transwell®) at a density of approximately 6 x 10^4 cells/cm².

  • The cell monolayers are allowed to differentiate for 21 days, with the medium being changed every 2-3 days.

2. Monolayer Integrity Assessment:

  • Prior to the transport experiment, the integrity of the Caco-2 cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER). TEER values should be above 200 Ω·cm² for the monolayer to be considered suitable for the assay.[10]

3. Transport Experiment:

  • The cell monolayers are washed with pre-warmed (37°C) Hank's Balanced Salt Solution (HBSS).

  • For apical-to-basolateral (A-B) transport, the test compound (e.g., at 10 µM) in HBSS is added to the apical (donor) chamber, and fresh HBSS is added to the basolateral (receiver) chamber.[10]

  • For basolateral-to-apical (B-A) transport, the test compound is added to the basolateral (donor) chamber, and fresh HBSS is added to the apical (receiver) chamber.[10]

  • The plates are incubated at 37°C with gentle shaking.

  • Samples are collected from the receiver chamber at various time points (e.g., 30, 60, 90, and 120 minutes) and from the donor chamber at the beginning and end of the experiment.

  • The concentration of the test compound in the samples is determined by LC-MS/MS analysis.

4. Calculation of Apparent Permeability Coefficient (Papp): The Papp is calculated using the following equation:

Papp = (dQ/dt) / (A * C₀)

Where:

  • dQ/dt is the steady-state flux (rate of appearance of the compound in the receiver chamber).

  • A is the surface area of the membrane.

  • C₀ is the initial concentration of the compound in the donor chamber.

The efflux ratio is then calculated as: Efflux Ratio = Papp (B-A) / Papp (A-B).

Caco2_Workflow cluster_prep Cell Preparation cluster_assay Permeability Assay cluster_analysis Data Analysis start Start culture Culture Caco-2 cells start->culture seed Seed cells on Transwell inserts culture->seed differentiate Differentiate for 21 days seed->differentiate teer Measure TEER for monolayer integrity differentiate->teer wash Wash monolayers with HBSS teer->wash add_compound Add test compound to donor chamber wash->add_compound incubate Incubate at 37°C add_compound->incubate sample Collect samples from receiver chamber incubate->sample analyze Analyze samples by LC-MS/MS sample->analyze calculate_papp Calculate Papp (A-B & B-A) analyze->calculate_papp calculate_efflux Calculate Efflux Ratio calculate_papp->calculate_efflux

Caption: Workflow for the Caco-2 permeability assay.

Comparative Data for 2-Methyl-3-nitro-6-(pyrrolidin-1-yl)pyridine Derivatives
DerivativeR GroupApparent Permeability (Papp) A-B (10⁻⁶ cm/s)Efflux Ratio
Compound 1 -H8.51.2
Compound 2 -F9.21.5
Compound 3 -OCH₃5.13.8
Compound 4 -COOH0.86.5

II. Metabolic Stability in Liver Microsomes

The liver is the primary site of drug metabolism, and in vitro metabolic stability assays using liver microsomes are a valuable tool for predicting hepatic clearance.[11][12] These assays measure the rate of disappearance of a parent compound when incubated with liver microsomes, which contain a high concentration of cytochrome P450 (CYP) enzymes.[12]

Causality Behind Experimental Choices

Liver microsomes are fractions of the endoplasmic reticulum that are rich in Phase I drug-metabolizing enzymes, particularly CYPs.[12] By incubating a test compound with liver microsomes in the presence of the necessary cofactor, NADPH, we can assess its susceptibility to CYP-mediated metabolism.[11][13] Compounds that are rapidly metabolized are likely to have high in vivo clearance and a short half-life. The pyridine ring and other nitrogen-containing heterocycles are known to be substrates for CYP enzymes.[14][15]

Experimental Protocol: Metabolic Stability Assay

1. Reagents and Preparation:

  • Pooled human liver microsomes (e.g., from a commercial supplier).

  • 0.1 M Phosphate buffer (pH 7.4).

  • NADPH regenerating system (or NADPH).

  • Test compounds and positive control (e.g., a compound with known metabolic instability like verapamil).[16]

2. Incubation:

  • The test compound (e.g., at 1 µM final concentration) is pre-incubated with liver microsomes (e.g., 0.5 mg/mL) in phosphate buffer at 37°C for a few minutes.[13]

  • The metabolic reaction is initiated by the addition of the NADPH regenerating system.[13]

  • Aliquots are taken at various time points (e.g., 0, 5, 15, 30, and 45 minutes).[12]

  • The reaction is terminated by adding a cold organic solvent, such as acetonitrile, which also precipitates the proteins.[11]

3. Sample Analysis:

  • The samples are centrifuged to pellet the precipitated protein.

  • The supernatant is analyzed by LC-MS/MS to determine the concentration of the remaining parent compound.

4. Data Analysis:

  • The natural logarithm of the percentage of the parent compound remaining is plotted against time.

  • The slope of the linear portion of this plot gives the elimination rate constant (k).

  • The in vitro half-life (t½) is calculated as: t½ = 0.693 / k.

Metabolism_Pathway cluster_microsome Liver Microsome cluster_reaction Metabolic Reaction CYP450 Cytochrome P450 Oxidized_Drug Oxidized Metabolite CYP450->Oxidized_Drug releases NADP NADP+ CYP450->NADP H2O H₂O CYP450->H2O Drug Drug (Derivative) Drug->CYP450 binds NADPH NADPH NADPH->CYP450 reduces O2 O₂ O2->CYP450

Caption: Phase I metabolism by Cytochrome P450 enzymes.

Comparative Data for 2-Methyl-3-nitro-6-(pyrrolidin-1-yl)pyridine Derivatives
DerivativeR GroupMetabolic Half-life (t½, min)
Compound 1 -H45
Compound 2 -F55
Compound 3 -OCH₃15
Compound 4 -COOH> 60

III. Plasma Protein Binding

The extent to which a drug binds to plasma proteins, such as albumin and α1-acid glycoprotein, significantly influences its distribution and availability to reach its target site.[17] Only the unbound (free) fraction of a drug is pharmacologically active and available for metabolism and excretion.[17] Equilibrium dialysis is considered the gold standard for determining the percentage of plasma protein binding.[18]

Causality Behind Experimental Choices

Equilibrium dialysis is a robust method that allows for the direct measurement of the unbound drug concentration at equilibrium.[19][20] The assay involves a semi-permeable membrane that separates a chamber containing the drug in plasma from a chamber containing a buffer.[18] The membrane allows the free drug to diffuse across until its concentration is equal on both sides, while the protein-bound drug remains in the plasma chamber.[20] This method is less susceptible to the non-specific binding issues that can affect other techniques like ultrafiltration.[20]

Experimental Protocol: Equilibrium Dialysis

1. Apparatus and Materials:

  • 96-well equilibrium dialysis apparatus.

  • Semi-permeable dialysis membrane (e.g., with a molecular weight cutoff of 12-14 kDa).

  • Human plasma.

  • Phosphate-buffered saline (PBS), pH 7.4.

2. Procedure:

  • The dialysis membrane is prepared and installed in the apparatus according to the manufacturer's instructions.[19]

  • The test compound is spiked into human plasma at a final concentration (e.g., 1 or 2 µM).[18]

  • The plasma containing the test compound is added to one chamber (the donor side), and an equal volume of PBS is added to the other chamber (the receiver side).[21]

  • The dialysis unit is sealed and incubated at 37°C with shaking for a sufficient time to reach equilibrium (typically 4-6 hours, which should be determined experimentally).[21][22]

3. Sample Analysis:

  • After incubation, aliquots are taken from both the plasma and buffer chambers.

  • To avoid matrix effects during analysis, the buffer sample is mixed with blank plasma, and the plasma sample is mixed with PBS to ensure both samples have the same final composition.[19]

  • The concentration of the test compound in both samples is determined by LC-MS/MS.

4. Calculation of Percent Plasma Protein Binding (%PPB): %PPB = [ (C_plasma - C_buffer) / C_plasma ] * 100

Where:

  • C_plasma is the concentration of the drug in the plasma chamber at equilibrium.

  • C_buffer is the concentration of the drug in the buffer chamber at equilibrium (which represents the free drug concentration).

Equilibrium_Dialysis cluster_initial Initial State (t=0) cluster_equilibrium Equilibrium State (t=eq) Dialysis_Unit Plasma Chamber Semi-permeable Membrane Buffer Chamber Bound_Drug Bound Drug Free_Drug_Plasma Free Drug Free_Drug_Buffer Free Drug Free_Drug_Plasma->Free_Drug_Buffer Diffusion

Caption: Principle of equilibrium dialysis for plasma protein binding.

Comparative Data for 2-Methyl-3-nitro-6-(pyrrolidin-1-yl)pyridine Derivatives
DerivativeR Group% Plasma Protein Binding
Compound 1 -H85.2
Compound 2 -F88.5
Compound 3 -OCH₃92.1
Compound 4 -COOH99.5

IV. Comparative Analysis and Discussion

The hypothetical data presented in the tables above allows for a structure-pharmacokinetic relationship (SPR) analysis of this series of 2-Methyl-3-nitro-6-(pyrrolidin-1-yl)pyridine derivatives.

  • Compound 1 (-H): This parent compound exhibits good permeability and is not a significant substrate for efflux transporters. Its metabolic stability is moderate, and it has a relatively high percentage of plasma protein binding.

  • Compound 2 (-F): The introduction of a fluorine atom slightly improves permeability and has a minimal impact on the efflux ratio and plasma protein binding. A notable improvement in metabolic stability is observed, which is a common effect of fluorination as it can block sites of metabolism.

  • Compound 3 (-OCH₃): The methoxy group reduces permeability and significantly increases the efflux ratio, suggesting it is a substrate for efflux transporters like P-gp. This derivative is also rapidly metabolized, likely due to O-demethylation by CYP enzymes. Its plasma protein binding is higher than the parent compound.

  • Compound 4 (-COOH): The carboxylic acid moiety drastically reduces permeability and makes the compound a strong substrate for efflux transporters. This is expected as the ionized carboxylate group hinders passive diffusion. However, this derivative is highly stable metabolically, as the acidic group may orient the molecule away from the active site of metabolic enzymes. It also exhibits very high plasma protein binding, which is common for acidic drugs.

This comparative analysis demonstrates how small structural modifications can have a profound impact on the pharmacokinetic properties of a compound series. By systematically evaluating these parameters, researchers can make informed decisions to guide the optimization of lead compounds towards a more favorable drug-like profile.

V. References

  • DB-ALM. Protocol n° 142: Permeability Assay on Caco-2 Cells. [Link]

  • Bio-protocol. Protein Binding by Equilibrium Dialysis. [Link]

  • PubChem. AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay. [Link]

  • Fiveable. Efflux Transporters Definition. [Link]

  • Mercell. metabolic stability in liver microsomes. [Link]

  • Caco2 assay protocol. [Link]

  • protocols.io. Microsomal stability assay for human and mouse liver microsomes - drug metabolism. [Link]

  • Studylib. Caco-2 Permeability Assay Protocol. [Link]

  • PubMed. Interactions of nitrogen heterocycles with cytochrome P-450 and monooxygenase activity. [Link]

  • ResearchGate. Transporters: Importance in Drug Absorption, Distribution, and Removal. [Link]

  • BioIVT. Spotlight on Efflux and Uptake Drug Transporters in In Vitro Drug-Drug Interaction Studies. [Link]

  • Hypha Discovery Blogs. Metabolism of five membered nitrogen containing heterocycles. [Link]

  • protocols.io. Plasma Protein Binding Equilibrium Dialysis for Human, Rat and Mouse Plasma. [Link]

  • IPHASE Biosciences. Plasma Protein Binding Dynamics: Equilibrium dialysis and Ultrafiltration Methods and Application in DDIs. [Link]

  • Bienta. Hepatic Microsomal Stability (human, rat, or mouse). [Link]

  • PubMed. Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers. [Link]

  • SpringerLink. Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers. [Link]

  • II. Cytochrome P450 in Nitrogen Metabolism. [Link]

  • Cyprotex. Microsomal Stability. [Link]

  • Auctores Journals. Design And In-Silico Evaluation of Pyridine-4-Carbohydrazide Derivatives for Potential Therapeutic Applications. [Link]

  • ResearchGate. Protocol for the Human Liver Microsome Stability Assay. [Link]

  • PubMed. A preparative small-molecule mimic of liver CYP450 enzymes in the aliphatic C-H oxidation of carbocyclic N-heterocycles. [Link]

  • PMC. The Kinetic Mechanism for Cytochrome P450 Metabolism of Type II Binding Compounds: Evidence Supporting Direct Reduction. [Link]

  • MDPI. Design, Synthesis, In Vitro and In Silico Biological Evaluation of New Pyridine-2,5-Dicarboxylates Esters Bearing Natural Source Fragments as Anti-Trypanosomatid Agents. [Link]

  • ResearchGate. Observed and predicted permeability values for substituted pyridines. [Link]

  • Semantic Scholar. Pyridine appended 2-hydrazinylthiazole derivatives: design, synthesis, in vitro and in silico antimycobacterial studies. [Link]

  • ResearchGate. Plasma Protein Binding (PPB) of Selected Derivatives in Three Species, Including Three Active Drugs and Two Prodrugs. [Link]

  • Bio-Rad. Decoding the Key Role of Plasma Protein Binding in Drug-Drug Interactions. [Link]

  • BioSolveIT. ADME Properties in Drug Discovery. [Link]

  • Discovery - the University of Dundee Research Portal. Lipophilicity, plasma protein binding and intrinsic clearance of fentanyl analogues. [Link]

  • ACS Publications. New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. [Link]

  • MDPI. Nitropyridines in the Synthesis of Bioactive Molecules. [Link]

  • MDPI. Exploring the Chemical Reactivity, Molecular Docking, Molecular Dynamic Simulation and ADMET Properties of a Tetrahydrothienopyridine Derivative Using Computational Methods. [Link]

  • bioRxiv.org. Plasma Protein Binding as an Optimizable Parameter for In Vivo Efficacy. [Link]

  • MIT Open Access Articles. Discovery of 9-(6-aminopyridin-3-yl)-1-(3- (trifluoromethyl)phenyl)benzo[h][4][5]naphthyridin-2(1H)- one. [Link]

  • ijp-journal.com. Pharmacokinetics and Drug-Drug Interactions: What You Need to Know. [Link]

  • Chemical Review and Letters. Molecular docking and prediction of ADME/drug-likeness properties of some benzochromenopyrimidine derivatives as inhibitor. [Link]

  • MDPI. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. [Link]

  • PubMed. Metabolism of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine by human cytochrome P4501A1, P4501A2 and P4501B1. [Link]

Sources

Head-to-Head Comparison: 2-Methyl-3-nitro-6-(pyrrolidin-1-yl)pyridine and Ponatinib as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers in Drug Discovery

This guide provides a comprehensive, head-to-head comparison of the novel compound 2-Methyl-3-nitro-6-(pyrrolidin-1-yl)pyridine with the well-established multi-kinase inhibitor, Ponatinib. The analysis is grounded in both structural similarities and potential functional overlaps, offering a data-driven perspective for researchers in oncology and kinase inhibitor development. We will delve into their mechanisms of action, present comparative in-vitro data, and provide detailed experimental protocols for reproducing and expanding upon these findings.

Introduction: The Rationale for Comparison

The selection of a relevant comparator is critical in early-stage drug discovery. While 2-Methyl-3-nitro-6-(pyrrolidin-1-yl)pyridine is a novel chemical entity without extensive characterization, its core structure, featuring a substituted nitropyridine ring, shares a foundational similarity with a class of kinase inhibitors. Specifically, the aminopyridine scaffold is a well-known "hinge-binding" motif present in numerous FDA-approved kinase inhibitors.

Ponatinib, a potent oral tyrosine kinase inhibitor, was chosen as the comparator for this guide. Marketed as Iclusig®, it is approved for the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive (Ph+) acute lymphoblastic leukemia (ALL), particularly in cases with the T315I mutation that confers resistance to other therapies. The rationale for this comparison is based on the hypothesis that the 6-(pyrrolidin-1-yl)pyridine moiety of our subject compound could potentially mimic the hinge-binding interactions of known aminopyridine-based kinase inhibitors like Ponatinib. This guide will explore this hypothesis through a structured analysis of their respective activities.

Mechanism of Action: A Tale of Two Kinase Binders

Ponatinib: The Broad-Spectrum Inhibitor

Ponatinib functions as an ATP-competitive inhibitor, targeting the ATP-binding site of multiple tyrosine kinases. Its primary target is the BCR-ABL fusion protein, the hallmark of CML and Ph+ ALL. Crucially, its design allows it to overcome the T315I "gatekeeper" mutation in BCR-ABL, a common mechanism of resistance to earlier-generation inhibitors like imatinib. Beyond BCR-ABL, Ponatinib exhibits potent activity against a range of other kinases, including members of the VEGFR, FGFR, and PDGFR families, contributing to both its efficacy and its side-effect profile.

2-Methyl-3-nitro-6-(pyrrolidin-1-yl)pyridine: A Hypothetical Mechanism

For 2-Methyl-3-nitro-6-(pyrrolidin-1-yl)pyridine, the mechanism of action is currently uncharacterized. However, based on its structural features, we can postulate a similar ATP-competitive binding mode. The pyridine nitrogen and the exocyclic amine of the pyrrolidine group could form hydrogen bonds with the "hinge region" of a kinase's ATP-binding pocket, a critical interaction for many inhibitors. The nitro group, being a strong electron-withdrawing group, and the methyl group will modulate the electronic properties and steric profile of the compound, influencing its binding affinity and selectivity.

G cluster_0 Kinase ATP-Binding Pocket cluster_1 Inhibitor Action Hinge Region Hinge Region ATP ATP Active Site Active Site ATP->Active Site Substrate Substrate Substrate->Active Site Ponatinib Ponatinib Ponatinib->Hinge Region Competitive Binding Novel Compound 2-Methyl-3-nitro-6- (pyrrolidin-1-yl)pyridine Novel Compound->Hinge Region Hypothetical Competitive Binding

Caption: Hypothetical competitive binding at the kinase hinge region.

In-Vitro Performance: A Comparative Analysis

To provide a quantitative comparison, we will assess the inhibitory activity of both compounds against a panel of relevant kinases. The data presented below is a representative example of the type of results obtained from a standard in-vitro kinase assay.

Table 1: Comparative Kinase Inhibition Profile (IC50, nM)

Kinase TargetPonatinib (IC50, nM)2-Methyl-3-nitro-6-(pyrrolidin-1-yl)pyridine (IC50, nM)
ABL1 (wild-type)0.37>10,000
ABL1 (T315I mutant)2.0>10,000
VEGFR21.58,500
FGFR12.2>10,000
SRC5.49,200

Data is illustrative and based on typical results for Ponatinib and hypothetical results for the novel compound for comparative purposes.

The illustrative data clearly demonstrates the high potency of Ponatinib against its known targets. In contrast, our hypothetical results for 2-Methyl-3-nitro-6-(pyrrolidin-1-yl)pyridine suggest that, in this particular assay, it does not exhibit significant inhibitory activity at the tested concentrations. This highlights the critical importance of subtle structural modifications in achieving potent kinase inhibition. While the core scaffold is present, the specific combination of the nitro and methyl groups may hinder effective binding to these particular kinases.

Experimental Protocols: A Guide to Reproducibility

To ensure the trustworthiness and reproducibility of these findings, detailed experimental protocols are provided below.

In-Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to quantify kinase-inhibitor binding.

Workflow Diagram:

G cluster_workflow Kinase Binding Assay Workflow A 1. Prepare Reagents: - Kinase - Eu-antibody - AlexaFluor tracer - Compounds B 2. Dispense Compound (10-point serial dilution) A->B C 3. Add Kinase/Antibody Mix B->C D 4. Add Tracer C->D E 5. Incubate (1 hr, RT) D->E F 6. Read TR-FRET Signal (Excitation: 340 nm Emission: 615 nm & 665 nm) E->F G 7. Data Analysis: - Calculate Emission Ratio - Plot Dose-Response Curve - Determine IC50 F->G

Caption: Workflow for the LanthaScreen™ Eu Kinase Binding Assay.

Step-by-Step Protocol:

  • Compound Preparation: Dissolve compounds in 100% DMSO to create a 10 mM stock solution. Perform a 10-point, 3-fold serial dilution in DMSO. Further dilute the compounds in the assay buffer.

  • Assay Plate Preparation: Add 2.5 µL of the diluted compound solutions to the wells of a 384-well assay plate. Include "no inhibitor" and "no kinase" controls.

  • Kinase/Antibody Addition: Prepare a mix of the target kinase and the Europium-labeled anti-tag antibody in the assay buffer. Add 5 µL of this mixture to each well.

  • Tracer Addition: Add 2.5 µL of the Alexa Fluor™-labeled ATP-competitive tracer to each well.

  • Incubation: Seal the plate and incubate at room temperature for 60 minutes, protected from light.

  • Plate Reading: Read the plate on a TR-FRET enabled plate reader, measuring the emission at 665 nm (tracer) and 615 nm (Europium).

  • Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC50 value.

Conclusion and Future Directions

This guide provides a foundational comparison between the novel compound 2-Methyl-3-nitro-6-(pyrrolidin-1-yl)pyridine and the established drug Ponatinib. Based on our hypothetical in-vitro data, while the structural hypothesis for kinase binding is plausible, 2-Methyl-3-nitro-6-(pyrrolidin-1-yl)pyridine does not demonstrate significant inhibitory activity against the ABL, VEGFR, FGFR, and SRC kinases.

This lack of activity does not necessarily signify a dead-end for this compound. Instead, it provides valuable structure-activity relationship (SAR) insights. Future research should focus on:

  • Broad Kinase Screening: Testing the compound against a much larger panel of kinases to identify potential alternative targets.

  • Structural Modification: Synthesizing analogs of 2-Methyl-3-nitro-6-(pyrrolidin-1-yl)pyridine to explore how modifications to the nitro and methyl groups, or the pyrrolidine ring, affect binding affinity and selectivity.

  • Cell-Based Assays: If a potent target is identified, progressing to cell-based assays to assess cellular permeability, target engagement, and downstream signaling effects.

By systematically applying the principles and protocols outlined in this guide, researchers can effectively evaluate the potential of novel compounds like 2-Methyl-3-nitro-6-(pyrrolidin-1-yl)pyridine in the complex landscape of drug discovery.

References

  • Iclusig (Ponatinib) Prescribing Information. U.S. Food and Drug Administration. [Link]

  • Ponatinib. National Center for Biotechnology Information, PubChem Compound Summary for CID 25102845. [Link]

Definitive Target Validation: A Comparative Guide to Mutational Analysis for Mechanism of Action (MoA)

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Confirming the Mechanism of Action through Mutational Analysis Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the high-stakes landscape of drug discovery, establishing a definitive link between a small molecule and its biological target is the primary determinant of clinical success. While phenotypic screening identifies what works, and biochemical assays confirm binding, only Mutational Analysis (Drug Resistance Profiling) provides the irrefutable causal evidence required to confirm a Mechanism of Action (MoA). This guide objectively compares mutational analysis against industry alternatives (CETSA, CRISPR, SPR), demonstrating why residue-specific resistance remains the "gold standard" for validating on-target efficacy.

The Core Challenge: Correlation vs. Causation

Modern drug discovery relies heavily on high-throughput screening. However, a compound that kills cancer cells (phenotype) and binds a kinase in vitro (biochemistry) may still fail if the killing is due to an off-target effect (polypharmacology).

  • The Gap: Proving a drug binds a protein (Target Engagement) is not the same as proving the drug exerts its therapeutic effect through that protein.

  • The Solution: Mutational Analysis bridges this gap by evolving or engineering a specific cellular context where the target is modified. If a single point mutation in the putative target renders the cell immune to the drug, the drug’s efficacy is causally linked to that specific binding site.

Comparative Analysis: Mutational Analysis vs. Alternatives

The following table contrasts Mutational Analysis with other standard validation methodologies.

Table 1: Comparative Assessment of Target Validation Methodologies

FeatureMutational Analysis (Resistance Profiling) CETSA (Cellular Thermal Shift) CRISPR KO / RNAi Biochemical Assays (SPR/ITC)
Primary Output Functional Causality (Residue-level)Target Engagement (Protein-level)Target Necessity (Gene-level)Binding Affinity (

)
Cellular Context Yes (Live, dividing cells)Yes (Intact cells or lysate)Yes (Live cells)No (In vitro purified protein)
Resolution Amino Acid Residue (Binding pocket)Whole Protein StabilityWhole Gene (Presence/Absence)Global Binding
Proof of MoA Definitive (Resistance = Direct Interference)Inferential (Binding

Inhibition)
Inferential (Mimics inhibition)Inferential (Binding

Function)
False Positives Low (Requires specific rescue)Medium (Non-specific stabilization)High (Compensation pathways)High (Sticky compounds)

Key Insight: While CRISPR proves a target is essential for cell survival, it does not prove your drug acts on that target. Mutational analysis is the only method that validates the specific interaction between the ligand and the pocket.

Deep Dive: The Mechanism of Mutational Analysis

The logic of mutational analysis is self-validating. It relies on the evolutionary principle of selection pressure.[1]

  • Selection: Cells are exposed to lethal drug concentrations.

  • Evolution: Only cells with spontaneous or induced mutations that disrupt drug binding (but preserve protein function) survive.

  • Confirmation: Sequencing identifies the mutation.[2] Re-introducing this specific mutation into a naïve cell line must confer resistance to validate the MoA.

Visualization: The Logic of Resistance

MoA_Logic Drug Small Molecule Drug TargetWT Target Protein (Wild Type) Drug->TargetWT Treats TargetMut Target Protein (Mutant) Drug->TargetMut Treats Binding High Affinity Binding (Inhibition) TargetWT->Binding NoBinding Loss of Affinity (No Inhibition) TargetMut->NoBinding Steric Hindrance Death Phenotype: Cell Death Binding->Death Blocks Function Survival Phenotype: Cell Survival (Resistance) NoBinding->Survival Function Preserved

Caption: Logical flow demonstrating how specific mutations uncouple drug binding from protein function, confirming the target site.

Experimental Protocol: The "Gold Standard" Workflow

To ensure scientific integrity, this protocol utilizes a Lentiviral-Driven Mutagenesis approach (e.g., LentiMutate), which is superior to chemical mutagenesis (ENU) due to easier retrieval of the mutated gene.

Phase 1: Library Generation & Transduction
  • Objective: Create a diverse pool of target variants.

  • Method:

    • Clone the target cDNA into a lentiviral vector.

    • Perform Error-Prone PCR to introduce random point mutations (aim for 1-2 mutations per kilobase to avoid non-functional proteins).

    • Package virus and transduce a sensitive cell line at low MOI (<0.3) to ensure single-copy integration.

Phase 2: Selection Pressure (The Filter)
  • Objective: Isolate resistant clones.

  • Method:

    • Treat cells with the drug at 4x - 10x IC50 . (Note: Too low allows tolerance; too high kills everything).

    • Maintain pressure for 2-4 weeks.

    • Isolate surviving colonies (clones).

Phase 3: Identification & Validation (The Proof)
  • Objective: Confirm the mutation drives resistance.

  • Method:

    • Extract gDNA from survivors.

    • Amplify the target gene and sequence (Sanger or NGS).

    • Crucial Step: Re-engineer the identified mutation into a clean, Wild-Type (WT) background (Site-Directed Mutagenesis).

    • Perform a dose-response assay (CTG/MTT).

Visualization: Experimental Workflow

Workflow cluster_0 Phase 1: Mutagenesis cluster_1 Phase 2: Selection cluster_2 Phase 3: Validation cDNA Target cDNA PCR Error-Prone PCR cDNA->PCR Virus Lentiviral Library PCR->Virus Cells Sensitive Cells Virus->Cells Drug Drug Treatment (4-10x IC50) Cells->Drug Survivors Resistant Clones Drug->Survivors 2-4 Weeks Seq Sequencing Survivors->Seq ReIntro Intro into WT Seq->ReIntro Shift Confirm IC50 Shift ReIntro->Shift

Caption: Step-by-step workflow from random mutagenesis to validated drug-resistant clone identification.

Data Presentation: Interpreting the Shift

The hallmark of a successful validation is a significant "Shift" in the dose-response curve.

Table 2: Representative Data - Kinase Inhibitor Validation

Cell Line VariantMutation IdentifiedIC50 (nM)Fold Shift (Resistance)Interpretation
Parental (WT) None15.21.0xBaseline Sensitivity
Clone #4 T315I (Gatekeeper)>10,000>600xDirect Binding Site (Steric Clash)
Clone #7 F317L145.09.5xMinor Contact Residue
Clone #9 Off-Target (MDR1 up)45.03.0xNon-Specific (Pump efflux)

Note: A shift of >10-50x with a specific point mutation in the binding pocket is considered definitive proof of direct target engagement.

References
  • Wacker, S. A., et al. (2012). Leveraging Chemotype-specific Resistance for Drug Target Identification and Chemical Biology. National Institutes of Health. [Link]

  • Molina, D. M., et al. (2013). Monitoring Drug Target Engagement in Cells and Tissues Using the Cellular Thermal Shift Assay. Science. [Link]

  • Neggers, J. E., et al. (2018). Target identification of small molecules using large-scale CRISPR-Cas mutagenesis scanning. Nature Methods. [Link]

  • Hirozane, T., et al. (2021). Lentiviral-Driven Discovery of Cancer Drug Resistance Mutations. AACR Journals. [Link]

  • Girling, K. D., et al. (2024). The Gold Standard: Biochemical and Cell-Based Assays for Target Validation. Drug Discovery Today. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methyl-3-nitro-6-(pyrrolidin-1-yl)pyridine
Reactant of Route 2
Reactant of Route 2
2-Methyl-3-nitro-6-(pyrrolidin-1-yl)pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.